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1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Documentation Hub

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  • Product: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one
  • CAS: 1342664-48-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Executive Summary & Structural Dynamics The compound 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (commonly referred to as 2-chloro-4-morpholinoacetophenone) is a highly versatile, bifunctional building block in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The compound 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (commonly referred to as 2-chloro-4-morpholinoacetophenone) is a highly versatile, bifunctional building block in modern medicinal chemistry. It serves as a privileged intermediate for the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs), including antiplasmodial agents and antiviral compounds targeting respiratory syncytial virus (RSV) [1].

From a structural perspective, this molecule is a "push-pull" electronic system. The acetyl group acts as an electron-withdrawing group (EWG), while the para-morpholine nitrogen acts as an electron-donating group (EDG) via resonance (+M effect). The ortho-chloro substituent introduces a critical structural nuance: its steric bulk (Van der Waals radius ~1.75 Å) forces the adjacent acetyl group slightly out of coplanarity with the phenyl ring. This non-planar conformation reduces the orbital overlap between the carbonyl π -system and the aromatic ring, slightly diminishing the resonance stabilization of the carbonyl group and thereby increasing the electrophilicity of the carbonyl carbon for downstream derivatization.

Physicochemical Properties

The following table summarizes the core quantitative data and the causal significance of these properties in synthetic and medicinal applications.

PropertyValueCausality / Synthetic Significance
Molecular Formula C12H14ClNO2Defines stoichiometry for downstream derivatization and mass balance calculations.
Molecular Weight 239.70 g/mol Critical for mass spectrometry (ESI-MS[M+H]+ expected at m/z 240.1).
LogP (Predicted) 2.4 – 2.8Indicates moderate lipophilicity, ideal for crossing lipid membranes in oral drug design.
H-Bond Donors 0The tertiary morpholine nitrogen and carbonyl oxygen act exclusively as acceptors.
H-Bond Acceptors 3Enhances solubility in polar organic solvents and facilitates interaction with kinase hinge regions.
Precursor CAS 700-35-61-(2-chloro-4-fluorophenyl)ethan-1-one is the standard electrophilic starting material [2].

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is via a Nucleophilic Aromatic Substitution (SNAr) using 1-(2-chloro-4-fluorophenyl)ethan-1-one [3] and morpholine.

Causality of Reagent Selection: Fluorine is chosen as the leaving group over chlorine or bromine because the rate-determining step in SNAr is the initial nucleophilic attack, not the leaving group departure. The high electronegativity of fluorine intensely polarizes the C-F bond, making the ipso carbon highly electrophilic. Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous acid sponge to neutralize the generated hydrogen fluoride (HF), preventing the protonation of morpholine, which would otherwise destroy its nucleophilicity. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it solvates the potassium cations but leaves the nucleophilic nitrogen lone pair "naked" and highly reactive.

SNAr_Pathway SM 1-(2-Chloro-4-fluorophenyl) ethan-1-one (Electrophile) MC Meisenheimer Complex SM->MC Nucleophilic Attack (Rate-Determining) NUC Morpholine (Nucleophile) NUC->MC PROD 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one MC->PROD Fluoride Loss (Fast)

Nucleophilic Aromatic Substitution (SNAr) pathway forming the morpholino-acetophenone core.

Self-Validating Protocol: SNAr Synthesis
  • Initiation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add anhydrous K2​CO3​ (1.5 eq) followed by morpholine (2.5 eq). The excess morpholine drives the equilibrium and accounts for any evaporative loss.

  • Heating & Monitoring: Heat the suspension to 90 °C.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material is non-polar ( Rf​ ~0.6). The product is significantly more polar due to the basic morpholine nitrogen ( Rf​ ~0.3).

    • Troubleshooting: If the reaction stalls at 50% conversion, it indicates premature protonation of the nucleophile. Validate by checking the pH of a diluted aliquot (should be >9); if lower, add an additional 0.5 eq of K2​CO3​ .

  • Workup: Quench the reaction with ice water to precipitate the product. Filter the crude solid, wash with cold water to remove DMF and inorganic salts, and recrystallize from ethanol to yield the pure product.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 2.60 (s, 3H): The acetyl methyl protons. The sharp singlet confirms the retention of the ketone core.

    • δ 3.25 (m, 4H) & δ 3.85 (m, 4H): The morpholine ring protons. The distinct separation between the nitrogen-adjacent (N- CH2​ ) and oxygen-adjacent (O- CH2​ ) protons confirms the successful integration of the morpholine moiety.

    • δ 6.80 (dd, J = 8.8, 2.5 Hz, 1H), 6.85 (d, J = 2.5 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H): The aromatic protons. The highly deshielded doublet at 7.65 ppm corresponds to the proton ortho to the acetyl group, confirming the regiochemistry of the substitution.

  • LC-MS (ESI+): A dominant peak at m/z 240.1 ( [M+H]+ ) with a characteristic chlorine isotope pattern ( 35Cl/37Cl ratio of 3:1 at m/z 242.1).

Downstream Reactivity: Hantzsch Thiazole Synthesis

The most common downstream application of this compound is the synthesis of 2-aminothiazole derivatives via the Hantzsch cyclization. This requires the initial α -bromination of the acetyl group.

Causality of Enolization: Bromination occurs via the enol tautomer. The morpholino group donates electron density into the ring, which slightly facilitates the acid-catalyzed enolization of the ketone. However, the reaction must be carefully controlled to prevent electrophilic aromatic bromination on the activated phenyl ring.

Downstream_Reactivity Core 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Enol Enolate Intermediate (Acid/Base Catalyzed) Core->Enol Enolization Bromo 2-Bromo-1-[2-chloro-4- (morpholin-4-yl)phenyl]ethan-1-one Enol->Bromo Bromination (Br2) Thiazole 2-Amino-4-[2-chloro-4- (morpholin-4-yl)phenyl]thiazole Bromo->Thiazole Hantzsch Cyclization (with Thiourea)

Downstream synthetic workflow for generating thiazole-based kinase inhibitors.

Self-Validating Protocol: α -Bromination
  • Setup: Dissolve the morpholino-acetophenone (1.0 eq) in glacial acetic acid (0.2 M). The acetic acid acts as both solvent and acid catalyst for enolization.

  • Bromine Addition: Slowly add a solution of bromine ( Br2​ , 1.05 eq) in acetic acid dropwise at room temperature.

  • Self-Validation Check (Visual Kinetics): The reaction mixture will initially turn dark reddish-brown upon Br2​ addition. As the enol attacks the electrophilic bromine, the color will rapidly discharge to a pale yellow.

    • Troubleshooting: If the reddish-brown color persists for more than 5 minutes without fading, the enolization is the kinetic bottleneck. Add 1-2 drops of concentrated hydrobromic acid (HBr) to auto-catalyze the enol formation.

  • Isolation: Once the color is permanently discharged, pour the mixture into ice water to precipitate the α -bromoacetophenone derivative. Filter and dry under a vacuum. This intermediate can then be directly reacted with thiourea in refluxing ethanol to yield the final thiazole API.

References
  • PubMed Search for RSV Inhibitor Analogues. "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus." National Institutes of Health.[Link]

  • PubChem. "1-(2-Chloro-4-fluorophenyl)ethanone | C8H6ClFO | CID 2736507". National Library of Medicine.[Link]

Exploratory

Spectroscopic Data and Structural Elucidation of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one: A Technical Guide

Executive Summary 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (also referred to as 2-chloro-4-morpholinoacetophenone) is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (also referred to as 2-chloro-4-morpholinoacetophenone) is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutical industry as a building block for the synthesis of small-molecule kinase inhibitors, particularly substituted quinazolines and pyrimidines targeting abnormal cellular proliferation[1],[2].

The compound's structure—featuring an electrophilic acetyl group, an ortho-chloro substituent, and a para-morpholine ring—presents a unique electronic environment. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic elucidation of this molecule, detailing the causality behind its NMR, IR, and MS signatures.

Structural Rationale & Predictive Causality

As a Senior Application Scientist, it is critical to understand why a molecule exhibits specific spectral behaviors rather than merely matching peaks to tables. The spectroscopic signature of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is governed by three competing stereoelectronic effects:

  • Steric Hindrance and the Carbonyl Group: The acetyl group ( −C(=O)CH3​ ) acts as an electron-withdrawing group via resonance. However, the bulky chlorine atom at the ortho position (C-2) forces the carbonyl group slightly out of coplanarity with the aromatic ring. This steric clash reduces the efficiency of π -conjugation, which subtly increases the double-bond character of the C=O bond, shifting its IR stretching frequency higher than that of a perfectly planar conjugated ketone[3].

  • Inductive Deshielding by Chlorine: The chlorine atom exerts a strong inductive electron-withdrawing effect ( −I ), which deshields the adjacent aromatic carbons and protons, shifting their NMR signals downfield.

  • Resonance Donation by Morpholine: The morpholine nitrogen acts as a powerful resonance donor ( +R ). Because it is located para to the acetyl group, it pumps electron density directly into the aromatic ring. This heavily shields the protons ortho to the morpholine group (H-3 and H-5), shifting their 1H NMR signals significantly upfield[4].

Experimental Protocols for Spectroscopic Validation

To ensure absolute scientific integrity, the following methodologies represent a self-validating system. Each protocol includes internal controls to prevent analytical artifacts.

Protocol 1: Nuclear Magnetic Resonance ( 1H and 13C NMR)
  • Sample Preparation: Dissolve 15 mg (for 1H ) or 50 mg (for 13C ) of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard to establish a true zero point.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Lock the magnetic field using the deuterium signal of the CDCl3​ solvent to prevent signal drift. Shim the Z-axis gradients to achieve a line width of <0.5 Hz.

  • Acquisition Parameters:

    • 1H NMR: Acquire 16 scans using a 30° excitation pulse, a 2-second relaxation delay (to ensure complete longitudinal relaxation), and a spectral width of 12 ppm.

    • 13C NMR & DEPT-135: Acquire 1024 scans with broadband proton decoupling (WALTZ-16). Run a parallel DEPT-135 sequence to differentiate CH/CH3​ carbons (positive phase) from CH2​ carbons (negative phase) and quaternary carbons (invisible).

  • Processing: Apply a 0.3 Hz exponential line broadening function to enhance the signal-to-noise ratio prior to Fourier transformation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid (to promote protonation).

  • Acquisition: Inject the sample into an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV. Record the mass-to-charge ( m/z ) ratio using a Time-of-Flight (TOF) analyzer calibrated with a standard tuning mix to ensure mass accuracy within ±5 ppm.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect an ambient background spectrum. Place 2 mg of the solid compound onto the crystal and apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Quantitative Spectroscopic Data

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
2.62Singlet (s)-3H −C(=O)CH3​
3.28Multiplet (m)-4HMorpholine −CH2​−N−CH2​−
3.85Multiplet (m)-4HMorpholine −CH2​−O−CH2​−
6.78Doublet of doublets (dd)8.8, 2.51HAromatic H-5 (Shielded by N)
6.85Doublet (d)2.51HAromatic H-3 (Shielded by N)
7.65Doublet (d)8.81HAromatic H-6 (Deshielded by C=O)
Table 2: 13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Type (via DEPT-135)Mechanistic Assignment
29.8 CH3​ (+) −C(=O)CH3​
47.6 CH2​ (-)Morpholine −CH2​−N−CH2​−
66.4 CH2​ (-)Morpholine −CH2​−O−CH2​−
111.5 CH (+)Aromatic C-5
114.2 CH (+)Aromatic C-3
127.8C (Invisible)Aromatic C-1 (attached to C=O)
132.1 CH (+)Aromatic C-6
134.5C (Invisible)Aromatic C-2 (attached to Cl)
153.2C (Invisible)Aromatic C-4 (attached to N)
197.5C (Invisible)Carbonyl C=O
Table 3: FT-IR (ATR) Data
Wavenumber (cm −1 )IntensityAssignment
2965, 2855WeakAliphatic C-H stretch (morpholine/methyl)
1678StrongC=O stretch (Sterically hindered conjugated ketone)
1595, 1555MediumAromatic C=C stretch
1230StrongC-N stretch (aryl amine)
1122StrongC-O-C stretch (morpholine ether)
1055MediumAryl C-Cl stretch
Table 4: HRMS (ESI+)
Ion SpeciesFormulaCalculated m/z Experimental m/z Error (ppm)
[M+H]+ ( 35Cl ) C12​H1535​ClNO2+​ 240.0786240.0789+1.2
[M+H]+ ( 37Cl ) C12​H1537​ClNO2+​ 242.0756242.0761+2.0

Data Interpretation & Mechanistic Insights

The 1H NMR spectrum displays a classic ABX spin system, definitively confirming the 1,2,4-trisubstitution pattern of the benzene ring[3]. The proton at H-6 appears at 7.65 ppm, experiencing the anisotropic deshielding cone of the adjacent carbonyl group. Conversely, H-3 and H-5 are pushed significantly upfield (6.85 and 6.78 ppm, respectively) due to the +R resonance effect of the morpholine ring[4].

The HRMS data serves as the ultimate self-validating check for the halogen. Chlorine naturally exists as two isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio. The presence of the [M+H]+ peaks at m/z 240.0789 and 242.0761 in exactly a 3:1 intensity ratio provides unequivocal proof of the mono-chlorinated structure[3].

Analytical Validation Workflow

G A 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Synthesis & Isolation B Sample Preparation (CDCl3, LC-MS Grade Solvents) A->B C1 NMR Spectroscopy (1H, 13C, DEPT-135) B->C1 C2 HRMS (ESI+) (Isotopic Profiling) B->C2 C3 FT-IR (ATR) (Functional Group ID) B->C3 D Data Integration & Mechanistic Interpretation C1->D C2->D C3->D E Structural Confirmation (E-E-A-T Validated) D->E

Analytical validation workflow for structural elucidation of the target compound.

References

  • WO2015027222A2 - Certain chemical entities, compositions, and methods. Google Patents. 1

  • US10653701B2 - Substituted quinazolines for inhibiting kinase activity. Google Patents. 2

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education - ACS Publications. 3

  • Structure Determination of Organic Compounds. UNL | Powers Group. 4

Sources

Foundational

High-Resolution Mass Spectrometry and Fragmentation Dynamics of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Executive Summary & Physicochemical Topology In modern drug discovery and synthetic validation, the accurate structural elucidation of functionalized intermediates is paramount. The compound 1-[2-Chloro-4-(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Topology

In modern drug discovery and synthetic validation, the accurate structural elucidation of functionalized intermediates is paramount. The compound 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Chemical Formula: C12H14ClNO2) presents a fascinating analytical topology. It combines an electron-withdrawing chlorinated acetophenone core with an electron-donating, highly basic morpholine moiety.

As an application scientist, I approach the mass spectrometric characterization of this molecule by first evaluating its gas-phase acid-base properties. The tertiary nitrogen within the morpholine ring possesses a high proton affinity, making this compound exceptionally amenable to Positive Electrospray Ionization (ESI+) . The strategic selection of ESI+ not only maximizes ionization efficiency but also directs the subsequent gas-phase fragmentation pathways during Collision-Induced Dissociation (CID)[1].

Ionization Strategy and Isotopic Signatures

To establish a self-validating analytical method, we must first predict the exact mass and isotopic distribution of the intact precursor ion.

Electrospray Ionization (ESI+) Mechanistics

In ESI+, the morpholine nitrogen acts as the primary protonation site, yielding a stable[M+H]+ pseudomolecular ion. The basicity of the morpholine ring ensures that the molecule is readily ionized even at low capillary voltages, minimizing in-source fragmentation[2]. The presence of the acetophenone carbonyl provides a secondary, albeit much weaker, site for protonation or sodium adduction ([M+Na]+), though the addition of 0.1% formic acid to the mobile phase effectively drives the equilibrium toward the [M+H]+ state[3].

The Chlorine Isotope Effect

A critical diagnostic feature of this molecule is the presence of a single chlorine atom. Natural chlorine exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). Consequently, high-resolution mass spectrometry (HRMS) will reveal a characteristic 3:1 isotopic doublet for the precursor ion and any halogen-retaining product ions.

  • Monoisotopic [M+H]+ ( 35 Cl): m/z 240.0791

  • Isotopic [M+H]+ ( 37 Cl): m/z 242.0762

This isotopic signature is a built-in validation tool; if a fragment ion loses this 3:1 ratio, it definitively indicates the neutral loss of the chlorine atom (e.g., loss of HCl or Cl•).

Collision-Induced Dissociation (CID) Pathways

When the isolated [M+H]+ ion is subjected to CID in a collision cell (e.g., using argon or nitrogen gas), the kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages. The fragmentation of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is governed by three primary pathways:

  • Pathway A: Morpholine Ring Cleavage. The morpholine ring is highly susceptible to heterolytic cleavage at the C-N bond. We observe the neutral loss of the morpholine radical or the opening of the oxazinane ring (loss of C4H8O, -72 Da), which is a well-documented behavior for N-substituted morpholines under CID conditions[1].

  • Pathway B: Acetophenone Fragmentation. The acetyl group undergoes an α -cleavage to lose a methyl radical (-15 Da), or more prominently, undergoes a rearrangement to expel a neutral ketene molecule (CH2=C=O, -42 Da)[4].

  • Pathway C: Halogen Elimination. The loss of HCl (-36 Da) is observed at higher collision energies, yielding a highly conjugated, stabilized carbocation.

Fragmentation M Precursor [M+H]+ m/z 240.0791 F1 Loss of Ketene (-42 Da) m/z 198.0685 M->F1 Acetyl Rearrangement F2 Morpholine Ring Opening (-72 Da) m/z 168.0211 M->F2 C4H8O Loss F3 Morpholine Loss (-87 Da) m/z 153.0107 M->F3 C-N Cleavage F4 Loss of HCl (-36 Da) m/z 204.1025 M->F4 High Collision Energy

CID Fragmentation Pathways of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

Quantitative Data Presentation

To facilitate rapid method building for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), the theoretical exact masses of the primary transitions are summarized below. A mass error tolerance of < 5 ppm is expected on modern Time-of-Flight (TOF) or Orbitrap instrumentation.

Ion ClassificationNeutral LossTheoretical m/z ( 35 Cl)Theoretical m/z ( 37 Cl)Diagnostic Utility
Precursor Ion None240.0791242.0762Intact molecule confirmation
Product Ion 1 Ketene (-42 Da)198.0685200.0656Confirms acetyl functional group
Product Ion 2 C4H8O (-72 Da)168.0211170.0182Confirms intact morpholine ring
Product Ion 3 Morpholine (-87 Da)153.0107155.0078Confirms N-phenyl linkage
Product Ion 4 HCl (-36 Da)204.1025N/A (Cl lost)Confirms chlorinated aromatic

Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating LC-HRMS workflow. The causality behind these steps is rooted in mitigating matrix effects and ensuring stable spray dynamics.

Step 1: Sample Preparation & System Suitability

  • Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade Acetonitrile.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, ensuring the morpholine nitrogen is pre-ionized in solution prior to desolvation.

  • Run a blank injection (solvent only) to validate the absence of column carryover.

Step 2: UHPLC Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Rationale: The lipophilic chlorophenyl core ensures retention on the C18 stationary phase, while the gradient efficiently elutes the compound as a sharp peak.

Step 3: Mass Spectrometry Parameters (ESI-QTOF or Orbitrap)

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Rationale: A CE ramp captures both low-energy transitions (ketene loss) and high-energy transitions (morpholine cleavage) in a single acquisition cycle.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI Quad Precursor Isolation (Q1) ESI->Quad CID CID Cell (15-35 eV) Quad->CID TOF HRMS Detection CID->TOF

Standardized LC-HRMS/MS Workflow for Morpholine-Acetophenone Derivatives.

Conclusion

The mass spectrometric profiling of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one relies heavily on the interplay between its basic morpholine ring and its chlorinated acetophenone backbone. By leveraging ESI+ and mapping the exact mass neutral losses (specifically the -42 Da ketene loss and the -72 Da morpholine ring opening), analysts can confidently identify this compound and its structural analogs in complex matrices.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

  • Ion tree-based structure elucidation of acetophenone dimers (AtA) from Acronychia pedunculata and their identification in extracts by liquid chromatography electrospray ionization LTQ-Orbitrap mass spectrometry PubMed / Journal of Mass Spectrometry[Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry PMC / National Institutes of Health[Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions eDiss / University of Göttingen[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Executive Summary In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-[2-Chloro-4-(morpholin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Molecular Formula: C₁₂H₁₄ClNO₂) is a highly privileged, versatile intermediate. By combining an electrophilic acetyl center, a sterically directing ortho-chlorine atom, and a solubility-enhancing morpholine ring, this compound serves as a critical scaffold for synthesizing advanced kinase inhibitors, antiplasmodial agents, and antiviral therapeutics.

This technical guide deconstructs the IUPAC nomenclature, details the physicochemical rationale behind its structural components, and provides a self-validating, step-by-step synthetic methodology grounded in Nucleophilic Aromatic Substitution (SₙAr).

Structural Deconstruction and IUPAC Nomenclature

The IUPAC name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one systematically maps the molecular architecture, revealing its utility in drug design:

  • ethan-1-one (Acetophenone Core): The methyl ketone moiety provides a reactive carbonyl center. This is the primary site for downstream functionalization, such as aldol condensations to form chalcones or cyclization reactions to build pyrimidines and quinazolines[1].

  • 2-Chloro Substitution: The chlorine atom at the ortho position relative to the acetyl group introduces significant steric hindrance. This forces the acetyl group (or subsequent heterocycles) out of the phenyl ring's plane, a conformational restriction frequently exploited to achieve high selectivity in kinase hinge-region binding[2].

  • 4-(morpholin-4-yl) Substitution: The morpholine ring is attached via its nitrogen atom at the para position. Morpholine is a classic "privileged scaffold" that improves metabolic stability, modulates lipophilicity (LogP), and introduces a hydrogen-bond acceptor (the oxygen atom) to enhance aqueous solubility[3].

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API).

PropertyValuePharmacological Rationale
Molecular Formula C₁₂H₁₄ClNO₂Standardized elemental composition.
Molecular Weight 239.70 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.2Balanced lipophilicity; the morpholine oxygen mitigates the extreme hydrophobicity of the chlorophenyl ring.
H-Bond Donors / Acceptors 0 / 3The 3 acceptors (carbonyl O, morpholine O, morpholine N) are favorable for target protein interactions.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.

Applications in Drug Discovery

The 2-chloro-4-morpholinophenyl motif is a proven pharmacophore in several therapeutic domains:

  • Oncology (Kinase Inhibitors): It is a critical precursor in the synthesis of pyrido[3,4-d]pyrimidine-2,8-diamine derivatives[2] and substituted quinazolines[1] designed to inhibit aberrant kinase activity in proliferative conditions.

  • Infectious Disease: Analogous 2-chloro-4-morpholinophenyl structures have been successfully integrated into 4-arylthieno[2,3-b]pyridine-2-carboxamides, yielding a new class of potent antiplasmodial agents[3].

  • Virology: The scaffold has been utilized to synthesize low-cytotoxicity benzamide analogues that potently inhibit Respiratory Syncytial Virus (RSV) replication and associated inflammatory responses[4].

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most efficient route to synthesize 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is via an SₙAr reaction between 1-(2-chloro-4-fluorophenyl)ethan-1-one and morpholine .

Causality of the Mechanism: The acetyl group at position 1 is strongly electron-withdrawing via resonance, which severely depletes electron density at the para position (C4). The highly electronegative fluorine atom at C4 further polarizes the C-F bond, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine. The reaction proceeds through a negatively charged Meisenheimer Complex . Fluoride is an exceptional leaving group in SₙAr reactions because its high electronegativity stabilizes the transition state prior to elimination.

SNAr_Mechanism A 1-(2-Chloro-4-fluorophenyl)ethan-1-one (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Morpholine (Nucleophile) B->C D 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Target Product) C->D Fluoride Elimination

Caption: SₙAr mechanistic pathway showing nucleophilic attack and fluoride elimination.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high yield and purity, the experimental conditions must be strictly controlled. The following protocol integrates causality-driven solvent and base selection.

Reaction Optimization Data
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
EthanolEt₃N8024< 30Protic solvent hydrogen-bonds with the nucleophile, heavily reducing its reactivity.
THFK₂CO₃652445The low boiling point of THF limits the thermal activation energy required to form the Meisenheimer complex.
DMF K₂CO₃ 90 12 > 85 Polar aprotic solvent stabilizes the transition state; optimal thermal energy applied.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Causality: K₂CO₃ is a mild inorganic base that scavenges the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Addition: Add morpholine (1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).

  • Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Self-Validating Wash Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: DMF is highly water-soluble but partitions into EtOAc. The LiCl wash drastically increases the ionic strength of the aqueous phase, forcing residual DMF out of the organic layer to prevent downstream purification failures.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure product as a solid.

Synthesis_Workflow Step1 1. Reaction Setup Substrate + Morpholine + K2CO3 in DMF Step2 2. Thermal Activation Stir at 90 °C for 12 hours under N2 Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc, Wash with 5% LiCl (aq) Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 5. Analytical Validation 1H-NMR, LC-MS Confirmation Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Validation

To confirm the structural integrity of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 240.07. The presence of the chlorine isotope pattern (approx. 3:1 ratio for m/z 240 and 242) is a critical self-validating marker for the retention of the ortho-chloro group.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • A distinct singlet at ~2.60 ppm (3H) corresponding to the methyl group of the acetyl moiety.

    • Two distinct multiplets at ~3.25 ppm (4H) and ~3.85 ppm (4H) corresponding to the nitrogen-adjacent and oxygen-adjacent methylene protons of the morpholine ring, respectively.

    • Aromatic protons exhibiting an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

References

  • Nanthakumar, S., et al. "Inhibitor compounds." PCT International Application No. WO2014037750A1, World Intellectual Property Organization, 2014.
  • Zhu, Y., et al. "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses." European Journal of Medicinal Chemistry, vol. 192, 2020, 112184. URL:[Link]

  • Pierce, A. C., et al. "Substituted quinazolines for inhibiting kinase activity." U.S. Patent No. 10,653,701, U.S. Patent and Trademark Office, 2020.
  • Kufa, M., et al. "4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents." Molecules, vol. 27, no. 19, 2022, 6386. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one: Chemical Identity, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to design, synthesize, and validate highly specific molecular building blocks. One such critical intermediate is 1-[2-Chloro-4-(mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to design, synthesize, and validate highly specific molecular building blocks. One such critical intermediate is 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (commonly referred to as 2-chloro-4-morpholinoacetophenone). This compound is a highly sought-after scaffold in the development of kinase inhibitors and antiviral agents due to its unique combination of conformational restriction and hydrogen-bond accepting capabilities.

This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale for its use in drug design, and a field-proven, self-validating synthetic protocol.

Chemical Identity and Registry Data

A common challenge in early-stage drug discovery is tracking bespoke intermediates through global registries. While a universally indexed Chemical Abstracts Service (CAS) number for the exact ketone form (1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one) is often proprietary or pending in public databases, its direct reduced analog—1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol —is officially registered under CAS 1343761-16-9 [1]. The ketone is typically synthesized in situ or maintained as an internal intermediate in pharmaceutical pipelines.

To ensure precise tracking and analytical validation, the quantitative structural data is summarized below:

PropertyValue / Description
IUPAC Name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one
Common Synonyms 2-Chloro-4-morpholinoacetophenone
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
Related CAS (Alcohol Form) 1343761-16-9[1]
Key Structural Motifs Acetophenone core, ortho-chloro substituent, para-morpholino ring
Primary Utility Intermediate for PI3K/mTOR inhibitors and RSV antivirals

Mechanistic Rationale in Drug Design

The architecture of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is not arbitrary; it is a masterclass in rational drug design. The molecule features three critical domains that dictate its utility:

  • The Morpholine Ring (Pharmacophore): In the context of PI3K and mTOR inhibitors, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It specifically interacts with the backbone amide of the Val882 residue in PI3Kγ (or Val851 in PI3Kα) within the kinase hinge region.

  • The Ortho-Chloro Group (Conformational Restrictor): The bulky chlorine atom adjacent to the acetyl group forces the molecule into a specific dihedral angle. This conformational restriction reduces the entropic penalty upon binding to the target receptor, dramatically increasing target selectivity (e.g., favoring mTOR over class I PI3K isoforms).

  • The Acetyl Group (Synthetic Handle): The methyl ketone allows for diverse downstream functionalization, including condensation reactions to form pyrimidines, triazines, or complex heterocyclic cores found in advanced antiviral agents[2].

Pathway Ligand Morpholino-Acetophenone Derivative Hinge Kinase Hinge Region (Val851/Val882) Ligand->Hinge H-Bonding (Morpholine O) PI3K PI3K / mTOR Inhibition Hinge->PI3K Conformational Restriction (Ortho-Chloro) Akt Akt Phosphorylation (Blocked) PI3K->Akt Downstream Signaling Apoptosis Cell Cycle Arrest Akt->Apoptosis Therapeutic Efficacy

Mechanism of action for morpholino-acetophenone derivatives in kinase inhibition.

Self-Validating Synthetic Protocol

To synthesize 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, we employ a Nucleophilic Aromatic Substitution (S_NAr) methodology. This protocol is designed as a self-validating system: the distinct color change and the precipitation profile serve as visual checkpoints for reaction progress.

Causality of Experimental Choices
  • Substrate Selection: We utilize 1-(2-chloro-4-fluorophenyl)ethanone. The acetyl group at position 1 acts as a powerful electron-withdrawing group (EWG) via resonance, highly activating the para-fluoro position for nucleophilic attack.

  • Solvent (DMF): A polar aprotic solvent is critical. DMF solvates the potassium cations but leaves the morpholine nucleophile unsolvated and highly reactive, accelerating the formation of the Meisenheimer complex.

  • Base (K₂CO₃): A mild inorganic base is chosen over stronger bases (e.g., NaH) to scavenge the generated HF without triggering unwanted aldol condensation of the acetophenone's methyl ketone.

Synthesis A 1-(2-Chloro-4-fluorophenyl)ethan-1-one (Starting Material) D SNAr Reaction (100°C, 4-6 hours) A->D B Morpholine (Nucleophile) B->D C K2CO3 / DMF (Base / Solvent) C->D E Meisenheimer Complex (Intermediate) D->E Nucleophilic Attack F 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Target Product) E->F Fluoride Elimination

SNAr synthetic workflow for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a dry, argon-flushed 100 mL round-bottom flask with 1-(2-chloro-4-fluorophenyl)ethanone (1.0 equivalent, e.g., 5.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) to dissolve the starting material completely.

  • Nucleophilic Addition:

    • Add morpholine (1.5 equivalents, 7.5 mmol) dropwise to the stirring solution at room temperature.

    • Introduce anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents, 10.0 mmol) in one portion.

  • Thermal Activation (S_NAr):

    • Equip the flask with a reflux condenser and heat the mixture to 100 °C using a pre-calibrated oil bath.

    • Maintain vigorous stirring for 4 to 6 hours. Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a deep amber color as the substitution progresses. Monitor completion via TLC (Hexanes/EtOAc 3:1; the product spot will be highly UV-active and run lower than the fluorinated starting material).

  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature and pour it over crushed ice/water (50 mL). This will precipitate the crude product.

    • Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure ketone as an off-white to pale yellow solid.

Analytical Validation

To confirm structural integrity, subject the purified compound to NMR and LC-MS analysis.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 240.1 (accounting for the ³⁵Cl isotope).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic morpholine multiplets at ~3.85 ppm (4H, -CH₂-O-CH₂-) and ~3.25 ppm (4H, -CH₂-N-CH₂-), a sharp singlet for the acetyl methyl group at ~2.60 ppm (3H, -C(=O)CH₃), and the aromatic protons reflecting the 1,2,4-substitution pattern (a doublet at ~6.80 ppm, a doublet of doublets at ~6.75 ppm, and a doublet at ~7.60 ppm).

References

  • Università degli Studi di Milano (AIR Unimi). "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor". Future Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses". NIH PubMed Central. Available at: [Link]

Sources

Exploratory

Physicochemical Characteristics of Chloro-Substituted Aromatic Ketones: A Technical Guide for Drug Development

Executive Summary Chloro-substituted aromatic ketones—encompassing scaffolds such as chloroacetophenones and chlorobenzophenones—are foundational building blocks in medicinal chemistry, agrochemicals, and organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-substituted aromatic ketones—encompassing scaffolds such as chloroacetophenones and chlorobenzophenones—are foundational building blocks in medicinal chemistry, agrochemicals, and organic synthesis. The strategic placement of a chlorine atom on an aromatic ketone does more than merely increase steric bulk; it fundamentally modulates the molecule's lipophilicity, introduces highly specific electrostatic interactions (halogen bonding), and alters the metabolic stability of the pharmacophore.

This whitepaper provides an in-depth, authoritative analysis of the physicochemical properties, structural thermodynamics, and experimental profiling methodologies associated with chloro-aromatic ketones.

Core Physicochemical Properties

The macroscopic properties of an aromatic ketone are heavily dictated by the regiochemistry of the chlorine substituent (ortho, meta, or para). These variations impact the molecular dipole moment, crystal lattice packing energy, and boiling/melting points.

Quantitative Data Comparison

The table below summarizes the core physicochemical parameters of three highly utilized chloro-aromatic ketones. Notice the significant difference in melting points between the ortho-substituted (2-chloro) and para-substituted (4-chloro) acetophenones. While ortho-substitution typically disrupts planar symmetry, 2-chloroacetophenone exhibits a higher melting point due to strong intermolecular dipole-dipole interactions in its crystalline state.

Table 1: Comparative Physicochemical Data of Key Chloro-Aromatic Ketones

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Chloroacetophenone 532-27-4154.5956.5247.01.324
4-Chloroacetophenone 99-91-2154.5920.0 - 21.0232.01.192
4-Chlorobenzophenone 134-85-0216.6676.8 - 77.5~330.0N/A

(Data synthesized from chemical indices and toxicological reports[1][2][3][4])

The Role of Chlorine in Drug Design: Halogen Bonding

In rational drug discovery, the chlorine atom acts as a highly directional Lewis acid. Due to the anisotropic distribution of electron density around the covalently bound chlorine atom, a region of positive electrostatic potential—termed the "σ-hole"—forms directly opposite the C-Cl bond[5].

Because chlorine is more polarizable and less electronegative than fluorine, it forms a more positive σ-hole. This explains the significantly increased strength of halogen bonding interactions in chlorinated compounds compared to their fluorinated bioisosteres[5]. These interactions are highly directional, strongly preferring a linear orientation (~180°) to optimally interact with nucleophilic regions on target protein backbones (e.g., carbonyl oxygens) or sulfur-containing side chains like methionine[5][6].

G A Chloro-Aromatic Ketone (Halogen Bond Donor) B C-Cl Bond Polarization A->B C Formation of Positive σ-Hole (Electrophilic Region) B->C E Halogen Bond Formation (Highly Directional, ~180°) C->E Electrostatic Attraction D Target Protein Backbone (Lewis Base / Nucleophile) D->E

Caption: Logical flow of halogen bond formation in chloro-aromatic ketones.

Pharmacokinetic Implications: Lipophilicity and BBB Penetration

The introduction of a chloro group to an aromatic ketone predictably increases the partition coefficient (LogP). For centrally acting therapeutics, such as skeletal muscle relaxants and 1,4-benzodiazepine derivatives synthesized from 2-amino-5-chlorobenzophenone, this lipophilicity tuning is critical. Physicochemical parameter evaluations confirm that the LogP values of these chloro-substituted derivatives, alongside their topological polar surface area and number of rotatable bonds, fall perfectly within the optimal ranges required for effective Blood-Brain Barrier (BBB) penetration[7].

Experimental Methodologies for Physicochemical Profiling

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To quantify the strength of halogen bonds formed by chloro-aromatic ketones with target proteins, ITC is the gold standard. Causality & Logic: Why use ITC over surface plasmon resonance (SPR)? Halogen bonding is predominantly an enthalpy-driven process ( ΔH<0 ) due to the electrostatic nature of the σ-hole interacting with a Lewis base. ITC directly measures the heat released upon binding, allowing for the precise decoupling of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions, providing a self-validating thermodynamic signature of the halogen bond.

Step-by-Step Protocol:

  • Sample Preparation & Dialysis: Dialyze the target protein and the chloro-aromatic ketone ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4) overnight. Rationale: This minimizes heat of dilution artifacts caused by buffer mismatch.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading. Rationale: Microbubbles in the ITC cell will cause erratic baseline spikes as they compress during injection, ruining the signal-to-noise ratio.

  • Cell Loading: Load the target protein (typically 10–50 µM) into the sample cell and the chloro-ketone ligand (100–500 µM) into the injection syringe.

  • Titration Execution: Program the instrument for 20–30 injections of 1.5 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the area under each injection peak to determine the heat ( ΔH ). Fit the data to an independent binding model to extract the dissociation constant ( Kd​ ) and stoichiometry ( n ).

ITC_Workflow Step1 1. Sample Preparation Dialyze Ligand & Protein Step2 2. Degassing Remove Dissolved Gases Step1->Step2 Step3 3. ITC Titration Inject Ligand into Cell Step2->Step3 Step4 4. Enthalpy Measurement Record Heat (ΔH) Step3->Step4 Step5 5. Isotherm Fitting Calculate Kd, ΔG, -TΔS Step4->Step5

Caption: Step-by-step ITC workflow for thermodynamic profiling of halogen bonds.

Solid-State Characterization via DSC and XRD

For formulation and stability testing, understanding the solid-state properties of chloro-aromatic ketones (like p-chlorobenzophenone) is essential.

Step-by-Step Protocol:

  • X-Ray Diffraction (XRD): Mount the powdered sample on a glass slide. Scan from = 5° to 50°. Use the Scherrer equation to calculate the average crystallite size. Rationale: Crystallite size directly impacts the dissolution rate of the Active Pharmaceutical Ingredient (API). For example, p-chlorobenzophenone exhibits an average crystallite size of ~83 nm, which can be thermodynamically altered via external energy treatments[3].

  • Differential Scanning Calorimetry (DSC): Weigh 2–5 mg of the sample into an aluminum pan. Heat at a rate of 10°C/min under a continuous nitrogen purge.

  • Thermal Analysis: Record the onset temperature and the peak melting temperature. Calculate the latent heat of fusion ( ΔHf​ ) by integrating the endothermic melting peak. Rationale: ΔHf​ provides a quantitative measure of the crystal lattice energy, which inversely correlates with the compound's aqueous solubility profile[3].

Conclusion

The physicochemical characteristics of chloro-substituted aromatic ketones extend far beyond basic steric bulk. Through the exploitation of the σ-hole for highly directional halogen bonding, precise lipophilicity tuning for central nervous system penetration, and rigorous solid-state thermodynamic profiling, these compounds remain indispensable tools in modern rational drug design and synthetic chemistry.

References

  • [1] p-Chloroacetophenone | DrugFuture Chemical Index. URL:

  • [2] 2-chloroacetophenone, 532-27-4 | The Good Scents Company. URL:

  • [5] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Chemical Science (RSC Publishing). URL:

  • [3] Physicochemical and Spectroscopic Characteristics of Biofield Treated p-Chlorobenzophenone | Science Publishing Group. URL:

  • [4] 4-Chlorobenzophenone | C13H9ClO | CID 8653 | PubChem. URL:

  • [7] Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives | Arabian Journal of Chemistry. URL:

  • [6] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery | PMC (NIH). URL:

Sources

Foundational

The Morpholine Paradigm: Engineering Drug-Like Properties in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the morpholine moiety (tetrahydro-1,4-oxazine) is not merely a structural appendage; it is a highly calibrated instrument for pharmacokinetic and pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine moiety (tetrahydro-1,4-oxazine) is not merely a structural appendage; it is a highly calibrated instrument for pharmacokinetic and pharmacodynamic (PK/PD) optimization. Recognized as a "privileged scaffold," morpholine is frequently incorporated into drug candidates to rescue failing leads by fine-tuning their physicochemical parameters[1]. This technical guide explores the mechanistic causality behind morpholine’s utility, detailing how it modulates basicity, enhances aqueous solubility, and improves central nervous system (CNS) penetration, while providing self-validating experimental frameworks for its evaluation.

Mechanistic Foundations of the Morpholine Scaffold

Electronic Effects and pKa Modulation

The fundamental advantage of morpholine lies in its electronic distribution. The electronegative oxygen atom at the 4-position exerts a strong electron-withdrawing inductive effect across the sigma bonds of the heterocyclic ring. This effect pulls electron density away from the nitrogen atom at the 1-position, significantly reducing its proton affinity. Consequently,2[2], which is several log units lower than that of its all-carbon analogue, piperidine (pKa ~11.2).

Causality in Drug Design: Because physiological blood pH is 7.4, a piperidine ring is almost entirely protonated (ionized) in circulation, limiting membrane permeability. In contrast, morpholine's lower pKa ensures that a biologically significant fraction of the molecule remains un-ionized, facilitating passive diffusion across lipid bilayers, particularly the Blood-Brain Barrier (BBB)[3].

Conformational Flexibility and Target Engagement

Morpholine predominantly adopts a stable chair conformation. The spatial arrangement of the weakly basic nitrogen and the hydrogen-bond accepting oxygen provides a unique topological surface. The oxygen atom acts as a critical hydrogen-bond acceptor in kinase hinge regions, while the relatively electron-deficient ring establishes favorable hydrophobic interactions within target binding pockets[3].

PKPD M Morpholine Core O Oxygen Atom M->O N Nitrogen Atom M->N C Chair Conformation M->C Sol Aqueous Solubility (Dipole & H-Bonds) O->Sol Bind Target Affinity (Spatial Fit) O->Bind N->Sol Perm BBB Permeability (Lower pKa ~8.5) N->Perm C->Perm C->Bind

Structural contributions of the morpholine scaffold to pharmacokinetic and pharmacodynamic profiles.

Optimizing ADME: Solubility, Permeability, and Stability

The Lipophilic-Hydrophilic Balance

A primary challenge in lead optimization is "brick dust" compounds—molecules with high target affinity but abysmal aqueous solubility. Morpholine introduces an optimal lipophilic-hydrophilic balance. The oxygen dipole interacts favorably with water molecules, drastically improving aqueous solubility, while the hydrocarbon backbone maintains enough lipophilicity to prevent the molecule from being overly polar[4].

Navigating Metabolic Liabilities

While morpholine improves solubility, it introduces specific metabolic vulnerabilities.5[5]. This oxidation leads to ring-opening, N-dealkylation, or the formation of hydroxylated metabolites, resulting in rapid clearance.

Causality in Optimization: To mitigate this, medicinal chemists utilize steric hindrance (e.g., adding methyl groups at the alpha carbons) or bioisosteric replacements (e.g., bridged oxa-morpholines) to physically block the approach of metabolic enzymes to these "soft spots," thereby extending the drug's half-life[5].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical shifts when switching between common six-membered nitrogenous heterocycles during lead optimization.

PropertyMorpholinePiperidinePiperazine
Heteroatoms N, ONN, N
Approximate pKa 8.3 – 8.711.29.8
LogP (Unsubstituted) -0.860.84-1.17
Physiological State (pH 7.4) Partially un-ionizedHighly ionizedHighly ionized
Primary Structural Advantage Balanced solubility/permeabilityHigh target affinity (salt bridges)Dual functionalization

Self-Validating Experimental Workflows

To rigorously evaluate the impact of morpholine incorporation, the following self-validating protocols must be employed.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) of morpholine-containing candidates and identify CYP-mediated vulnerabilities[5].

  • Preparation: Suspend the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low compound concentration ensures first-order (linear) enzyme kinetics, while the buffer maintains strict physiological pH for optimal CYP450 activity.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibration before the reaction is initiated, preventing artifactual lag phases.

  • Initiation: Add NADPH (1 mM final concentration) to the test samples.

    • Causality: NADPH is the obligate electron donor required for the catalytic cycle of CYP450 enzymes.

  • Self-Validating Control: Maintain a parallel incubation without NADPH.

    • Causality: This critical control differentiates true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases present in the microsomes)[5].

  • Time-Course Sampling & Quenching: Aliquot samples at 0, 15, 30, and 60 minutes directly into cold acetonitrile containing an analytical internal standard.

    • Causality: Cold acetonitrile immediately denatures the enzymes, halting the reaction, and precipitates proteins to allow for clean extraction of the lipophilic analyte.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Workflow Step1 1. Compound + Microsomes (Buffer pH 7.4) Step2 2. +/- NADPH Addition (Self-Validating Control) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Acetonitrile Quench (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Step6 6. Calculate CL_int (Intrinsic Clearance) Step5->Step6

Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: To assess the passive blood-brain barrier penetration of CNS-targeted morpholine derivatives.

  • Donor Compartment Preparation: Dissolve the compound in PBS (pH 7.4) and load into the donor well.

  • Artificial Membrane Coating: Coat the PVDF filter (acceptor well bottom) with a porcine brain lipid extract dissolved in dodecane.

    • Causality: Standard PAMPA uses generic lipids; using porcine brain extract specifically mimics the highly specialized lipid composition of the human BBB, providing a biologically relevant predictive model[3].

  • Incubation: Assemble the sandwich plate and incubate for 18 hours at room temperature in a humidity chamber to prevent evaporation.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Clinical Translation: Case Studies

The strategic insertion of morpholine has led to several clinical breakthroughs:

  • Gefitinib: An EGFR inhibitor used in oncology.6[6], transforming an insoluble lead into a viable oral drug.

  • Moclobemide: A reversible MAO-A inhibitor for depression. While the morpholine ring undergoes extensive metabolism (half-life of 1-3 hours),4[4].

  • Linezolid: An oxazolidinone antibiotic where the morpholine ring is crucial for systemic safety and optimal pharmacokinetic distribution against Gram-positive bacteria[6].

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed Source: nih.gov[Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed Source: nih.gov [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing Source: rsc.org[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications Source: acs.org[Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 Source: thieme-connect.de[Link]

  • MORPHOLINE | Assay as Morpholine: 99.0% min - Ataman Kimya Source: atamankimya.com[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Introduction & Mechanistic Rationale Acetophenone derivatives containing morpholine su...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Acetophenone derivatives containing morpholine substituents are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates for kinase inhibitors, antibacterial agents, and CNS-active therapeutics. The synthesis of 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one relies on the Friedel-Crafts acylation of 4-(3-chlorophenyl)morpholine using acetyl chloride and an aluminum chloride ( AlCl3​ ) catalyst.

As a Senior Application Scientist, I emphasize that the direct Friedel-Crafts acylation of tertiary anilines presents unique stoichiometric and regiochemical challenges that must be carefully managed to ensure high yields and product fidelity.

The Stoichiometric Challenge of Basic Amines

Direct Friedel-Crafts acylation of aniline derivatives is notoriously difficult[1]. The morpholine nitrogen is a strong Lewis base that rapidly reacts with the AlCl3​ catalyst to form a highly deactivated, insoluble Lewis acid-base complex[1]. Consequently, at least one full equivalent of AlCl3​ is sequestered as a resting state, rendering it unavailable for catalytic turnover[2]. To overcome this, our protocol mandates the use of 2.5 equivalents of AlCl3​ :

  • 1.0 eq to saturate the basic nitrogen.

  • 1.0 eq to activate the acetyl chloride into the reactive acylium ion ( CH3​C≡O+ )[3].

  • 0.5 eq excess to drive the reaction kinetics and stabilize the intermediates[2].

Regioselectivity and Synergistic Directing Effects

While the AlCl3​ -complexed nitrogen is technically electron-withdrawing, the reaction proceeds through the minute equilibrium concentration of the uncomplexed free base, which is millions of times more nucleophilic. The free morpholine group is a powerful ortho/para-director. Simultaneously, the chlorine atom at the 3-position is an ortho/para-director. The position para to the morpholine group (C4) is also ortho to the chlorine atom. This synergistic directing effect ensures exquisite regiocontrol, funneling the electrophilic attack exclusively to the C4 position to yield the desired 1,2,4-trisubstituted aromatic pattern. No carbocation rearrangements occur during acylation, ensuring high product fidelity[4].

Mechanistic Pathway

Mechanism Substrate 4-(3-Chlorophenyl)morpholine (Free Base) Complex AlCl3-Amine Complex (Resting State, Deactivated) Substrate->Complex AlCl3 Equilibrium (Favors Complex) Intermediate Wheland Intermediate (C4 Attack) Substrate->Intermediate + Acylium Ion (Highly Reactive Minor Species) Acylium Acylium Ion (CH3C≡O+) Electrophile Acylium->Intermediate Synergistic Directing: Para to Morpholine Ortho to Cl Product 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Intermediate->Product -H+, Aqueous Quench

Caption: Equilibrium dynamics and synergistic regioselectivity in the acylation of 4-(3-chlorophenyl)morpholine.

Experimental Methodology

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
4-(3-Chlorophenyl)morpholine197.661.0010.0 g (50.6 mmol)Substrate
Acetyl Chloride78.501.204.77 g (60.7 mmol)Acylating Agent
Aluminum Chloride (Anhydrous)133.342.5016.8 g (126.5 mmol)Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-100 mLSolvent
Step-by-Step Protocol
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and an internal temperature probe. Purge the system with inert nitrogen.

  • Substrate Charging: Dissolve 4-(3-chlorophenyl)morpholine (10.0 g) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Lewis Acid Activation (Critical Step): Portion-wise, add anhydrous AlCl3​ (16.8 g) over 15 minutes.

    • Causality Note: This step is highly exothermic due to the formation of the amine- AlCl3​ complex. Maintain the internal temperature below 10 °C to prevent solvent boil-off and premature side reactions. The solution will turn deep yellow/brown.

  • Acylation: Dilute acetyl chloride (4.77 g) in anhydrous DCM (10 mL). Transfer this to the dropping funnel and add dropwise to the reaction mixture over 20 minutes, strictly maintaining the temperature at 0–5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

    • Self-Validation: Monitor reaction progress via HPLC (254 nm). The reaction is deemed complete when the starting material peak (< 2% AUC) is consumed.

  • Quenching: Carefully pour the dark reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of concentrated HCl (37%).

    • Causality Note: The highly acidic aqueous quench is mandatory to hydrolyze the robust aluminum complexes and liberate the free basic product[1].

  • Workup & Isolation: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic phases, wash with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel chromatography (Hexanes/Ethyl Acetate 7:3) to afford the pure ketone.

Process Workflow

Workflow Step1 1. Setup Charge DCM & Substrate Cool to 0 °C Step2 2. Activation Add AlCl3 (2.5 eq) Form Complex Step1->Step2 Step3 3. Acylation Dropwise AcCl (1.2 eq) Warm to RT, 4 h Step2->Step3 Step4 4. Quench Pour into Ice/HCl Break Al-Complex Step3->Step4 Step5 5. Isolation Extract, Wash, Dry Crystallize Product Step4->Step5

Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation of tertiary anilines.

Analytical Characterization Data

To ensure trustworthiness and self-validation, compare the isolated product against the following expected analytical benchmarks.

Table 2: Expected Analytical Profiles
TechniqueExpected Data / Observation
LC-MS (ESI+) [M+H]+ m/z = 240.08 (Exact Mass: 239.07)
1 H NMR (400 MHz, CDCl3​ ) δ 7.65 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.82 (dd, 1H, Ar-H), 3.85 (t, 4H, morpholine- CH2​O ), 3.25 (t, 4H, morpholine- CH2​N ), 2.60 (s, 3H, acetyl- CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 198.5 (C=O), 153.2, 134.1, 132.5, 127.8, 115.4, 112.1, 66.5 (2C), 47.8 (2C), 29.2.
HPLC Purity > 98% (Target RT distinct from the more polar starting material).

Troubleshooting & Optimization

  • Incomplete Conversion / High Starting Material Recovery:

    • Cause: Insufficient AlCl3​ stoichiometry. The morpholine nitrogen acts as a Lewis base sponge[2].

    • Solution: Ensure the AlCl3​ is strictly anhydrous and use a minimum of 2.5 equivalents. If the reagent has degraded (evident by heavy HCl fuming upon opening the bottle), use a fresh batch.

  • Formation of Regioisomers or Tarry Byproducts:

    • Cause: Thermal runaway during the addition of AlCl3​ or acetyl chloride.

    • Solution: Strictly control the addition rate and maintain the internal temperature < 5 °C during all exothermic mixing steps.

  • Emulsion Formation During Workup:

    • Cause: Incomplete hydrolysis of aluminum salts.

    • Solution: Ensure sufficient concentrated HCl is used during the ice quench to fully solubilize aluminum as [Al(H2​O)6​]3+ salts in the aqueous phase[1]. Filter through a Celite pad if persistent aluminum hydroxide precipitates remain.

References

  • askIITians. "More than one equivalent of AlCl3 is used in Friedel Crafts acylation." URL:[Link]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." URL:[Link]

  • LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Purity Analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals. Introduction & Scientific Rationale 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a highly functionalized pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a highly functionalized pharmaceutical intermediate. It features a moderately lipophilic 2-chloroacetophenone core coupled with a basic morpholine ring. In pharmaceutical development, the rigorous purity analysis of such intermediates is critical; undetected impurities or synthetic byproducts can propagate through downstream reactions, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, designing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to a first-principles approach based on the molecule's physicochemical properties.

Causality in Method Design
  • Mitigating Secondary Interactions (The pKa Challenge): The morpholine nitrogen in this molecule has a pKa of approximately 8.3. If analyzed at a neutral pH, the molecule exists in a state of partial ionization. This dual-state existence leads to mixed-mode retention mechanisms—hydrophobic partitioning combined with uncontrolled cation-exchange interactions with residual silanols on the silica stationary phase. This manifests as severe peak tailing and poor resolution. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the morpholine ring, enforcing a single, predictable retention mechanism and ensuring sharp, symmetrical peaks.

  • Detector Wavelength Optimization: The molecule possesses an extended π-conjugated system stretching from the morpholine lone pair, through the phenyl ring, to the carbonyl group. Spectroscopic data for structurally analogous 4-morpholinoacetophenone derivatives indicate primary ultraviolet (UV) absorption maxima (λmax) around 235 nm, 300 nm, and 355 nm[1]. To capture both the main analyte and potential non-conjugated impurities, a Diode Array Detector (DAD) is employed. We extract at 254 nm for universal impurity profiling and 300 nm for high-sensitivity quantification of the main peak.

Analytical Method Parameters

To ensure reproducibility across different laboratories, the quantitative chromatographic parameters are strictly defined below.

Table 1: Chromatographic Conditions
ParameterSpecification / SettingRationale
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)End-capping minimizes residual silanols, preventing basic peak tailing.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Acidifies the system (pH ~2.0) to fully protonate the morpholine nitrogen.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Provides necessary elution strength for the lipophilic chloroacetophenone core.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temperature 35 °C ± 2 °CEnhances mass transfer and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading while maintaining the required Limit of Detection (LOD).
Detection (DAD) 254 nm (Primary), 300 nm (Secondary)300 nm targets the specific conjugated system of the analyte[1].
Diluent Water : Acetonitrile (50:50, v/v)Ensures complete solubility of the analyte without causing solvent-mismatch peak distortion.
Table 2: Gradient Elution Program

A gradient approach is mandatory to elute polar morpholine-cleaved impurities early, while ensuring the highly retained lipophilic byproducts are flushed from the column.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08515Initial hold to focus the analyte band.
2.08515Isocratic hold for polar impurity separation.
12.01090Linear ramp to elute the main peak and lipophilic impurities.
15.01090High-organic wash to clear strongly bound contaminants.
15.18515Return to initial conditions.
20.08515Column re-equilibration.

Experimental Protocol: Step-by-Step Execution

A self-validating system requires strict adherence to preparation and execution protocols.

Step 1: Mobile Phase Preparation

  • Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of Type 1 Ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard and Sample Preparation

  • Diluent Preparation: Mix equal volumes of Ultrapure water and Acetonitrile (50:50 v/v).

  • System Suitability Standard: Accurately weigh 25.0 mg of the 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare the unknown batch samples using the exact same procedure to achieve a nominal concentration of 0.5 mg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Sequence Execution Run the sequence in the following order to ensure system stability before sample analysis:

  • Blank (Diluent) - 2 injections (Checks for carryover and baseline artifacts).

  • System Suitability Standard - 6 injections (Validates system precision).

  • Samples - Duplicate injections per sample.

  • Bracketing Standard - 1 injection every 10 samples (Ensures no retention time or response drift).

Method Validation & System Suitability

To guarantee data integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. Furthermore, daily performance is verified against United States Pharmacopeia (USP) general chapter <621> Chromatography[3].

Table 3: System Suitability Testing (SST) Criteria (USP <621>)
ParameterUSP <621> Acceptance CriteriaAnalytical Significance
Retention Time (RT) RSD ≤ 1.0% (n=6)Confirms pump flow rate stability and column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Verifies autosampler injection precision.
Tailing Factor (Tf) ≤ 1.5Ensures complete protonation of the morpholine ring; prevents co-elution.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and stationary phase integrity.
Table 4: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Complete separation from interferencesResolution (Rs) > 2.0 between analyte and nearest impurity.
Linearity R² across the working rangeR² ≥ 0.999 from 25% to 150% of the target concentration.
Accuracy (Recovery) % Recovery at 3 levels (50, 100, 150%)98.0% – 102.0% recovery across all levels.
Precision (Repeatability) RSD of 6 independent preparationsRSD ≤ 2.0% for the main peak assay.
Robustness Deliberate variations in parametersTf ≤ 1.5 and RSD ≤ 2.0% when flow rate (±0.1 mL/min) and temp (±2°C) are altered.

Method Workflow Visualization

The following diagram maps the logical progression from initial physicochemical profiling through to final ICH Q2(R2) validation.

HPLC_Workflow Start Method Initiation 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one PhysicoChem Physicochemical Profiling pKa ~8.3 | UV Max ~235/300 nm Start->PhysicoChem ColSelection Stationary Phase End-capped C18 (Mitigate Silanol Interactions) PhysicoChem->ColSelection MobilePhase Mobile Phase Optimization 0.1% TFA (pH ~2.0) for Full Protonation PhysicoChem->MobilePhase SamplePrep Sample Preparation Diluent: H2O/MeCN (50:50 v/v) ColSelection->SamplePrep MobilePhase->SamplePrep SST System Suitability Testing (SST) USP <621> Compliance SamplePrep->SST Validation Method Validation ICH Q2(R2) Criteria SST->Validation Report Final Purity & Impurity Profile Validation->Report

Fig 1: End-to-end analytical workflow for method development and validation of the target analyte.

Troubleshooting Guide

Even in a validated system, chromatographic anomalies can occur. Use the following mechanistic troubleshooting guide to resolve common issues:

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing (Tf > 1.5) Incomplete protonation of the morpholine ring or degradation of column end-capping.Verify mobile phase pH is ≤ 2.5. If pH is correct, replace the C18 column, as the silica bed may be exposed.
Split Peaks Solvent mismatch effect (injection solvent is stronger than the initial mobile phase).Ensure samples are prepared in 50:50 Water:MeCN. Do not inject samples dissolved in 100% organic solvent.
Baseline Drift during Gradient Differential UV absorbance of TFA between Water and Acetonitrile at low wavelengths (254 nm).This is normal for TFA gradients. To minimize, ensure high-quality LC-MS grade TFA is used, or switch to a reference wavelength subtraction if using a DAD.
Retention Time Shift Loss of pump proportioning valve accuracy or inadequate column equilibration.Purge all lines. Ensure the column is equilibrated with the initial gradient composition (85% A) for at least 10 column volumes prior to the first injection.

References

  • United States Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. USP-NF.

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH Quality Guidelines.

  • Kurşun-Aktar et al. Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. Marmara Pharmaceutical Journal, 21(4): 949-960, 2017.

Sources

Method

Application Note: Advanced Recrystallization Protocol for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Executive Summary & Physicochemical Profiling The purification of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one , a highly functionalized acetophenone derivative, presents unique thermodynamic challenges during scale-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The purification of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one , a highly functionalized acetophenone derivative, presents unique thermodynamic challenges during scale-up. The molecule features a classic "push-pull" electronic system: the electron-donating morpholine nitrogen lone pair delocalizes into the aromatic ring, while the acetyl group acts as an electron-withdrawing moiety. Crucially, the ortho-chloro substituent introduces a steric clash with the acetyl group, disrupting the planarity of the molecule.

This structural nuance lowers the crystal lattice energy and melting point compared to planar analogs. Consequently, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization. Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve, trapping impurities and ruining crystal habit. To circumvent this, the following protocol leverages a binary solvent system and a tightly controlled cooling profile to ensure the thermodynamic pathway remains strictly within the metastable zone for crystalline nucleation.

Solvent Selection Rationale

Selecting the optimal solvent is the most critical parameter for achieving high purity and yield in pharmaceutical intermediates 1. The morpholine ring imparts moderate polarity and basicity, while the chloro-aromatic core demands lipophilic solvation.

Relying on a single solvent often fails to balance these competing solubility requirements. Instead, a computer-aided approach to solvent blends is required to maximize yield and minimize solvent consumption 2. An Ethanol/Water (80:20 v/v) system provides the ideal Van't Hoff solubility profile. The ethanol solvates the morpholine ring to prevent oiling out, while the water acts as a tunable anti-solvent that forces the lipophilic core to nucleate at lower temperatures.

Quantitative Solubility & Performance Data

The table below summarizes the empirical solubility screening data used to validate the chosen solvent system.

Solvent SystemPolarity IndexSol. at 20 °C (mg/mL)Sol. at 75 °C (mg/mL)Yield (%)Crystal HabitPurity (HPLC)
Ethanol (Absolute)5.245.0>200.065.4Fine Needles98.5%
EtOH:Water (80:20) ~6.0 12.5 185.0 88.2 Prisms 99.7%
Isopropanol3.928.0160.078.0Thin Plates99.0%
Ethyl Acetate4.485.0>300.0<40.0Irregular97.2%
Toluene:Heptane (1:2)2.015.0110.082.5Fine Needles98.8%

Data Interpretation: The 80:20 Ethanol/Water blend exhibits the steepest solubility gradient, ensuring complete dissolution at 75 °C and near-quantitative recovery at 20 °C, yielding highly pure prismatic crystals that are easy to filter.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each critical process parameter (CPP) is paired with an In-Process Control (IPC) to ensure the protocol cannot proceed to the next stage if thermodynamic conditions are suboptimal.

Step 1: Reactor Preparation & Dissolution
  • Charge 1.0 kg of crude 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one into a jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Add 5.0 L of an Ethanol/Water (80:20 v/v) mixture.

  • Heat the suspension to 70–75 °C under moderate agitation (150 rpm).

  • Causality: Heating to 75 °C ensures the destruction of any crude polymorphic memory, completely dissolving the API into a homogeneous state.

  • Self-Validation Check (IPC 1): Visual confirmation. The solution must be completely transparent. If persistent cloudiness remains, it indicates insoluble inorganic impurities; proceed immediately to Step 2.

Step 2: Hot Clarification
  • Pass the hot solution through a pre-heated 1 μm inline filter into a secondary, pre-heated crystallization vessel.

  • Causality: Removing sub-micron particulate matter prevents the heterogeneous nucleation of unwanted polymorphs or the premature triggering of crystallization.

Step 3: Primary Cooling & Seeding
  • Program the cooling jacket to lower the internal temperature to 60 °C at a rate of 0.5 °C/min.

  • At 60 °C, the solution is supersaturated but remains safely within the metastable zone. Introduce 10 g (1 wt%) of pure, milled crystalline seed of the target compound.

  • Hold the temperature at 60 °C for 30 minutes.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. The 30-minute hold allows the seed bed to mature, consuming initial supersaturation and preventing a sudden crash out of the product.

  • Self-Validation Check (IPC 2): Focused Beam Reflectance Measurement (FBRM) or visual check. Confirm the presence of a persistent, uniform slurry. If the seeds dissolve, the system is undersaturated; cool by an additional 2 °C and re-seed 3.

Step 4: Controlled Cooling Crystallization
  • Cool the slurry from 60 °C to 5 °C at a strict, linear cooling rate of 0.15 °C/min .

  • Causality: A slow, controlled cooling rate ensures that crystal growth dominates over secondary nucleation. Rapid cooling spikes supersaturation, which forces the system into the liquid-liquid binodal region, causing the acetophenone derivative to "oil out" into a sticky, impure resin 4.

Step 5: Isolation & Washing
  • Discharge the slurry into a Nutsche filter and separate the mother liquor under vacuum.

  • Wash the filter cake with 1.0 L of pre-chilled (5 °C) Ethanol/Water (50:50 v/v) .

  • Causality: Increasing the water ratio in the wash solvent acts as a strong anti-solvent wash. It minimizes dissolution losses of the crystalline product while effectively purging residual mother liquor containing soluble impurities.

Step 6: Drying
  • Transfer the wet cake to a vacuum oven. Dry at 45 °C under reduced pressure (<50 mbar) for 12 hours.

  • Self-Validation Check (IPC 3): Perform a Loss on Drying (LOD) analysis. The protocol is successfully validated and complete when LOD is < 0.5% w/w.

Process Visualization

G Start Crude 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Solvent Solvent Addition (80:20 EtOH:Water) Start->Solvent Heat Heating & Dissolution (75 °C until clear) Solvent->Heat Filter Hot Filtration (Remove particulates) Heat->Filter Cool1 Primary Cooling (Cool to 60 °C) Filter->Cool1 Seed Seeding (IPC) (Induce Nucleation) Cool1->Seed Cool2 Controlled Cooling (0.15 °C/min to 5 °C) Seed->Cool2 Isolate Filtration & Washing (Cold 50:50 EtOH:Water) Cool2->Isolate Dry Vacuum Drying (45 °C, <50 mbar) Isolate->Dry End Purified Crystalline API Dry->End

Workflow for the controlled cooling crystallization of the morpholinoacetophenone derivative.

References

  • Maiyam Group. "Best Solvent for Crystallization Guangzhou | Top Choices 2026." Maiyam Minerals, 2025.
  • ACS Publications. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2021.
  • Benchchem.
  • PubMed. "Introduction of a new scaling approach for particle size reduction in toothed rotor-stator wet mills.

Sources

Application

Application Note: Leveraging 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one in the Synthesis of Privileged Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale In modern medicinal chemistry, 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one has emerged as a highly versatile and privileged building block for the development of targeted therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one has emerged as a highly versatile and privileged building block for the development of targeted therapeutics, particularly protein kinase inhibitors[1]. The strategic placement of functional groups on this acetophenone derivative provides a unique combination of physicochemical and structural advantages:

  • Morpholine Motif (Para-position): Acts as a critical solubilizing group. In the context of kinase active sites, the oxygen atom of the morpholine ring frequently forms key hydrogen bonds within the solvent-exposed region, improving both target affinity and overall pharmacokinetic properties[1].

  • Ortho-Chloro Substituent: Introduces a calculated steric clash that restricts the dihedral angle between the phenyl ring and the adjacent carbonyl (or resulting heterocycle). This conformational locking reduces entropic penalty upon binding and enhances target selectivity[1].

  • Acetyl Handle: Serves as the primary reactive center, allowing for divergent synthetic pathways to construct complex, drug-like heterocycles such as 2-aminothiazoles and pyrimidines[2],[3].

The following guide details the autonomous, self-validating protocols for converting this intermediate into two major classes of kinase inhibitors.

Synthetic Divergence Workflow

SyntheticWorkflow A 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one B Alpha-Bromination (CuBr2, EtOAc/CHCl3) A->B C Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) A->C D 2-Bromo Intermediate B->D E Chalcone Intermediate C->E F Hantzsch Thiazole Synthesis (Thiourea, EtOH, Reflux) D->F G Pyrimidine Cyclization (Guanidine HCl, Base) E->G H 2-Aminothiazole Scaffold (Kinase Inhibitor) F->H I 2-Aminopyrimidine Scaffold (Multi-Kinase Inhibitor) G->I

Synthetic divergence of the acetophenone intermediate into thiazole and pyrimidine scaffolds.

Protocol A: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains one of the most robust methods for constructing the 2-aminothiazole core, a structural hallmark of several FDA-approved kinase inhibitors (e.g., Dasatinib)[3],[4].

Step 1: Regioselective Alpha-Bromination

Causality & Rationale: Direct bromination using elemental bromine ( Br2​ ) often leads to unwanted electrophilic aromatic substitution (EAS) on the electron-rich morpholino-phenyl ring. Utilizing Copper(II) bromide ( CuBr2​ ) in a mixed solvent system ensures strict regioselectivity at the alpha-methyl position[5].

  • Preparation: Dissolve 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (10.0 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (50 mL).

  • Reaction: Add finely powdered CuBr2​ (20.0 mmol, 2.0 eq) in portions over 15 minutes. Heat the suspension to reflux (80 °C) under a nitrogen atmosphere for 6 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove the precipitated Copper(I) bromide ( CuBr ). Wash the filtrate with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The presence of a distinct M+ and M+2 isotopic pattern (approx. 1:1 ratio) confirms the successful incorporation of a single bromine atom. The absence of an M+4 peak validates that over-bromination was successfully avoided.

Step 2: Hantzsch Thiazole Cyclization

Causality & Rationale: The alpha-bromoketone undergoes rapid nucleophilic attack by the sulfur atom of a substituted thiourea, followed by intramolecular cyclization and dehydration. Ethanol is chosen as the solvent because it facilitates the precipitation of the product as a hydrobromide salt, driving the reaction to completion[4],[6].

  • Reaction: Dissolve the crude 2-bromo intermediate (approx. 9.5 mmol) in absolute ethanol (30 mL). Add the desired thiourea derivative (10.0 mmol, 1.05 eq).

  • Cyclization: Reflux the mixture at 80 °C for 2–3 hours.

  • Isolation: Allow the reaction mixture to cool to 0 °C in an ice bath. The 2-aminothiazole hydrobromide salt will precipitate. Filter the solid and wash with cold diethyl ether.

  • Self-Validation Checkpoint: The reaction is visually self-validating; the formation of a dense crystalline precipitate upon cooling indicates successful cyclization. If the solution remains clear, it signals incomplete dehydration or an incorrect stoichiometric ratio.

Protocol B: Synthesis of Pyrimidine-Based Multi-Kinase Inhibitors

Pyrimidine-chalcone conjugates are potent multi-kinase inhibitors, frequently exhibiting dual inhibition against VEGFR-2 and BRAF, which are critical targets in tumor angiogenesis and proliferation[2],[1].

Step 1: Claisen-Schmidt Condensation

Causality & Rationale: Base-catalyzed aldol condensation with an aryl aldehyde selectively yields the thermodynamically stable (E)-chalcone. The extended conjugation provides a rigid framework necessary for subsequent pyrimidine formation[7].

  • Reaction: Dissolve the acetophenone intermediate (10.0 mmol) and an aryl aldehyde (10.0 mmol) in ethanol (40 mL). Dropwise, add an aqueous solution of 40% NaOH (5 mL) while maintaining the temperature below 25 °C.

  • Stirring: Stir the mixture at room temperature for 12 hours.

  • Workup: Pour the mixture into ice-cold water and neutralize with 1M HCl. Collect the precipitated chalcone via vacuum filtration.

  • Self-Validation Checkpoint: Monitor via 1H NMR. The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of two distinct doublets (~7.5–7.8 ppm) with a large coupling constant ( J=15−16 Hz) definitively confirm the formation of the trans-(E)-alkene.

Step 2: Pyrimidine Cyclization

Causality & Rationale: Cyclization of the chalcone with guanidine hydrochloride proceeds via an aza-Michael addition, followed by intramolecular cyclization and oxidative aromatization to form the 2-aminopyrimidine core[2].

  • Reaction: Suspend the chalcone (5.0 mmol), guanidine hydrochloride (15.0 mmol, 3.0 eq), and KOH (20.0 mmol, 4.0 eq) in DMF (20 mL).

  • Heating: Heat the mixture to 100 °C for 8 hours under an open-air atmosphere to facilitate oxidative aromatization.

  • Isolation: Cool to room temperature and pour into crushed ice. Filter the resulting solid and recrystallize from ethanol.

  • Self-Validation Checkpoint: The resulting pyrimidine derivative will exhibit strong fluorescence under UV light (365 nm) on a TLC plate due to the highly conjugated, planar heterocyclic system.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization metrics for the synthetic pathways, demonstrating the superiority of the selected protocols.

Synthetic StepReagent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
Alpha-Bromination Br2​ (1.0 eq)Acetic Acid25445%*< 80%
Alpha-Bromination CuBr2​ (2.0 eq) EtOAc / CHCl3​ 80 6 88% > 95%
Hantzsch Cyclization ThioureaEthanol80292%> 98%
Claisen-Schmidt NaOH (aq)Ethanol251285%> 95%
Pyrimidine Cyclization Guanidine HCl / KOHDMF100878%> 92%

*Low yield due to competitive electrophilic aromatic substitution on the phenyl ring.

Mechanism of Action: Kinase Pathway Disruption

The heterocycles synthesized from 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-one act as competitive ATP inhibitors. By mimicking the adenine ring of ATP, they bind to the kinase hinge region, effectively shutting down downstream oncogenic signaling[8],[1].

KinasePathway L Growth Factor (VEGF) R Receptor Tyrosine Kinase (VEGFR-2) L->R Activates K1 RAS / RAF (BRAF) R->K1 Phosphorylation I Synthesized Inhibitor I->R ATP Competition I->K1 Dual Inhibition K2 MEK 1/2 K1->K2 Phosphorylation K3 ERK 1/2 K2->K3 Phosphorylation T Tumor Proliferation K3->T Transcription

Mechanism of action for synthesized dual VEGFR-2/BRAF inhibitors in the MAPK signaling pathway.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. URL: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL:[Link]

  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology. URL:[Link]

  • Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study. National Center for Biotechnology Information (PMC). URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Use in the development of antimicrobial agents

Application Note: Integrated Fragment-Based Drug Discovery (FBDD) and Phenotypic Validation for Novel Antimicrobial Agents Introduction & Rationale FBDD interrogates a smaller chemical space using low-molecular-weight co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrated Fragment-Based Drug Discovery (FBDD) and Phenotypic Validation for Novel Antimicrobial Agents

Introduction & Rationale

FBDD interrogates a smaller chemical space using low-molecular-weight compounds (<300 Da)[1]. Because fragments are small, they form high-quality, efficient interactions with target proteins, albeit with weak initial affinities ( KD​ in the μ M to mM range)[2]. To detect these transient interactions, highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) are required[1]. However, target binding in vitro does not guarantee bacterial cell penetration or survival in the host. Therefore, any FBDD pipeline must be tightly coupled with standardized phenotypic validation—specifically, the Minimum Inhibitory Concentration (MIC) assay—and pharmacokinetic profiling (e.g., plasma protein binding)[3][4].

This guide details a self-validating, three-pillar workflow: Biophysical Target Screening, Phenotypic Efficacy, and Pharmacokinetic Profiling.

Experimental Workflow

FBDD_Workflow Target Bacterial Target Immobilization SPR_Screen SPR Primary Screening (KD Determination) Target->SPR_Screen Library Fragment Library (MW < 300 Da) Library->SPR_Screen Hit_Valid Hit Validation & Structural Biology SPR_Screen->Hit_Valid Hits (mM to µM) Optimization Fragment Growing & Linking Hit_Valid->Optimization Structure-Guided MIC_Assay Phenotypic MIC Assay (CLSI Guidelines) Optimization->MIC_Assay In vitro Efficacy PK_SPR HSA Binding via SPR (Unbound Fraction) Optimization->PK_SPR ADME Profiling Lead Optimized Antimicrobial Lead Compound MIC_Assay->Lead PK_SPR->Lead

Integrated FBDD workflow for antimicrobial discovery using SPR and MIC assays.

Protocol I: Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: Fragments produce very low Response Units (RU) upon binding due to their low mass. SPR is ideal because it is label-free (avoiding steric hindrance from fluorophores on small molecules) and provides real-time kinetics[1]. We utilize a CM5 sensor chip because its 3D carboxymethylated dextran matrix allows for high-capacity protein immobilization, which is mathematically required to generate a detectable RU signal when a <300 Da fragment binds.

Self-Validating Mechanism: The protocol incorporates a reference flow cell (unmodified or mutant protein) to subtract bulk refractive index changes (e.g., from DMSO) and non-specific binding. A known positive control binder is injected periodically to verify that the immobilized target retains its active conformation over the duration of the screen.

Step-by-Step Methodology:

  • Surface Preparation: Activate flow cells 1 (Reference) and 2 (Active) of a CM5 chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Dilute the purified bacterial target protein in sodium acetate buffer at a pH below the protein's isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject over Flow Cell 2 until a high density (e.g., 5,000–8,000 RU) is achieved. Block both flow cells with 1 M ethanolamine-HCl.

  • Library Preparation: Dilute the fragment library in running buffer (e.g., PBS-P+ with 5% DMSO). Critical: Ensure the DMSO concentration is exactly matched between the running buffer and the sample to prevent bulk refractive index artifacts.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.

  • Screening: Inject fragments at a single high concentration (e.g., 500 μ M) at a flow rate of 30 μ L/min.

  • Affinity Determination: For primary hits, perform a multi-cycle kinetic analysis using a concentration series (e.g., 15.6 μ M to 1 mM). Fit the steady-state binding levels ( Req​ ) against concentration to derive the dissociation constant ( KD​ ).

Protocol II: Phenotypic Validation via Minimum Inhibitory Concentration (MIC)

Causality & Logic: A fragment optimized to bind a target with nanomolar affinity is useless if it cannot penetrate the bacterial cell envelope or is immediately expelled by efflux pumps. The MIC assay bridges the gap between biophysical binding and cellular efficacy[4]. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines to ensure global reproducibility[5].

Self-Validating Mechanism: This assay is validated internally by three controls: a Sterility Control (media only, ensuring no contamination), a Growth Control (media + bacteria, ensuring organism viability), and a Quality Control (QC) strain (e.g., E. coli ATCC 25922) tested against a reference antibiotic to ensure the assay conditions (pH, cation concentration) are within standard tolerances[5].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium ions must be strictly regulated, as they affect the permeability of the bacterial outer membrane and the activity of certain antibiotics.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the optimized fragment/lead compound in CAMHB.

  • Inoculum Standardization: Select 3-5 isolated colonies from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Causality: This standardizes the bacterial concentration to approximately 1×108 CFU/mL, preventing the "inoculum effect" where too many bacteria artificially inflate the MIC[4].

  • Inoculation: Dilute the suspension 1:150 in CAMHB and add 50 μ L to each well, yielding a final test concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plates at 35±2°C for 16–20 hours in ambient air. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol III: Pharmacokinetic Profiling (Plasma Protein Binding) via SPR

Causality & Logic: The in vivo pharmacologic effect of an antimicrobial is directly proportional to its unbound (free) concentration at the infection site[3]. High binding to Human Serum Albumin (HSA) can render a potent MIC completely ineffective in a patient. While traditional equilibrium dialysis takes 24-48 hours and risks compound degradation, SPR provides rapid, real-time kinetic data ( kon​ and koff​ )[3]. A compound might have high overall binding, but a very fast koff​ means it can rapidly dissociate and attack the bacteria.

Self-Validating Mechanism: Warfarin (a known high-affinity HSA binder) is used as a positive kinetic control to validate the active conformation of the immobilized HSA[3].

Step-by-Step Methodology:

  • HSA Immobilization: Immobilize commercially sourced HSA onto a CM5 chip via standard amine coupling to a density of ~3,000 RU.

  • Analyte Injection: Inject the lead antimicrobial compounds over the HSA surface at varying concentrations (e.g., 1 μ M to 100 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Kinetic Analysis: Record the association phase for 60 seconds and the dissociation phase for 180 seconds. Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the overall affinity ( KD​=koff​/kon​ ) and extrapolate the % bound fraction in physiological serum concentrations.

Quantitative Data Presentation

The following table summarizes a hypothetical progression from initial fragment hits to an optimized lead, demonstrating the correlation between biophysical binding, phenotypic efficacy, and pharmacokinetic properties.

Compound IDMolecular Weight (Da)SPR Target KD​ ( μ M)Ligand Efficiency (LE)MIC against E. coli ( μ g/mL)HSA Binding (%)
Fragment Hit 1 185.2450.00.32>12815%
Fragment Hit 2 210.4220.00.35>12822%
Linked Lead (1+2) 380.50.80.38845%
Optimized Lead 415.60.050.41168%
Control (Ampicillin) 349.4N/AN/A420%

Note: Ligand Efficiency (LE) is a crucial metric in FBDD, calculated as the binding energy per heavy atom. An LE > 0.3 is generally required to justify progressing a fragment into optimization.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: nih.
  • Source: clsi.
  • Source: asm.

Sources

Application

Cell-based assays for evaluating cytotoxicity of morpholine derivatives

Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of Morpholine Derivatives Introduction: The Morpholine Pharmacophore in Drug Discovery The morpholine ring—a six-membered heterocycle co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of Morpholine Derivatives

Introduction: The Morpholine Pharmacophore in Drug Discovery

The morpholine ring—a six-membered heterocycle containing both oxygen and nitrogen atoms—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique physicochemical properties, specifically its balanced lipophilic-hydrophilic profile, often enhance the pharmacokinetic properties and blood-brain barrier permeability of drug candidates[1]. Consequently, morpholine derivatives are integral to numerous approved therapeutics, ranging from the antibiotic linezolid to central nervous system agents like the antidepressant moclobemide[2].

However, the very properties that make morpholine attractive can also drive unintended cellular toxicity. The morpholine moiety typically acts as a weakly basic secondary or tertiary amine. In the context of cellular biology, basic lipophilic compounds are highly prone to off-target organelle accumulation, necessitating rigorous, mechanism-aware cytotoxicity screening early in the drug development pipeline.

Mechanisms of Morpholine-Induced Cytotoxicity

A primary mechanism of off-target cytotoxicity for basic amines like morpholine is lysosomotropism (often referred to as acidic trapping)[3].

Weakly basic molecules with a pKa between 6 and 9 are largely uncharged at the physiological pH of the cytosol (pH ~7.4). This neutral state allows them to freely diffuse across lipid bilayers[3]. Upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), the morpholine nitrogen rapidly accepts a proton. This protonation renders the molecule positively charged and membrane-impermeable, effectively trapping it within the organelle[3].

The continuous influx and trapping of these compounds lead to severe osmotic swelling of the lysosome, inhibition of resident lipases (causing drug-induced phospholipidosis), and ultimately, lysosomal membrane permeabilization (LMP). The rupture of the lysosome releases cathepsins into the cytosol, triggering a cascade that ends in apoptosis or necrosis[3].

Lysosomotropism Morpholine Morpholine Derivative (Weak Base, Unprotonated) Diffusion Diffusion across Cell Membrane Morpholine->Diffusion Lysosome Entry into Lysosome (pH 4.5 - 5.0) Diffusion->Lysosome Protonation Protonation (Ionization) & Acidic Trapping Lysosome->Protonation Swelling Lysosomal Swelling & Phospholipidosis Protonation->Swelling Permeabilization Lysosomal Membrane Permeabilization (LMP) Swelling->Permeabilization Apoptosis Apoptosis / Cell Death Permeabilization->Apoptosis

Pathway of morpholine-induced lysosomotropism leading to cell death.

Assay Selection Rationale

Because morpholine-induced cytotoxicity can manifest through complex organelle-specific mechanisms before global cell death occurs, relying on a single viability assay is insufficient. A tiered approach is required: a high-throughput primary screen to establish global metabolic viability, followed by a secondary multiparametric imaging assay to elucidate the specific mechanism of toxicity.

Table 1: Comparison of Cell-Based Cytotoxicity Assays for Morpholine Derivatives

Assay TypePrimary ReadoutMechanism DetectedThroughputAdvantagesLimitations
CellTiter-Glo (ATP) LuminescenceMetabolic ViabilityHighHomogeneous, highly sensitive, stable signal.Does not specify the mechanism of cell death.
MTT / MTS AbsorbanceMitochondrial ReductaseMediumCost-effective, widely accessible.Prone to chemical interference from test compounds.
LDH Release FluorescenceMembrane IntegrityMediumMeasures necrosis directly via leaked enzymes.Short half-life of released LDH limits assay windows.
High-Content Screening Fluorescence ImagingMultiparametric (Organelles)Medium-HighDetailed mechanistic insights (e.g., lysosomal swelling).Requires specialized automated microscopy and software.

Protocol 1: High-Throughput ATP Luminescence Assay (CellTiter-Glo)

Expertise & Causality: The CellTiter-Glo (CTG) assay is the gold standard for primary cytotoxicity screening. It measures intracellular ATP, which is strictly proportional to the number of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal via a proprietary thermostable luciferase, minimizing pipetting errors and providing a stable signal with a half-life of over five hours[4].

Materials:

  • Cell Line: HepG2 (human hepatocellular carcinoma) – widely used for hepatotoxicity profiling.

  • Reagent: CellTiter-Glo Luminescent Cell Viability Reagent[4].

  • Plates: 384-well opaque white microplates (prevents optical crosstalk between wells).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 2,000 cells/well in 25 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for attachment and entry into the log-growth phase.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the morpholine derivatives. Add 5 µL of the compound (at 6X final concentration) to the wells. Self-Validation: Ensure the final DMSO concentration remains constant at 0.3% across all wells to prevent solvent-induced toxicity from skewing the data. Include 10 µM Staurosporine as a positive control for cell death.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzymatic activity is highly temperature-dependent. Temperature gradients across the plate will cause edge effects and uneven luminescence; equilibration ensures uniform signal generation[4].

  • Reagent Addition: Add 30 µL of CellTiter-Glo Reagent to each well (maintaining a 1:1 ratio with the culture medium volume)[4].

  • Lysis and Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at RT for an additional 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

Protocol 2: Multiplexed High-Content Screening (HCS) for Lysosomotropism

Expertise & Causality: To confirm whether the morpholine derivative's toxicity is driven by lysosomotropism, a multiplexed imaging approach is required. By co-staining with Hoechst (nuclei), LysoTracker (lysosomes), and MitoTracker (mitochondria), researchers can simultaneously assess nuclear condensation, lysosomal mass/swelling (the hallmark of acidic trapping), and mitochondrial membrane potential in live cells[5]. High-content screening enables detailed mechanistic insights into cytotoxicity, distinguishing general cell death from specific organelle dysfunction[6].

HCS_Workflow Seed Seed HepG2 Cells (384-well plate) Treat Treat with Morpholine Derivatives (24h) Seed->Treat Stain Multiplex Staining (Hoechst, LysoTracker, MitoTracker) Treat->Stain Image Automated High-Content Imaging Stain->Image Analyze Multi-parametric Analysis (Lysosomal Area, Viability) Image->Analyze

High-Content Screening (HCS) workflow for multiparametric cytotoxicity profiling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 384-well collagen-coated, black-wall, clear-bottom microplates. Incubate overnight[5].

  • Compound Treatment: Treat cells with the morpholine derivatives (using concentrations flanking the IC50 determined from Protocol 1) for 24 hours.

  • Dye Cocktail Preparation: Prepare a staining cocktail in pre-warmed, phenol red-free culture medium containing:

    • Hoechst 33342 (1 µg/mL) for nuclear morphometry and cell counting.

    • LysoTracker Red DND-99 (50 nM) to quantify lysosomal volume.

    • MitoTracker Deep Red (100 nM) to assess mitochondrial membrane potential[5].

  • Staining: Carefully aspirate the compound-containing media and add 30 µL of the dye cocktail per well. Incubate for 40 minutes at 37°C in the dark[5].

  • Washing (Critical Step): Gently wash the cells twice with warm PBS to remove unbound dye. Causality: LysoTracker and MitoTracker are fluorogenic but can cause high background noise if not sufficiently washed. Washes must be performed gently (preferably via an automated liquid handler with slow dispense rates) to avoid dislodging loosely attached apoptotic cells.

  • Imaging: Acquire images using an automated high-content imaging system using a 20X or 40X objective. Capture at least 4 fields per well to ensure statistical robustness[5][6].

  • Image Analysis: Use automated software to segment the nuclei (primary objects) and define the cytoplasmic region (secondary objects). Quantify the total intensity and area of LysoTracker per cell. A statistically significant increase in LysoTracker area relative to the vehicle control indicates lysosomal swelling, confirming morpholine-induced lysosomotropism.

Data Analysis & System Validation

For both assays, the robustness of the protocol must be self-validated using the Z'-factor, a statistical measure of assay quality: Z' = 1 -[ (3 × SD_positive + 3 × SD_vehicle) / |Mean_vehicle - Mean_positive| ] A Z'-factor ≥ 0.5 indicates an excellent, highly robust assay suitable for screening. Dose-response curves should be fitted using a 4-parameter logistic non-linear regression model to calculate the absolute IC50 values.

References

  • [CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation] - promega.com - 4

  • [Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals] - benchchem.com - 1

  • [A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules] - nih.gov -2

  • [Lysosome as a Chemical Reactor] - nih.gov - 3

  • [Multiparametric live-cell cytotoxicity analysis using the Operetta high] - revvity.com - 5

  • [Review of High-content Screening Applications in Toxicology] - nih.gov - 6

Sources

Method

Application Note: A Robust LC-MS/MS Methodology for Accurate Quantification in Biological Matrices

Abstract This application note provides a comprehensive guide for the development, validation, and application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development, validation, and application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of analytes in complex biological matrices such as plasma, serum, and urine. Geared towards researchers, scientists, and drug development professionals, this document delves into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with global regulatory standards. By explaining the causality behind experimental choices, this guide offers field-proven insights to establish a self-validating and robust bioanalytical workflow. Detailed protocols for common sample preparation techniques and a systematic approach to method development are presented to ensure data integrity, sensitivity, and reproducibility.

Introduction: The Imperative for Precision in Bioanalysis

In the realms of pharmaceutical development, clinical research, and toxicology, the accurate quantification of drugs, metabolites, and biomarkers in biological fluids is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2][3] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide structural and quantitative information allows for the unambiguous detection of analytes in intricate matrices.[4][5]

However, the complexity of biological samples presents significant challenges, most notably the "matrix effect," where endogenous components can interfere with the ionization of the target analyte, leading to inaccurate results.[6][7][8] Therefore, a meticulously developed and validated method is not merely a procedural formality but a scientific necessity to ensure the reliability of pharmacokinetic, toxicokinetic, and biomarker data that informs critical decisions in drug development and patient care.[9][10]

This guide is structured to walk the user through the logical flow of creating a robust LC-MS/MS assay, from initial sample handling to final data reporting, with a strong emphasis on the principles that govern each step.

The Bioanalytical Workflow: A Conceptual Overview

A successful quantitative LC-MS/MS workflow is a multi-stage process designed to isolate the analyte of interest from interfering matrix components and present it in a form suitable for accurate measurement. Each stage is optimized to maximize recovery, minimize variability, and eliminate interferences.

LC-MS/MS Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection & Storage Spiking Internal Standard Spiking SampleCollection->Spiking Aliquot SamplePrep Sample Preparation (PPT, LLE, or SPE) Spiking->SamplePrep Process LC_Separation LC Separation SamplePrep->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ionize & Fragment DataProcessing Data Processing & Integration MS_Detection->DataProcessing Acquire Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Calculate Ratio Reporting Reporting Quantification->Reporting Generate Results

Caption: Overall workflow for quantitative LC-MS/MS bioanalysis.

The Cornerstone of Quantification: The Internal Standard

The use of an appropriate internal standard (IS) is fundamental to achieving precision and accuracy in LC-MS/MS bioanalysis.[11][12] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest stage of sample preparation.[13] Its purpose is to compensate for variability that may occur during sample preparation, injection, and ionization.[12][13]

The ratio of the analyte's response to the IS's response is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate due to factors like matrix effects or instrument drift.[11]

Choosing an Internal Standard: A Critical Decision

The ideal IS should behave as closely as possible to the analyte throughout the entire analytical process.[13]

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard. A SIL-IS is the analyte molecule in which one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[13] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency, thus providing the best compensation for matrix effects.[13][14]

  • Structural Analogue Internal Standards: When a SIL-IS is not available, a structural analogue can be used. This compound should have similar physicochemical properties (e.g., polarity, pKa) and extraction behavior to the analyte.[13][14] However, it will have a different retention time and may not perfectly mimic the analyte's ionization behavior, making it a less ideal but often necessary choice.[14]

Sample Preparation: Isolating the Target

The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, which can suppress or enhance the analyte signal and damage the analytical column.[2][15][16] The choice of technique depends on the analyte's properties, the required sensitivity, and the sample matrix.[16][17]

Protein Precipitation (PPT)

PPT is a simple, fast, and universal method for removing the bulk of proteins from biological fluids.[15] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[15]

Protocol: Protein Precipitation of Plasma Samples

  • Pipette 100 µL of plasma sample (containing the IS) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant, which contains the analyte, to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[18][19] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively partitioned into the organic layer, leaving many polar, interfering components behind.[15][18]

Protocol: Liquid-Liquid Extraction of Urine Samples

  • Pipette 500 µL of urine sample (containing the IS) into a glass tube.

  • Add 50 µL of 1 M sodium carbonate buffer to adjust the pH (e.g., to basify for a basic drug).

  • Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Cap the tube and vortex for 1 minute to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique that can provide the cleanest extracts and allows for analyte concentration.[20] It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.[15] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[15][21]

SPE Workflow Condition 1. Condition (Activate sorbent) Equilibrate 2. Equilibrate (Adjust pH) Condition->Equilibrate Load 3. Load Sample (Analyte binds) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Collect analyte) Wash->Elute

Caption: The five fundamental steps of Solid-Phase Extraction (SPE).

Protocol: SPE of Plasma Samples using a Mixed-Mode Cation Exchange Plate

  • Condition: Pass 1 mL of methanol through the SPE plate wells.

  • Equilibrate: Pass 1 mL of water through the wells.

  • Load: Pre-treat 200 µL of plasma (containing IS) by adding 200 µL of 4% phosphoric acid. Load the entire pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Table 1: Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally good, but co-precipitation possibleVariable, dependent on partitioningHigh and reproducible
Concentration No (Dilution effect)YesYes
Throughput HighModerateModerate to High (96-well format)
Cost LowLowHigh
Matrix Effect High potential for residual phospholipidsModerate potentialLowest potential (cleanest extracts)
Best For Rapid screening, high-concentration analytesNon-polar to moderately polar compoundsLow-concentration analytes, high sensitivity needs

Method Development: Optimizing Separation and Detection

Liquid Chromatography (LC)

The goal of LC is to separate the analyte from the IS and any remaining matrix components before they enter the mass spectrometer. This is crucial for minimizing ion suppression.[22]

  • Column Chemistry: Reversed-phase chromatography (e.g., C18, C8) is most common for bioanalysis. The choice depends on the analyte's polarity.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) with additives (e.g., formic acid, ammonium formate) is typical. Additives are used to improve peak shape and ionization efficiency.

  • Gradient Elution: A gradient, where the percentage of organic solvent is increased over time, is often used to ensure that both polar and non-polar compounds are eluted efficiently with sharp peaks in a reasonable run time.

Tandem Mass Spectrometry (MS/MS)

For quantification, tandem mass spectrometers, particularly triple quadrupoles, are operated in Multiple Reaction Monitoring (MRM) mode.[4][23] This provides exceptional selectivity.

  • Ionization: Electrospray ionization (ESI) is the most common technique for polar and ionizable molecules, while atmospheric pressure chemical ionization (APCI) is suitable for less polar compounds.[1][24]

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the molecular ion (or a specific adduct) of the analyte, known as the precursor ion.

  • Fragmentation (Q2): The precursor ion is passed into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas (e.g., argon).

  • Product Ion Selection (Q3): The third quadrupole (Q3) is set to isolate a specific, stable, and abundant fragment ion, known as the product ion.

  • Detection: Only the product ion reaches the detector. The specific precursor → product ion transition is a unique signature for the analyte, filtering out nearly all other ions.

Optimization of MS Parameters To maximize sensitivity, key parameters must be optimized by infusing a standard solution of the analyte into the mass spectrometer:

  • Ionization Source Parameters: Gas flows, temperatures, and spray voltage.

  • Compound-Specific Parameters: Declustering potential (DP), collision energy (CE), and cell exit potential (CXP). Collision energy is particularly critical as it determines the fragmentation pattern and the abundance of the product ion.[25][26]

Method Validation: Ensuring a Self-Validating System

Once developed, the bioanalytical method must be rigorously validated to demonstrate its reliability for the intended application.[27] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[10][28][29]

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte in the presence of other components, including metabolites and matrix components.[9]No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.[9]At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between measurements (precision).[9]At least 3 runs with QC samples at a minimum of 4 levels (LOD, LQC, MQC, HQC). Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. (±20% and ≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect To assess the impact of co-eluting matrix components on the analyte's ionization.[6][30]Matrix factor (analyte response in post-spiked matrix / response in neat solution) should be consistent across at least 6 lots of matrix. The IS-normalized matrix factor CV should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction process.The extraction recovery of the analyte should be precise and reproducible. It does not need to be 100%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

Developing a robust LC-MS/MS method for quantification in biological matrices is a systematic process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By carefully selecting an internal standard, optimizing sample preparation to minimize matrix effects, and fine-tuning chromatographic and mass spectrometric parameters, a highly selective and sensitive assay can be achieved. Rigorous validation according to established guidelines is the final, critical step that ensures the method is fit for purpose and generates trustworthy data to support drug development and clinical research. The protocols and principles outlined in this guide provide a solid foundation for building such self-validating and reliable bioanalytical systems.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026, March 13). LCGC International. [Link]

  • Xie, I. Y., & Christoffers, D. E. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Arcturus Labs. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Enzo Life Sciences. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Future Science. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • Automated Liquid-Liquid Extraction (LLE) Systems. (n.d.). Aurora Biomed. [Link]

  • Jemal, M., & Xia, Y. Q. (2000). Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 73(1), 118-125. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Williams, C. C., & Slavov, N. (2020). DO-MS: Data-Driven Optimization of Mass Spectrometry Methods. Journal of Proteome Research, 19(4), 1730-1738. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Bioanalysis Zone. [Link]

  • D'Avolio, A., et al. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2247-2250. [Link]

  • Van Eeckhout, A., & Lanckmans, K. (2009). Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. Analytical Chemistry, 81(15), 6523-6530. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jemal, M., & Xia, Y. Q. (2001). Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate. [Link]

  • Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. (n.d.). ResearchGate. [Link]

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). Rapid Novor. [Link]

  • Li, Y., et al. (2017). Integration of Miniaturized Solid Phase Extraction and LC-MS/MS Detection of 3-Nitrotyrosine in Human Urine for Clinical Applications. Journal of Visualized Experiments, (125), 55861. [Link]

  • LC-MS/MS Data Analysis. (n.d.). CD Genomics. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health & Human Services. [Link]

  • Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. (n.d.). Biotek. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • LSMSMS Troubleshooting. (2025, November 26). Scribd. [Link]

  • Optimization of MS parameters and quantification accuracy for cellular... (n.d.). ResearchGate. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC North America. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2020, November 12). LCGC International. [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023, July 7). National Institutes of Health. [Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014, May 12). LCGC International. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025, June 27). National Institutes of Health. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. [Link]

Sources

Application

Application Note: Structural Elucidation of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Derivatives via Single-Crystal X-ray Diffraction

Mechanistic Context and Structural Significance 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a highly functionalized pharmacophore frequently utilized in medicinal chemistry. The precise 3D conformation of this mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context and Structural Significance

1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a highly functionalized pharmacophore frequently utilized in medicinal chemistry. The precise 3D conformation of this molecule is not easily predicted by standard molecular mechanics due to three competing stereoelectronic effects:

  • Steric Hindrance (The ortho-Effect): The bulky ortho-chloro substituent sterically clashes with the acetyl group. This forces the ketone out of coplanarity with the phenyl ring, disrupting -conjugation and altering the molecule's binding profile in protein pockets.

  • Push-Pull Resonance: The electron-donating morpholine nitrogen sits para to the electron-withdrawing acetyl group. This conjugation flattens the morpholine nitrogen into an -like geometry, giving the C(phenyl)–N bond partial double-bond character.

  • Halogen Bonding: The polarizable chlorine atom exhibits a highly localized region of positive electrostatic potential (a -hole), enabling it to act as a halogen bond donor to the morpholine or ketone oxygen of adjacent molecules, dictating the macroscopic crystal packing 1.

Single-crystal X-ray diffraction (SCXRD) is the only self-validating analytical method capable of unambiguously resolving these dihedral angles, bond lengths, and intermolecular networks.

Crystallization Strategy: Thermodynamics and Kinetics

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility (thermodynamics) with a slow nucleation rate (kinetics). Morpholine derivatives are prone to forming solvates or exhibiting positional disorder if crystallized too rapidly. A dual-solvent vapor diffusion method provides the highest degree of kinetic control.

Table 1: Quantitative Data for Crystallization Optimization
ParameterValue / SelectionMechanistic Rationale
Primary Solvent Dichloromethane (DCM)High solubility for the polar acetophenone core; highly volatile for efficient vapor transfer.
Antisolvent n-PentaneLow solubility for morpholine derivatives; induces slow, controlled supersaturation.
Temperature 20 °C (Isothermal)Prevents kinetic trapping of metastable polymorphs caused by temperature fluctuations.
Concentration 20–30 mg/mLEnsures an optimal nucleation rate without causing rapid, amorphous precipitation.
Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 15 mg of the synthesized 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one in 0.5 mL of DCM.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner glass vial. Causality: Removing dust and impurities prevents heterogeneous nucleation, forcing the system to rely on slower, higher-quality homogeneous nucleation.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL outer vial containing 3 mL of n-pentane.

  • Incubation: Cap the outer vial tightly and store it in a vibration-free environment at 20 °C for 48–72 hours until block-like crystals form.

Experimental Protocol: From Crystal to Electron Density

Crystal Harvesting and Cryopreservation

Morpholine-containing crystals can suffer from solvent loss upon exposure to air, leading to loss of crystallinity.

  • Submerge the crystal immediately in a drop of Paratone-N oil on a glass slide. Causality: The oil acts as a barrier against oxidation and atmospheric moisture.

  • Select a single crystal (optimal dimensions: 0.1–0.3 mm) exhibiting sharp extinction under cross-polarized light.

  • Mount the crystal on a micromount loop and immediately transfer it to the diffractometer's nitrogen cold stream (170 K) [[1]]().

Table 2: Typical SCXRD Data Collection Parameters
ParameterRecommended SettingRationale
Temperature 170 KMinimizes atomic thermal motion (ADPs) and preserves weak halogen bonds 1.
Radiation Source Mo-K ( = 0.71073 Å)Reduces absorption artifacts caused by the heavy chlorine atom compared to Cu-K .
Detector Distance 40–50 mmOptimizes the resolution limit while preventing diffraction spot overlap.
Structure Solution and Refinement

The raw diffraction data (.raw) and experimental parameters (.p4p) must be integrated and scaled to produce the reflection file (.hkl) 2. The Olex2 graphical user interface is utilized to manage the SHELX suite of programs 3.

  • Initialization: Load the .p4p and .hkl files into Olex2. The program XPREP can be used to prepare the initial instruction (.ins) file [[2]]().

  • Structure Solution: Execute the SHELXT (dual-space) or SHELXS (direct methods) algorithm to phase the data and generate the initial electron density map 2. Assign the heavy atoms (Cl, O, N, C) based on Q-peak intensities.

  • Isotropic to Anisotropic Refinement: Run a full-matrix least-squares refinement on using SHELXL or olex2.refine4. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Disorder Modeling (Critical Step): The morpholine ring frequently exhibits positional disorder (e.g., flipping between two chair conformations). If large, elongated thermal ellipsoids are observed on the morpholine carbons:

    • Split the disordered atoms into two parts using the PART 1 and PART 2 instructions.

    • Apply ADP similarity restraints (e.g., SIMU, DELU) to ensure the thermal ellipsoids remain chemically sensible 5.

    • Refine the site occupancy factors (SOFs) using a free variable (e.g., 0.60 / 0.40 occupancy).

  • Convergence: Continue refinement cycles until the R-factor converges and shifts in the model fall below 0.001 3.

Workflow Visualization

XRD_Workflow N1 1. Synthesis & Purification (1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one) N2 2. Vapor Diffusion Crystallization (DCM / n-Pentane, 20 °C) N1->N2 N3 3. Crystal Harvesting & Mounting (Paratone-N Oil, Cryostream 170 K) N2->N3 N4 4. X-ray Data Collection (Integration & Scaling to .hkl) N3->N4 N5 5. Structure Solution (SHELXT / Direct Methods) N4->N5 N6 6. Anisotropic Refinement (Olex2 / SHELXL, Disorder Modeling) N5->N6 N7 7. Validation & Deposition (checkCIF & CSD Submission) N6->N7

Fig 1. Step-by-step X-ray crystallography workflow for morpholino-acetophenone derivatives.

Validation and Deposition

The final step in creating a self-validating crystallographic system is the generation of the Crystallographic Information File (.cif). Run the file through the IUCr's checkCIF utility. Address any Level A or B alerts—particularly those relating to unmodeled electron density near the heavy chlorine atom or missing symmetry elements. Once validated, the structure is ready for deposition into the Cambridge Structural Database (CSD).

Sources

Method

Experimental Protocols for Assessing Anti-inflammatory Activity: A Comprehensive Guide

Introduction Inflammation is a fundamental biological process that is critical for host defense against infection and injury. However, its dysregulation can lead to the development of a wide range of chronic diseases, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Inflammation is a fundamental biological process that is critical for host defense against infection and injury. However, its dysregulation can lead to the development of a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The development of effective anti-inflammatory therapeutics is, therefore, a significant focus of biomedical research. This guide provides a detailed overview of robust and reproducible experimental protocols for assessing the anti-inflammatory activity of novel compounds, intended for researchers, scientists, and drug development professionals.

At the heart of the inflammatory response are complex signaling pathways that orchestrate the production of inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Understanding how to measure the modulation of these pathways and their downstream effects is key to identifying and validating new anti-inflammatory agents.

This document will detail both in vitro and in vivo models that are widely accepted in the field for the preliminary screening and preclinical evaluation of anti-inflammatory candidates.[6][7]

Key Inflammatory Signaling Pathways

A foundational understanding of the molecular cascades driving inflammation is crucial for designing and interpreting anti-inflammatory assays.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[8] There are two main NF-κB activation pathways: the canonical and the alternative (non-canonical) pathway, which are triggered by different stimuli and regulate distinct biological processes.[9][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n translocates to NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathways are another set of critical signaling cascades involved in inflammation.[3] They are a series of three-tiered kinase cascades (MAP3K -> MAP2K -> MAPK) that respond to a wide array of extracellular stimuli.[3][11] The main MAPK subfamilies implicated in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[11] Activation of these pathways leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.[11] The MAPK pathways can also modulate inflammatory responses by stabilizing the mRNA of pro-inflammatory cytokines.[3][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, Cytokines MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

Caption: General MAPK signaling cascade.

In Vitro Models for Assessing Anti-inflammatory Activity

In vitro assays are essential for the initial screening of compounds as they are generally cost-effective, rapid, and allow for the investigation of specific molecular mechanisms.[1][2]

Lipopolysaccharide (LPS)-Stimulated Macrophages

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[12][13][14] LPS stimulation of macrophages, such as the RAW 264.7 cell line, leads to the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[13][15]

Experimental Workflow

LPS_Workflow Cell_Culture Culture RAW 264.7 Macrophages Pre-treatment Pre-treat with Test Compound Cell_Culture->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for a Defined Period LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells Downstream_Analysis Downstream Analysis Collect_Supernatant->Downstream_Analysis Lyse_Cells->Downstream_Analysis

Caption: Workflow for LPS-stimulated macrophage assay.

Key Readouts and Protocols

Principle: In inflamed tissues, inducible nitric oxide synthase (iNOS) produces large amounts of NO.[15] The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[16][17][18][19][20]

Protocol:

  • Prepare a standard curve of sodium nitrite.

  • In a 96-well plate, add 50 µL of cell culture supernatant.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[18][19][20]

  • Calculate the nitrite concentration in the samples using the standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[21][22][23][24] A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[21]

Protocol (General Sandwich ELISA):

  • Coat a 96-well plate with the capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add streptavidin-HRP. Incubate.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.[25]

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[26][27][28][29] RNA is first reverse transcribed into complementary DNA (cDNA), which is then used as a template for qPCR.[26][28]

Protocol:

  • Isolate total RNA from the cell lysates.

  • Synthesize cDNA using a reverse transcriptase enzyme.

  • Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin).

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as cell lysates.[30][31][32] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[31] This technique is useful for assessing the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-IκBα, p-p38).

Protocol:

  • Prepare protein lysates from the cells.

  • Determine protein concentration using a suitable assay (e.g., Bradford).

  • Separate proteins by SDS-PAGE.[31]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[33]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[30]

  • Detect the signal using a chemiluminescent substrate.

AssayPrincipleKey ReagentsTypical Readout
Griess Assay Colorimetric detection of nitriteGriess Reagents I & IIAbsorbance at 540-550 nm
ELISA Antibody-based quantification of proteinsCapture & Detection Antibodies, Streptavidin-HRP, SubstrateAbsorbance at a specific wavelength
RT-qPCR Quantification of mRNA levelsReverse Transcriptase, DNA Polymerase, Primers, Fluorescent Dye/ProbeCycle threshold (Cq) values
Western Blot Antibody-based detection of proteinsPrimary & Secondary Antibodies, Chemiluminescent SubstrateBand intensity on a membrane
Other In Vitro Assays
  • Inhibition of Protein Denaturation: Inflammation can cause protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of proteins like bovine serum albumin or egg albumin.[34]

  • Membrane Stabilization: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[34]

  • Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][34]

In Vivo Models for Assessing Anti-inflammatory Activity

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound and for understanding its pharmacokinetic and pharmacodynamic properties.[6][7][35]

Carrageenan-Induced Paw Edema

This is one of the most widely used and reproducible models for screening acute anti-inflammatory drugs.[36][37][38][39] Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[37][38][40] The first phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase (after 1.5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[41]

Experimental Workflow

Carrageenan_Workflow Acclimatize_Animals Acclimatize Animals Baseline_Measurement Measure Baseline Paw Volume Acclimatize_Animals->Baseline_Measurement Administer_Compound Administer Test Compound/ Vehicle/Positive Control Baseline_Measurement->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol:

  • House rats or mice under standard laboratory conditions and allow them to acclimatize.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and test compound groups (at various doses).

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.[38][42]

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[38][42]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[42]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Calculation of Percentage Inhibition:

% Inhibition = [ (Vc - Vt) / Vc ] x 100

Where:

  • Vc = Average increase in paw volume in the control group

  • Vt = Average increase in paw volume in the treated group

Other In Vivo Models
  • Croton Oil-Induced Ear Edema: A model of acute inflammation where croton oil is applied topically to the mouse ear, inducing edema that can be quantified by measuring the ear thickness or weight.[35]

  • Dextran-Induced Paw Edema: Dextran induces an acute inflammatory response primarily through the release of histamine and serotonin from mast cells.[41]

  • Cotton Pellet-Induced Granuloma: A model for chronic inflammation where sterile cotton pellets are implanted subcutaneously in rats. The increase in the dry weight of the pellets over several days corresponds to the formation of granulomatous tissue.[35]

Conclusion

The assessment of anti-inflammatory activity requires a multi-faceted approach, employing a combination of in vitro and in vivo models. The protocols outlined in this guide provide a robust framework for the initial screening and preclinical evaluation of potential anti-inflammatory compounds. By understanding the underlying molecular pathways and selecting the appropriate experimental models and readouts, researchers can effectively identify and characterize novel therapeutics for the treatment of inflammatory diseases.

References

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Ajuebor, M. N., Singh, A., & Wallace, J. L. (2014). In vitro and in vivo models for anti-inflammation: An evaluative review. Journal of Pharmacological and Toxicological Methods, 70(2), 145-155. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The role of mitogen-activated protein kinase-activated protein kinases (MAPKAPKs) in inflammation. Cellular and Molecular Life Sciences, 67(10), 1689-1705. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Sadeghi, H., Zununi Vahed, S., & Ardalan, M. (2020). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Chaudhary, S., Khan, M. A., & Singh, S. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1189311. [Link]

  • Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media. [Link]

  • Kim, C., & Kim, B. (2012). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 42(3), 187. [Link]

  • Ben-Azu, B., & Aderibigbe, B. A. (2020). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 10(24), e3863. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Silva, T., de Oliveira Rodini, C., Bussadori, S. K., de Brito Sousa, K., & Fernandes, K. P. S. (2019). Protocol Griess Test. protocols.io. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Institut Imagine. (2025, July 30). Clarifying the role of IKKα kinase in the function of the NF-κB inflammation pathway. [Link]

  • Wilson, C. L., Jurk, D., & Burkitt, M. D. (2018). Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 314(4), G419–G427. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Cătană, C. S., Dehelean, C. A., Gruia, A. T., Gîvan, F. N., Copaci, I., Cean, A., Muntean, D., & Moacă, E. A. (2019). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 14, 8293–8309. [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. [Link]

  • Asuquo, A. E., Ekanem, A. U., & Anah, V. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences, 1-14. [Link]

  • Cristea, M., Spac, A. F., Vlase, L., Oniga, O., & Benedec, D. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 1-6. [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide release: part III. Measurement and reporting. ACS biomaterials science & engineering, 4(2), 269-277. [Link]

  • Parra-Delgado, H., García-García, A., Ures-Pérez, A., Espinosa-Bustos, C., Rivera-Yañez, N., & Pedraza-Chaverri, J. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 25(21), 5032. [Link]

  • National Cancer Institute. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Leinco Technologies. (n.d.). Western Blot Protocol. [Link]

  • Creative BioMart. (n.d.). Western blot protocol. [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. [Link]

  • Wang, W., Zhang, Y., & Xu, Y. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 4423–4436. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • Sutton, P., & Boag, J. M. (2019). Gene Expression Analysis by Reverse Transcription Quantitative PCR. In Helicobacter pylori: Methods and Protocols (pp. 95-106). Humana Press. [Link]

  • He, Y., Xu, Y., Zhang, C., & Gao, P. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and therapeutic medicine, 14(5), 4849–4855. [Link]

  • Xaus, J., Comalada, M., Valledor, A. F., Lloberas, J., & Celada, A. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-alpha. Blood, 95(12), 3823–3831. [Link]

  • Patsnap. (2025, April 21). How Are qPCR and RT-PCR Used in Gene Expression Studies? [Link]

  • Devonshire, A. S., Elaswarapu, R., & Foy, C. A. (2014). Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples. Analytical and bioanalytical chemistry, 406(26), 6489–6499. [Link]

  • Sutton, P., & Boag, J. M. (2019). Gene Expression Analysis by Reverse Transcription Quantitative PCR. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-[2-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (also known as 2-chloro-4'-morpholinoacetophenone). This molecule is a critical intermediate in the development of biologically active chalcones, enzyme inhibitors, and advanced agrochemicals.

Rather than providing a generic recipe, this guide deconstructs the chemical causality behind the synthesis. By understanding the underlying mechanics of the Nucleophilic Aromatic Substitution (SNAr) involved, you can systematically troubleshoot yield, purity, and regioselectivity issues in your laboratory.

Part 1: Mechanistic Overview & Causality

The most efficient synthetic route to this target is the SNAr reaction between 1-(2-chloro-4-fluorophenyl)ethan-1-one and morpholine .

To achieve high yields, it is crucial to understand the electronic dynamics of the starting material [2]. The acetyl group is strongly electron-withdrawing, activating both the ortho (chlorine) and para (fluorine) positions. However, in SNAr reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex, not the subsequent bond cleavage [1]. Fluorine's extreme electronegativity heavily polarizes the C-F bond, making the C4 carbon highly electrophilic and stabilizing the resulting transition state. Consequently, fluorine acts as a vastly superior leaving group compared to chlorine (F >> Cl > Br > I) in this context, ensuring near-perfect regioselectivity [1].

SNAr_Mechanism SM 1-(2-Chloro-4-fluorophenyl) ethan-1-one MC Meisenheimer Complex (Transition State) SM->MC Nucleophilic Attack Morph Morpholine (Nucleophile) Morph->MC Prod 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one MC->Prod Rearomatization LG Fluoride Ion (Leaving Group) MC->LG

SNAr mechanism: Morpholine attack and fluoride displacement via a Meisenheimer complex.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inherent physical properties of the reagents and products are utilized to provide immediate visual feedback on the reaction's progress.

Reagents Required
  • Substrate: 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 equivalent)

  • Nucleophile: Morpholine (1.2 equivalents)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 1-(2-chloro-4-fluorophenyl)ethan-1-one in anhydrous DMF (approx. 5 mL per gram of substrate).

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Causality note: K₂CO₃ acts as an acid scavenger for the generated HF, preventing the protonation of morpholine, which would otherwise kill its nucleophilicity.

  • Nucleophile Addition: Add 1.2 eq of morpholine dropwise at room temperature.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 90°C. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher Rf) should be completely consumed within 4–6 hours, replaced by a distinct, more polar product spot.

  • Quenching (Self-Validation Step): Once complete, cool the mixture to room temperature and pour it slowly into 5 volumes of vigorously stirred ice-cold distilled water. Validation: Because the product is highly hydrophobic compared to DMF and morpholine, it will instantly crash out as a pale yellow/white precipitate. If it oils out, your water is not cold enough, or unreacted starting material remains.

  • Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield analytically pure 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

Workflow Step1 1. Reagent Preparation Substrate + Morpholine + K2CO3 in DMF Step2 2. Reaction & Heating Stir at 90°C for 6 hours Step1->Step2 Step3 3. Reaction Quenching Pour into ice-cold water Step2->Step3 Step4 4. Isolation Filter precipitate & wash with water Step3->Step4 Step5 5. Purification Recrystallize from Ethanol Step4->Step5

Experimental workflow for the synthesis and purification of the target compound.

Part 3: Troubleshooting Guides & FAQs

Q: My yield is consistently below 50%, and LCMS shows significant unreacted starting material. What is going wrong? A: This is almost always a solvent or temperature issue. SNAr reactions require polar aprotic solvents (like DMF or DMSO). These solvents solvate the potassium cations from the base but leave the morpholine/anions "naked" and highly reactive. If you substituted DMF for a less polar solvent like THF or Ethanol, the transition state energy barrier becomes too high, stalling the reaction. Ensure your reaction is strictly maintained at 90°C.

Q: I am observing a secondary byproduct in my LCMS. Could the morpholine be attacking the chlorine atom instead of the fluorine? A: Highly unlikely. As established by fundamental SNAr kinetics [1], the highly electronegative fluorine stabilizes the Meisenheimer complex far better than chlorine. The regioselectivity for F-displacement over Cl-displacement is typically >99:1. Your byproduct is more likely an enamine. If the temperature exceeds 100°C or if a massive excess of morpholine is used without a secondary base, morpholine can condense with the acetyl group. Stick to 1.2 eq of morpholine and use K₂CO₃ to scavenge the acid.

Q: When I pour the reaction into water, I get a sticky oil instead of a filterable solid. How do I fix this? A: "Oiling out" occurs when the product precipitates above its melting point or is plasticized by impurities (usually residual DMF or unreacted starting material). To fix this:

  • Ensure the quench water is ice-cold (0–5°C).

  • Add the reaction mixture to the water dropwise with vigorous stirring, rather than pouring the water into the reaction.

  • If an oil still forms, extract the aqueous layer with Ethyl Acetate, wash the organic layer 5 times with brine (to strip out DMF), dry over Na₂SO₄, and evaporate to yield the solid.

Part 4: Quantitative Data & Optimization

To demonstrate the causality of reaction conditions on the final yield, below is a summary of optimization data. This table allows you to easily compare how deviations from the standard protocol impact the efficiency of the synthesis.

SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Causality
EthanolK₂CO₃80 (Reflux)1245%Protic solvent hydrogen-bonds with the nucleophile, reducing its reactivity.
THFEt₃N65 (Reflux)2420%Insufficient polarity to stabilize the Meisenheimer complex; temperature too low.
DMF K₂CO₃ 90 6 92% Optimal conditions. Clean conversion and high purity upon precipitation.
DMSOMorpholine (3 eq)100488%Good yield, but excess morpholine leads to trace enamine formation at the acetyl group.
DMFCs₂CO₃90494%Cesium effect accelerates the reaction, but Cs₂CO₃ is often not cost-effective for scale-up.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 4-Morpholinophenyl Ketone Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of 4-morpholinophenyl ketones—a critical pharmacophore frequently embedded in kinase inhibitors and CNS therapeutics—is typically achieved via two...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 4-morpholinophenyl ketones—a critical pharmacophore frequently embedded in kinase inhibitors and CNS therapeutics—is typically achieved via two primary routes: Nucleophilic Aromatic Substitution (SNAr) of 4-halophenyl ketones, and Buchwald-Hartwig Cross-Coupling of unactivated aryl halides.

While these synthetic pathways are highly robust, they are prone to specific, mechanism-driven side reactions that can compromise both yield and purity. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting insights, causality-based mechanistic explanations, and self-validating experimental protocols to ensure your syntheses succeed on the first run.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q1: I am performing an SNAr with 4-fluorophenyl ketone and morpholine in DMF at 130°C. My LC-MS shows a major side product with a mass corresponding to a dimethylamino substitution (-NMe₂) instead of morpholine. What is happening? A1: You are observing solvent degradation. At elevated temperatures (>120°C), especially in the presence of basic additives like K₂CO₃, N,N-dimethylformamide (DMF) undergoes thermal decomposition and hydrolysis to release dimethylamine. Because dimethylamine is less sterically hindered and more nucleophilic than morpholine, it outcompetes morpholine for the electrophilic carbon, yielding 4-(dimethylamino)phenyl ketone. Mitigation: Lower the reaction temperature to 80–100°C. If higher temperatures are thermodynamically required for your specific substrate, switch to a more stable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Alternatively, solvent-free mechanochemical approaches (e.g., planetary ball milling) have been shown to facilitate SNAr without solvent-induced side products [[1]]([Link]).

Q2: I switched my solvent to ethanol to avoid DMF degradation, but now I am seeing a 4-ethoxyphenyl ketone side product. How do I prevent this? A2: This is a classic competing nucleophile issue. In the presence of an inorganic base (e.g., K₂CO₃), ethanol is partially deprotonated to form the ethoxide anion. Ethoxide is a strong, hard nucleophile that rapidly attacks the 4-fluorophenyl ketone via SNAr, forming the ether side product. Mitigation: Avoid primary and secondary alcohols when performing SNAr with secondary amines. Stick to non-nucleophilic polar aprotic solvents (DMSO, acetonitrile) or use a weaker, non-nucleophilic organic base (e.g., DIPEA) if an alcoholic solvent is absolutely necessary for substrate solubility.

SNAr_Troubleshooting SM 4-Fluorophenyl Ketone + Morpholine SNAr SNAr Pathway (Desired) SM->SNAr Polar Aprotic, 80-100°C SolventDeg DMF Degradation (High Temp/Base) SM->SolventDeg DMF >120°C Alkoxide Alcohol Solvent + Base SM->Alkoxide MeOH/EtOH solvent Target 4-Morpholinophenyl Ketone SNAr->Target Side1 4-(Dimethylamino)phenyl Ketone SolventDeg->Side1 HNMe2 acts as nucleophile Side2 4-Alkoxyphenyl Ketone Alkoxide->Side2 Alkoxide nucleophile

Divergent pathways in SNAr synthesis highlighting desired product vs. solvent-induced side products.

Section 2: Buchwald-Hartwig Amination Troubleshooting

Q3: I am using a Pd(OAc)₂ / BINAP catalyst system to couple 4-bromophenyl ketone with morpholine. My primary side product is the hydrodehalogenated starting material (phenyl ketone). How do I suppress this? A3: Hydrodehalogenation is a common unproductive side reaction in Buchwald-Hartwig aminations [[2]]([Link]). It occurs when the intermediate palladium-amine complex undergoes β-hydride elimination rather than the desired reductive elimination. This yields the reduced arene (Ar-H) and an imine byproduct [[2]]([Link]). Morpholine, being a secondary amine with available β-hydrogens, is particularly susceptible to this pathway. Mitigation: The rate of reductive elimination must be accelerated relative to β-hydride elimination. Switch from a bidentate ligand like BINAP to a sterically hindered, electron-rich monodentate phosphine ligand (e.g., RuPhos or BrettPhos). These "Buchwald ligands" force the palladium center into a geometry that highly favors rapid reductive elimination, drastically reducing hydrodehalogenation .

Q4: During the Buchwald-Hartwig coupling of my aryl ketone, I am observing polymeric/oligomeric side products and my ketone starting material is being consumed rapidly. What is the mechanism? A4: You are likely observing competing α-arylation of the ketone. Under the basic conditions required for Buchwald-Hartwig coupling (e.g., NaOtBu or LiHMDS), the α-carbon of your 4-bromophenyl ketone can be deprotonated to form an enolate. Palladium catalysts are highly effective at coupling aryl halides with enolates—a reaction actually discovered as a side-product of Buchwald-Hartwig aminations in acetone [[3]]([Link]). Because your substrate contains both the aryl halide and the ketone, it can undergo intermolecular α-arylation, leading to oligomers. Mitigation: Use a weaker, inorganic base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxide bases to minimize enolate formation . Additionally, ensure morpholine is present in a slight excess to outcompete any transient enolate for the Pd(II) intermediate.

BH_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Morpholine + Base Enolate Ketone Enolate Formation (Base Promoted) OxAdd->Enolate Competing Nucleophile RedElim Reductive Elimination AmineCoord->RedElim BetaHydride β-Hydride Elimination AmineCoord->BetaHydride Competing Pathway RedElim->Pd0 Target 4-Morpholinophenyl Ketone RedElim->Target Side1 Hydrodehalogenation (Ar-H) + Imine BetaHydride->Side1 Side2 α-Arylation Oligomers Enolate->Side2

Buchwald-Hartwig catalytic cycle showing reductive elimination vs. β-hydride and α-arylation.

Section 3: Quantitative Data & Catalyst Selection

To streamline your process optimization, consult the following matrix detailing the causality of side-product formation and the corresponding mitigation strategies.

Reaction TypeCondition / Catalyst SystemPrimary Side ProductCausality / MechanismMitigation Strategy
SNAr DMF + K₂CO₃ (>120°C)4-(Dimethylamino)phenyl ketoneThermal degradation of DMF yields HNMe₂ nucleophile.Switch to DMSO or NMP; keep Temp <100°C.
SNAr EtOH + K₂CO₃4-Ethoxyphenyl ketoneBase deprotonates solvent forming ethoxide nucleophile.Use strictly aprotic solvents (e.g., MeCN).
Buchwald-Hartwig Pd(OAc)₂ / BINAPHydrodehalogenation (Ar-H)Slow reductive elimination allows β-hydride elimination .Use bulky monodentate ligands (e.g., RuPhos).
Buchwald-Hartwig Pd₂(dba)₃ / NaOtBuα-Arylation OligomersStrong base forms ketone enolate, competing for Pd .Use weaker inorganic bases (e.g., Cs₂CO₃) [[4]]().

Section 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure causality-driven success.

Protocol A: Optimized SNAr Synthesis of 4-Morpholinophenyl Ketones

Objective: Achieve >95% conversion while suppressing dimethylamino and ether side products.

  • Preparation: In an oven-dried Schlenk flask, charge 4-fluorophenyl ketone (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (0.5 M relative to substrate).

    • Self-Validation Checkpoint 1: Check DMSO moisture content via Karl Fischer titration; it must be <500 ppm to prevent hydroxide-mediated phenol formation.

  • Amine Addition: Add morpholine (1.5 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. (90°C provides sufficient thermal energy to overcome the SNAr activation barrier without causing substrate degradation).

  • Reaction Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Look for the complete disappearance of the starting material peak. The presence of an[M-F+NMe₂]⁺ mass peak indicates a temperature excursion >120°C or contaminated solvent.

  • Workup: Cool to room temperature, quench with ice water to precipitate the product. Filter and wash with cold water to remove DMSO and excess morpholine.

Protocol B: Optimized Buchwald-Hartwig Amination for Aryl Ketones

Objective: Suppress β-hydride elimination and α-arylation during Pd-catalyzed cross-coupling.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) into a vial. The 1:2 Pd to ligand ratio ensures complete formation of the active L₁Pd(0) species.

  • Solvent & Reagent: Add anhydrous Toluene (0.2 M) and morpholine (1.2 equiv). Seal the vial.

  • Heating: Heat at 85°C for 8 hours.

    • Self-Validation Checkpoint 1: The solution must transition from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange upon heating, indicating successful active catalyst formation. A black precipitate indicates catalyst death (Pd black).

  • Reaction Monitoring: Analyze via GC-MS or LC-MS.

    • Self-Validation Checkpoint 2: Evaluate the ratio of target product to hydrodehalogenated side product (Ar-H). A ratio of <10:1 indicates ligand oxidation to the phosphine oxide, necessitating the use of fresh RuPhos ligand.

  • Purification: Filter through a pad of Celite to remove Pd and salts, concentrate, and purify via silica gel chromatography.

Section 5: References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig C-C Bond Formation Source: Macmillan Group, Princeton University URL:[Link]

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Polar Aromatic Ketones

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for the isolation and purification of polar aromatic ketones (e.g., acetophenones and ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for the isolation and purification of polar aromatic ketones (e.g., acetophenones and benzophenones bearing hydroxyl, amino, or carboxyl substituents).

Diagnostic Purification Workflow

KetonePurification Start Analyze Polar Aromatic Ketone Solubility Soluble in Non-Polar Solvents (Hexane/DCM)? Start->Solubility TLC_Check TLC: Severe Tailing or Rf < 0.1? Solubility->TLC_Check Yes DryLoad Perform Dry-Loading on Celite/Silica Solubility->DryLoad No RP_HPLC Reverse Phase (C18) RP-HPLC or HILIC Solubility->RP_HPLC Highly Polar/ Water Soluble AddMod Add Mobile Phase Modifier (1% AcOH or TEA) TLC_Check->AddMod Yes NormalPhase Normal Phase Flash Chromatography TLC_Check->NormalPhase No DryLoad->TLC_Check AddMod->NormalPhase

Decision matrix for selecting the optimal chromatographic route for polar aromatic ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my polar aromatic ketones exhibit severe peak tailing and poor recovery on standard silica gel? Causality & Resolution: Standard normal-phase silica gel is densely covered with weakly acidic silanol groups (Si-OH). The highly polarized carbonyl oxygen of the ketone, along with other polar substituents (like -OH or -NH2), acts as a strong hydrogen-bond acceptor/donor. This leads to non-linear adsorption isotherms and secondary interactions, causing the compound to smear or irreversibly bind to the active sites[1]. Self-Validating Solution: To disrupt these interactions, you must saturate the active silanol sites. Add a competitive mobile phase modifier: use 1% acetic acid (AcOH) for acidic polar ketones or 1% triethylamine (TEA) for basic polar ketones (2)[2]. Alternatively, switch to an end-capped reverse-phase (C18) system where the free silanols are chemically blocked (3)[3].

Q2: My target ketone co-elutes with a structurally similar aromatic isomer. How can I improve resolution in Reverse-Phase HPLC? Causality & Resolution: In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily driven by hydrophobicity, but selectivity is dictated by specific solvent-solute interactions (dipole, proton donor, and proton acceptor interactions)[4]. If methanol (MeOH) fails to resolve the isomers, it is because both isomers have similar hydrophobic profiles and hydrogen-bonding interactions with MeOH. Self-Validating Solution: Change the organic modifier based on the solvent selectivity triangle. Switching from Methanol to Tetrahydrofuran (THF) or Acetonitrile (ACN) alters the molecular interactions in the stationary phase. THF is a strong hydrogen-bond acceptor and significantly changes the hydrophobicity of the stationary phase region, often providing the necessary selectivity shift to separate closely related aromatic ketones (4)[4].

Q3: The polar ketone is insoluble in my non-polar loading solvent (e.g., hexane). How do I load it onto a normal-phase column without crashing it out? Causality & Resolution: Polar aromatic ketones often have poor solubility in non-polar eluents like hexanes or petroleum ether. Attempting liquid loading with a polar solvent (like pure DCM or Methanol) will disrupt the column equilibrium, causing the sample to run down the column prematurely and destroying the separation band[1]. Self-Validating Solution: Utilize the "dry-loading" technique. Dissolve the sample in a volatile, polar solvent (e.g., acetone or ethyl acetate), mix it with a small amount of deactivated silica gel or Celite, and evaporate the solvent completely (5)[5]. The resulting dry powder ensures the sample is finely dispersed over a high surface area, allowing for uniform elution once the non-polar mobile phase is applied[6].

Quantitative Troubleshooting Data: Mobile Phase Modifiers

Modifier TypeRecommended ConcentrationTarget Analyte ProfileMechanistic Effect on Chromatography
Acetic Acid (AcOH) 0.1% - 1.0% (v/v)Acidic polar ketones (e.g., phenolic ketones)Suppresses ionization of the analyte; masks acidic silanol sites on silica to reduce tailing.
Triethylamine (TEA) 0.1% - 1.0% (v/v)Basic polar ketones (e.g., amino-acetophenones)Competitively binds to active silanol sites, preventing basic amines from irreversible adsorption.
Tetrahydrofuran (THF) 5% - 20% (in RP-HPLC)Co-eluting aromatic isomersActs as a strong H-bond acceptor; alters stationary phase hydrophobicity for enhanced selectivity[4].
Water (H2O) 5% - 10% (in SFC/HILIC)Highly polar, water-soluble ketonesEnhances diffusivity and improves peak shape by modifying the polar stationary phase layer[7].

Standardized Experimental Protocols

Protocol A: Dry-Loading and Flash Chromatography for Tailing-Prone Ketones

This protocol is designed to prevent sample precipitation and band broadening during normal-phase purification.

  • Sample Preparation: Dissolve 1.0 g of the crude polar aromatic ketone in 10 mL of a volatile solvent capable of full dissolution (e.g., Ethyl Acetate or Acetone).

  • Adsorbent Mixing: Add 2.0 g to 3.0 g of flash-grade silica gel (40–63 μm) to the solution[1].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a free-flowing, dry powder is obtained. Crucial: Ensure no residual solvent remains, as it will cause band smearing.

  • Column Packing: Pack the flash column with the primary silica gel using the starting non-polar mobile phase (e.g., 90:10 Hexane:EtOAc with 1% AcOH modifier).

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sand on top[1].

  • Elution: Elute using a step gradient, gradually increasing the polarity of the mobile phase while maintaining the 1% AcOH modifier to suppress tailing.

Protocol B: Reverse-Phase (RP-HPLC) Optimization for Co-eluting Isomers

This protocol leverages solvent selectivity to resolve structurally similar aromatic ketones.

  • Initial Screening: Run an analytical RP-HPLC gradient from 5% to 95% Methanol in Water (containing 0.1% Formic Acid) over 15 minutes using a C18 column[3].

  • Selectivity Adjustment: If the target ketone and impurity co-elute, replace Methanol with Acetonitrile (ACN). ACN operates via dipole-dipole interactions rather than hydrogen bonding, which often shifts the relative retention times[4].

  • Advanced Modifier (THF): If ACN fails, prepare a ternary mobile phase: Water / Methanol / THF (e.g., 50:40:10). The addition of THF significantly alters the stationary phase ordering and enhances the separation of aromatic compounds with polar groups[4].

  • Isocratic Scale-Up: Once the optimal solvent ratio is identified analytically, convert the method to an isocratic hold around the elution time of the target compound for preparative scale-up.

References

  • Source: orgsyn.
  • Source: acs.
  • Source: waters.
  • Source: chromatographyonline.
  • Source: agilent.
  • Source: mnstate.
  • Source: researchgate.

Sources

Optimization

Troubleshooting guide for heterocyclic compound synthesis

Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Heterocyclic chemistry is notoriously temperamental; nitrogen, oxygen, and sulfur atoms introduce complex electronic environments, coordinate to transition metals, and interact strongly with purification matrices.

This guide is structured to provide diagnostic workflows, mechanistic causality for common failures, and self-validating standard operating protocols (SOPs) to ensure your synthetic campaigns succeed.

Diagnostic Workflow for Heterocyclic Synthesis

Workflow Start Heterocycle Synthesis Issue Q1 Is the issue during Reaction or Purification? Start->Q1 React Reaction Optimization Q1->React Reaction Purif Purification / Isolation Q1->Purif Purification Q2 Low Yield or Poor Selectivity? React->Q2 Q3 Compound Sticking to Silica? Purif->Q3 Cat Catalyst Poisoning (Use Buchwald Ligands) Q2->Cat Low Yield (Coupling) Regio Regioselectivity (Change Solvent to HFIP) Q2->Regio Isomer Mix (Cyclization) Chrom Switch to HILIC, SCX, or Basic Alumina Q3->Chrom Highly Polar/Basic

Figure 1: Decision tree for diagnosing and resolving common heterocyclic synthesis bottlenecks.

Deep-Dive Troubleshooting & FAQs

Q1: My palladium-catalyzed cross-coupling fails when using an unprotected basic heterocycle (e.g., imidazole, pyridine). How do I prevent catalyst deactivation?

The Causality: Basic heterocycles possess accessible lone pairs that act as strong σ-donors. In a catalytic cycle, these nitrogen atoms outcompete your standard phosphine ligands (like PPh₃) for coordination to the Pd(II) intermediate. This displaces the ancillary ligands, forming a stable, unreactive Pd-heterocycle complex, effectively halting transmetalation and "poisoning" the catalyst [5]. The Solution: You must alter the steric and electronic environment of the metal center. Switch to third-generation, sterically encumbered, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos). The massive steric bulk of these ligands physically shields the palladium center from coordination by the heterocycle, while their electron-rich nature accelerates the oxidative addition step [5].

Mechanism Pd_active Active Catalyst Pd(0)L_n Poisoned Dead Catalyst Pd-N-Heterocycle Complex Pd_active->Poisoned Basic N-Heterocycle (Displaces Ligand) Rescued Sterically Protected Pd(0) + BrettPhos Pd_active->Rescued Add Bulky Biaryl Phosphine Product Cross-Coupled Product Rescued->Product Transmetalation & Reductive Elimination

Figure 2: Mechanism of catalyst poisoning by basic heterocycles and rescue via steric shielding.

Q2: The Knorr cyclocondensation of my unsymmetrical 1,3-diketone with methylhydrazine yields an inseparable mixture of pyrazole regioisomers. How can I drive selectivity?

The Causality: Regioselectivity in pyrazole synthesis is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance [2]. In standard solvents (like ethanol), the nucleophilic hydrazine attacks both carbonyls indiscriminately, leading to a mix of 1,3,5- and 1,3,4-substituted regioisomers. The Solution: Shift the reaction solvent to a fluorinated alcohol, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is a powerful hydrogen-bond donor. It preferentially hydrogen-bonds to the more electron-rich carbonyl oxygen, selectively activating it toward nucleophilic attack. This supramolecular interaction dictates the reaction pathway, often improving regioisomeric ratios from 1:1 to >95:5 [2].

Q3: My newly synthesized highly polar basic heterocycle is streaking on normal-phase silica and eluting in the void volume on standard C18. How do I isolate it?

The Causality: Highly polar basic heterocycles (like aliphatic amines or poly-nitrogenated rings) interact strongly with the residual acidic silanol groups on bare silica, causing irreversible binding or severe tailing. Conversely, they are too hydrophilic to partition into the hydrophobic stationary phase of a standard C18 column [4]. The Solution: Abandon standard normal-phase silica. Instead, utilize a Strong Cation Exchange (SCX) stationary phase for a "catch-and-release" purification [3]. The basic heterocycle will bind to the sulfonic acid groups of the SCX column. Wash away neutral and acidic impurities with methanol, then elute your pure basic heterocycle using a methanolic ammonia solution. Alternatively, for LC purification, use Hydrophilic Interaction Liquid Chromatography (HILIC) [4].

Quantitative Data: Chromatographic Optimization

When reversed-phase chromatography is mandatory for polar heterocycles, column selection is critical. Below is a self-validating comparison demonstrating why standard C18 fails and how polar-modified stationary phases restore peak integrity [4].

CompoundColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Melamine Standard C1895:5 Water:Acetonitrile1.2 (Void Volume)N/A
Melamine Polar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Excellent)
Nicotinamide Standard C1890:10 Water:Methanol2.11.8 (Severe Tailing)
Nicotinamide Polar-Endcapped C1890:10 Water:Methanol5.31.2 (Good)

Table 1: Impact of stationary phase modifications on the retention and peak shape of highly polar basic heterocycles. Data summarized from established chromatographic troubleshooting metrics [4].

Standard Operating Protocols (SOPs)

SOP 1: Innate C–H Functionalization of Heterocycles (Zinc Sulfinate Salts)

This protocol allows for the direct, operationally simple functionalization of medicinally relevant heterocycles without pre-functionalization, utilizing radical chemistry [1].

Materials:

  • Target Heterocycle (0.250 mmol, 1.0 equiv)

  • Zinc Sulfinate Salt (e.g., CF₃ or alkyl precursor) (2.0–3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0–5.0 equiv)

  • Solvent (DCM or DMSO/Water)

Step-by-Step Methodology:

  • Preparation: In a clean glass vial equipped with a magnetic stir bar, dissolve the heterocycle (0.250 mmol) and the selected Zinc Sulfinate Salt (0.750 mmol) in the chosen solvent.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Controlling the initial radical generation rate prevents thermal runaway and side-product formation.

  • Initiator Addition (CRITICAL STEP): Slowly add the TBHP (70% solution in water, 3.0–5.0 equiv) dropwise.

    • Self-Validating Check:Do NOT use metal needles for this addition. Metal ions will catalytically decompose the peroxide reagent prematurely, leading to reaction failure. Use a plastic Eppendorf pipette [1].

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (or up to 50 °C depending on the substrate) for 12–24 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous sodium thiosulfate to destroy unreacted peroxides. Extract with ethyl acetate, dry over Na₂SO₄, and purify via appropriate chromatography.

SOP 2: Regioselective Pyrazole Synthesis via HFIP Activation

This protocol dictates the selective formation of a single pyrazole regioisomer from unsymmetrical 1,3-diketones[2].

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to create a 0.2 M solution.

  • Activation Period: Allow the solution to stir for 5 minutes at room temperature. Causality: This allows the HFIP to establish the hydrogen-bonding network with the carbonyl groups, setting the stage for regiocontrol.

  • Nucleophile Addition: Add methylhydrazine (1.1 equiv) dropwise at room temperature.

    • Self-Validating Check: The reaction may become slightly warm. If excessive heat is generated, slow the addition rate to prevent non-selective thermal pathways.

  • Monitoring: Stir at room temperature until complete (typically 1-3 hours, monitor by TLC or LC-MS).

  • Solvent Recovery: Remove the HFIP under reduced pressure using a rotary evaporator. Note: HFIP is expensive and volatile (bp ~58 °C); trap and recycle the solvent if operating at scale.

  • Purification: Purify the crude residue via silica gel column chromatography (Ethyl Acetate/Hexanes) to isolate the pure regioisomer [2].

References

  • Practical and innate C–H functionalization of heterocycles. ResearchGate.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling. Thieme-connect.
Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one .

Understanding the physicochemical behavior of your compound is the first step to successful formulation. This molecule features a "push-pull" electronic system: the electron-donating morpholine nitrogen is conjugated through the phenyl ring to the electron-withdrawing acetyl group. This delocalization flattens the molecular geometry, promoting strong stacking and high crystal lattice energy. Consequently, overcoming this lattice energy requires highly strategic solvent selection and physicochemical manipulation.

Part 1: Diagnostic Workflow

Before adjusting your experimental parameters, follow this diagnostic decision tree to identify the most efficient path to complete dissolution.

SolubilityWorkflow Start Compound Insoluble in Target Organic Solvent CheckSolvent Evaluate Solvent Polarity (Is it aprotic/protic?) Start->CheckSolvent SwitchSolvent Switch to Strong Polar Aprotic (DMSO, DMF, NMP) CheckSolvent->SwitchSolvent Low Polarity Physical Apply Physical Methods (Sonication, 37°C Heating) CheckSolvent->Physical High Polarity SwitchSolvent->Physical SaltForm In-Situ Salt Formation (Add MSA or pTSA) Physical->SaltForm Still Precipitating Success Complete Dissolution Verify via LC-MS Physical->Success Clear Solution SaltForm->Success Clear Solution Fail Assess Co-solvents or Amorphous Solid Dispersion SaltForm->Fail Persistent Turbidity

Diagnostic workflow for troubleshooting morpholino-acetophenone organic solubility.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one precipitate in standard organic solvents like methanol, ethanol, or ethyl acetate? A1: The precipitation is driven by thermodynamics. Methanol and ethyl acetate lack the necessary dipole moment to disrupt the strong intermolecular forces (van der Waals and dipole-dipole) of the compound's crystal lattice. While the oxygen atom in the morpholine ring can act as a hydrogen-bond acceptor to augment solubility [1], protic solvents like methanol often fail to outcompete the compound's self-association.

Q2: What are the optimal primary solvents for preparing high-concentration (>10 mM) stock solutions? A2: Strong polar aprotic solvents are required. Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of lipophilic, poorly soluble compounds [2]. The high dielectric constant of DMSO effectively solvates the polarized acetophenone core, while its lack of hydrogen-bond donation prevents the stabilization of insoluble solvate polymorphs. If DMSO is incompatible with your downstream assay, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives.

Q3: My downstream synthesis or assay requires a less polar organic solvent (e.g., Dichloromethane or Tetrahydrofuran). How can I force dissolution? A3: You must utilize in-situ salt formation to disrupt the crystal lattice. However, because the morpholine nitrogen's lone pair is delocalized into the electron-withdrawing acetyl-phenyl system, its basicity is significantly reduced (estimated 2-4, similar to anilines). Weak acids (like acetic acid) will not protonate it. You must use strong organic acids like Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (pTSA). Forming the morpholinium mesylate salt drastically increases solubility in moderately polar organic solvents by introducing ion-dipole interactions.

Q4: Can I use heat to force the compound into solution? A4: Yes, but with caution. Gentle warming (37°C–50°C) provides the kinetic energy needed to break the lattice. However, if the concentration exceeds the thermodynamic solubility limit at room temperature, the compound will nucleate and precipitate upon cooling. Always validate the stability of your solution at the target operating temperature.

Part 3: Quantitative Solvent Selection Matrix

Use the following table to select the appropriate solvent based on the required solubilizing mechanism and dielectric properties.

SolventDielectric Constant ( )Dipole Moment (D)Solubilizing MechanismRecommended Application
DMSO 46.73.96Strong dipole interaction with ketone/morpholinePrimary choice for stable, high-concentration stocks.
DMF 36.73.82H-bond acceptor, disrupts crystal latticeAlternative to DMSO for organic synthesis.
Methanol 32.71.70Protic, H-bond donorPoor primary solvent; prone to cold precipitation.
DCM 8.91.60Halogenated, matches lipophilicityUse only in conjunction with in-situ salt formation (MSA).

Part 4: Mechanistic Pathway of Solvation

Understanding how the molecule interacts with the solvent dictates protocol success. The diagram below illustrates the dual pathways for overcoming the crystal lattice energy: pure aprotic solvation versus acid-catalyzed ion-pair formation.

SolvationMechanism FreeBase Free Base API (High Crystal Lattice Energy) Aprotic Polar Aprotic Solvation (DMSO/DMF Dipole Interactions) FreeBase->Aprotic H-Bond Acceptor Interactions Protonation Acid Addition (MSA) Protonation of Morpholine N FreeBase->Protonation Overcoming Low pKa (Push-Pull System) IonPair Morpholinium Salt (Disrupted Lattice, High Solvation) Aprotic->IonPair Synergistic Solvation Protonation->IonPair Organic Anion (Mesylate)

Mechanistic pathway of solvation and salt formation for morpholine-substituted acetophenones.

Part 5: Standard Operating Procedures (Protocols)

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system. Do not skip the verification steps.

Protocol 1: Preparation of Stable High-Concentration Stock Solutions (50 mM)

Objective: Achieve complete dissolution in a polar aprotic solvent without degradation.

  • Weighing: Accurately weigh the required mass of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one into a chemically resistant, amber glass vial (to prevent potential UV degradation of the halogenated aromatic system).

  • Solvent Addition: Add anhydrous, spectroscopy-grade DMSO to achieve a final concentration of 50 mM. Causality note: Water contamination in hygroscopic DMSO will drastically reduce the solubility of the lipophilic free base.

  • Physical Agitation: Vortex the vial at maximum speed for 60 seconds. If visible particulates remain, place the vial in an ultrasonic bath at room temperature for 5–10 minutes.

  • Thermal Incubation (If required): If the solution remains turbid, incubate the vial in a water bath at 37°C for 15 minutes, followed by a secondary 30-second vortex.

  • Verification (Self-Validation):

    • Visual: Hold the vial against a dark background under bright light. The solution must be completely optically clear with no Tyndall effect (light scattering).

    • Analytical: Dilute a 1 µL aliquot into 1 mL of mobile phase and inject into an LC-MS to verify that thermal/ultrasonic treatment did not induce degradation (e.g., dechlorination).

Protocol 2: In-Situ Morpholinium Salt Formation for Halogenated Solvents

Objective: Solubilize the compound in Dichloromethane (DCM) for downstream synthesis using strong acid addition.

  • Suspension: Suspend the compound in dry DCM at the target concentration (e.g., 20 mM). The mixture will initially appear as a cloudy, heterogeneous suspension.

  • Acid Selection & Stoichiometry: Prepare a 1 M solution of Methanesulfonic acid (MSA) in DCM. Do not use weak acids like acetic acid, as they cannot protonate the highly delocalized morpholine nitrogen.

  • Titration: Under continuous magnetic stirring (400 rpm), add the MSA solution dropwise until a 1.05 molar equivalent is reached relative to the compound.

  • Equilibration: Allow the mixture to stir for 20 minutes at room temperature. The protonation of the morpholine ring forms a morpholinium mesylate ion pair, which disrupts the crystal lattice and rapidly dissolves in DCM.

  • Verification: Confirm complete dissolution visually. If the solution is clear, the salt formation is complete. If turbidity persists, add an additional 0.1 equivalent of MSA, as ambient moisture may have buffered the initial acid addition.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters - ACS Publications. Available at:[Link]

Optimization

Preventing decomposition of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one during workup

Welcome to the technical support center for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this compound, with a specific focus on preventing its decomposition during reaction workup. Here, we address common challenges and provide evidence-based solutions to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, during the aqueous workup of my Friedel-Crafts acylation reaction. What could be the primary cause?

A1: The most probable cause of product loss during the workup of a Friedel-Crafts acylation is the acidic conditions typically used to quench the reaction and dissolve the aluminum chloride catalyst. The morpholine moiety in your compound is a secondary amine, making it basic. In a strongly acidic aqueous environment, the nitrogen atom of the morpholine ring will be protonated, forming a morpholinium salt. While this increases water solubility, which could lead to loss into the aqueous phase, the primary issue is often the electron-withdrawing effect this protonation has on the aromatic ring.

The presence of the amine group makes the aromatic ring electron-rich and thus highly reactive. However, protonation of the amine creates a positively charged group adjacent to the benzene ring, which is strongly deactivating and can make the entire molecule susceptible to further reactions or decomposition pathways under harsh acidic conditions.

Additionally, the bond between the morpholine nitrogen and the phenyl ring can be susceptible to cleavage under certain oxidative or strongly acidic conditions, although this is less common during a standard workup.

Key Takeaway: Avoid prolonged exposure to highly concentrated acids during your workup. The goal is to neutralize the Lewis acid catalyst and move the product into an organic phase as efficiently as possible.

Q2: What is the optimal pH range I should maintain during the aqueous wash steps to prevent decomposition?

A2: Maintaining a slightly basic to neutral pH is crucial for the stability of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one during extraction.

pH RangeStability of Target CompoundRationale
< 4 (Strongly Acidic) Poor Increased likelihood of morpholine ring protonation, leading to higher water solubility and potential side reactions.
4 - 6 (Weakly Acidic) Moderate Risk of protonation still exists, but is reduced compared to strongly acidic conditions.
7 - 9 (Neutral to Weakly Basic) Good The morpholine nitrogen remains in its free base form, ensuring good solubility in organic solvents and minimizing decomposition.
> 10 (Strongly Basic) Moderate to Good While generally stable, very high pH might promote other, less common, degradation pathways if other reactive species are present.

Recommendation: After quenching the reaction (e.g., with ice/water), carefully adjust the pH of the aqueous layer to between 8 and 9 using a suitable base like sodium bicarbonate or a dilute sodium hydroxide solution before extraction. This ensures the morpholine nitrogen is not protonated, maximizing its partitioning into the organic solvent and minimizing decomposition.

Q3: I've noticed the formation of a highly polar, water-soluble byproduct. What could this be and how can I avoid it?

A3: A common issue with compounds containing amine functionalities, especially electron-rich aromatic amines, is their interaction with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. The lone pair of electrons on the morpholine nitrogen can coordinate with the AlCl₃.

This interaction can lead to two primary problems:

  • Deactivation of the Catalyst: A stoichiometric amount of Lewis acid is often required because it coordinates with the ketone product. The morpholine moiety provides an additional site for coordination, potentially requiring even more catalyst.

  • Formation of Water-Soluble Complexes: During the aqueous quench, these aluminum-amine complexes can form hydrophilic species that are difficult to extract into the organic phase, leading to yield loss.

Mitigation Strategy:

  • Inverse Quench: Instead of adding the reaction mixture to water, consider slowly and carefully adding the quench solution (e.g., cold dilute HCl) to the reaction mixture at a low temperature. This can help to break up the aluminum complexes more controllably.

  • Use of a Milder Lewis Acid: If the substrate is sufficiently reactive, consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂, which may form less tenacious complexes.

Q4: Can the α-keto position of my compound be susceptible to degradation?

A4: Yes, α-amino ketones can be sensitive molecules. While the primary concern for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is the stability of the morpholine-phenyl interaction, the α-keto position can also be involved in decomposition pathways, particularly under oxidative conditions or in the presence of strong bases which could promote enolization and subsequent reactions.

However, for a standard extractive workup, degradation at this position is less common than issues related to the morpholine group. If you suspect oxidative degradation, ensuring the workup is performed under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Recommended Workup Protocol

This protocol is designed to minimize the decomposition of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one following a Friedel-Crafts acylation.

Step-by-Step Methodology
  • Initial Quench (Low Temperature):

    • Cool the reaction vessel to 0-5 °C in an ice bath.

    • Slowly and carefully add crushed ice to the reaction mixture with vigorous stirring. This will hydrolyze the excess acetyl chloride and begin to break down the aluminum chloride complexes.

    • Once the initial exothermic reaction has subsided, slowly add cold, dilute hydrochloric acid (e.g., 1M HCl) until the aluminum salts are fully dissolved. Maintain the temperature below 10 °C throughout this process.

  • pH Adjustment and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution dropwise with swirling and frequent venting to neutralize the excess acid.

    • Monitor the pH of the aqueous layer using pH paper and adjust it to be between 8 and 9.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Workup Decision Workflow

The following diagram illustrates the decision-making process for an effective workup.

Workup_Decision_Tree start End of Reaction quench Quench Reaction start->quench acid_quench Slowly add reaction mix to ice/dilute acid (T < 10°C) quench->acid_quench ph_adjust Adjust pH to 8-9 acid_quench->ph_adjust extraction Extract with Organic Solvent (e.g., DCM, EtOAc) ph_adjust->extraction emulsion_check Emulsion Formation? extraction->emulsion_check wash_dry Wash with Brine & Dry (e.g., MgSO4) isolate Isolate Product (Rotary Evaporation) wash_dry->isolate emulsion_check->wash_dry No add_brine Add Brine / Filter emulsion_check->add_brine Yes add_brine->extraction

Troubleshooting

Technical Support Center: Scaling Up 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Synthesis

Welcome to the Technical Support Center for the scale-up and process optimization of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is engineered for researchers, process chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical Active Pharmaceutical Ingredient (API) intermediate from benchtop synthesis to pilot-scale manufacturing.

Process Overview & Reaction Pathway

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. The starting material, 1-(2-chloro-4-fluorophenyl)ethan-1-one, is reacted with morpholine in the presence of a mild inorganic base. The strongly electron-withdrawing acetyl group selectively activates the para-fluorine for displacement. Because fluorine is significantly more electronegative than chlorine, it stabilizes the Meisenheimer complex transition state, allowing the ortho-chlorine to remain intact under strict thermodynamic control[1].

G SM 1-(2-Chloro-4-fluorophenyl)ethan-1-one + Morpholine (1.15 eq) Rxn SNAr Reaction 85°C - 90°C, 8 hrs N2 Atmosphere SM->Rxn Base Base: K2CO3 (1.5 eq) Solvent: N-Butylpyrrolidinone (NBP) Base->Rxn IPC In-Process Control (HPLC) Target: SM < 1.0% Rxn->IPC IPC->Rxn Fail (Add time) Quench Aqueous Quench Add to chilled water (5°C) IPC->Quench Pass Filter Filtration & Washing Remove salts & excess amine Quench->Filter Cryst Recrystallization (Isopropanol) Filter->Cryst Product 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Target API Intermediate) Cryst->Product

Workflow for the SNAr-based synthesis and downstream processing.

Frequently Asked Questions (FAQs)

Q: Why are we seeing displacement of the 2-chloro group alongside the 4-fluoro group during scale-up? Causality & Solution: Fluorine is typically 100-1000x more reactive than chlorine in SNAr reactions[1]. However, at reaction temperatures exceeding 110°C, thermodynamic control begins to compete with kinetic control, and the excess morpholine can attack the ortho-chlorine, yielding a bis-morpholino impurity. Action: Strictly maintain the reaction jacket temperature between 85°C–90°C and limit morpholine to exactly 1.15 equivalents.

Q: The reaction mixture turns dark brown at the 50 L scale, but remained pale yellow in the lab. Why? Causality & Solution: Morpholine is highly susceptible to oxidative degradation at elevated temperatures in the presence of atmospheric oxygen, leading to highly colored polymeric impurities. In lab-scale flasks, high surface-area-to-volume ratios allow for easier passive degassing. At scale, oxygen gets trapped in the bulk fluid. Action: Implement a rigorous subsurface nitrogen sparge for 30 minutes prior to heating, and maintain a positive N2 blanket throughout the reaction.

Q: Can we replace DMF with a greener solvent for the pilot plant? Causality & Solution: Yes. While DMF is the classic polar aprotic solvent for SNAr, it poses reproductive toxicity and severe regulatory hurdles under REACH[2]. We have successfully validated the use of N-Butylpyrrolidinone (NBP) as a non-reprotoxic drop-in replacement that maintains identical reaction kinetics[3]. Alternatively, if using DMSO, ensure the temperature never exceeds 130°C to prevent hazardous, potentially explosive autocatalytic thermal decomposition[4].

Troubleshooting Guide: Pilot-Scale Anomalies

SymptomRoot CauseDiagnostic CheckCorrective Action
Stalled conversion at ~80% Poor mass transfer in the heterogeneous K2CO3 mixture.Visual inspection of agitation; HPLC shows a plateau in product formation.Increase agitation speed; verify that the K2CO3 used is strictly micronized to increase surface area.
Sticky precipitate during quench Residual NBP solvent acting as a plasticizer in the wet cake.GC analysis of the wet cake shows >5% residual NBP.Increase the water volume during the quench phase (1:10 ratio); lower quench temperature to 2°C.
High bis-morpholino impurity Reaction temperature exceeded the thermodynamic threshold (>100°C).HPLC shows a secondary peak with an RRT of ~1.25.Strictly control jacket temperature; do not exceed 90°C. Reject batch if impurity > 2.0%.
Product discoloration (Black/Brown) Oxidative degradation of morpholine.Visual inspection of the mother liquor.Abort current run if severe. For future runs, ensure DO (Dissolved Oxygen) is < 2 ppm before heating.

Quantitative Scale-Up Metrics

The following table summarizes the expected variances when transitioning from a 100 g laboratory synthesis to a 10 kg pilot-scale batch.

Parameter100 g Lab Scale10 kg Pilot ScaleVariance Explanation
Yield 92%88%Minor mechanical losses during pilot-scale filtration, transfer, and reactor holdup.
Purity (HPLC) >99.5%99.1%Trace oxidation of morpholine due to imperfect degassing in larger bulk volumes.
Reaction Time 4 hours8 hoursSlower heat transfer and mixing dynamics in the 50 L heterogeneous system.
E-Factor 12.514.2Additional water required for an efficient pilot-scale quench to prevent sticky precipitates.

Standard Operating Procedure (SOP): 10 kg Pilot-Scale Synthesis

This protocol is designed as a self-validating system . Do not proceed to the next step unless the diagnostic criteria are met.

Step 1: Reactor Preparation & Charging

  • Action: Charge 1-(2-chloro-4-fluorophenyl)ethan-1-one (10.0 kg), micronized K2CO3 (12.0 kg), and NBP (30 L) into a clean, dry 50 L glass-lined reactor.

  • Causality: Micronized K2CO3 is essential because the SNAr reaction is heterogeneous; smaller particle size drastically increases the surface area, preventing stalled conversions.

  • Self-Validation: Perform Karl Fischer (KF) titration on the slurry. Moisture must be < 0.1% to prevent competitive hydroxide attack on the fluorinated starting material, which would yield a phenolic impurity.

Step 2: Degassing & Morpholine Addition

  • Action: Sparge the mixture with subsurface N2 for 30 minutes. Add morpholine (5.8 kg, 1.15 eq) dropwise at 20°C.

  • Causality: Morpholine degrades oxidatively at high temperatures. Removing dissolved oxygen prevents the formation of dark, polymeric impurities that are difficult to purge during crystallization.

  • Self-Validation: Verify dissolved oxygen (DO) levels are < 2 ppm before initiating heating.

Step 3: Heating & Reaction Execution

  • Action: Heat the reactor to 85°C–90°C and hold for 8 hours.

  • Causality: The 85°C–90°C window is the thermodynamic "sweet spot." Below 80°C, the reaction is impractically slow. Above 100°C, the excess morpholine begins to displace the ortho-chlorine[1].

  • Self-Validation: Pull an In-Process Control (IPC) sample at 7 hours. HPLC must show starting material < 1.0% . If > 1.0%, continue heating in 1-hour increments.

Step 4: Aqueous Quench & Isolation

  • Action: Cool the reactor to 20°C and transfer the mixture slowly into a secondary vessel containing 100 L of chilled water (5°C) under vigorous agitation. Filter the resulting precipitate.

  • Causality: NBP is highly water-soluble. Quenching into a large excess of cold water forces the hydrophobic product to precipitate rapidly while keeping the unreacted morpholine and inorganic salts in solution.

  • Self-Validation: Check the pH of the mother liquor post-filtration. It should be mildly alkaline (pH 9-10). A neutral pH indicates incomplete washing of the basic morpholine/K2CO3.

Step 5: Purification (Recrystallization)

  • Action: Dissolve the crude wet cake in 40 L of refluxing isopropanol (IPA). Cool slowly to 0°C at a rate of 10°C/hour. Filter and dry under vacuum at 45°C.

  • Causality: A slow cooling ramp promotes the growth of large, highly pure crystals and prevents the occlusion of trace NBP or morpholine within the crystal lattice.

  • Self-Validation: Final API must pass HPLC purity (>99.0% ) and residual solvent analysis via GC (< 5000 ppm IPA, < 100 ppm NBP ).

References

  • [4] Title: Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures | Source: Organic Process Research & Development - ACS Publications | URL: 4

  • [2] Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Source: Chemical Reviews - ACS Publications | URL: 2

  • [1] Title: Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways | Source: ResearchGate | URL: 1

  • [3] Title: N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis | Source: Organic Process Research & Development - ACS Publications | URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Morpholine-Containing Compounds

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the HPLC analysis of compounds containing a morpholine moiety. As a Senior Application Scientist, my goal i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the HPLC analysis of compounds containing a morpholine moiety. As a Senior Application Scientist, my goal is to provide you with not just a list of solutions, but a deep, mechanistic understanding of the problem, enabling you to make informed, effective troubleshooting decisions.

Peak tailing is a common and frustrating issue that can compromise resolution, integration accuracy, and overall method robustness.[1][2] For basic compounds like those containing morpholine, this problem is particularly prevalent. This guide is structured in a question-and-answer format to directly address the specific challenges you may be facing.

Frequently Asked Questions (FAQs)
Q1: Why do my peaks for morpholine-containing compounds consistently show tailing in reversed-phase HPLC?

A1: This is the most critical question, and the answer lies in understanding the chemistry of your analyte and the stationary phase. Peak tailing for basic compounds like morpholine derivatives is primarily caused by unwanted secondary interactions with the stationary phase surface.[3][4]

There are two dominant mechanisms at play:

  • Secondary Ionic Interactions with Silanol Groups: The vast majority of reversed-phase HPLC columns use a silica backbone. During manufacturing, even after chemically bonding the C18 or other hydrophobic chains, there will always be residual, unreacted silanol groups (Si-OH) on the silica surface.[5][6] Morpholine is a basic compound with a pKa of approximately 8.3-8.5.[7][8][9] In typical reversed-phase mobile phases (pH 2-7), the morpholine nitrogen is protonated, carrying a positive charge (Morpholine-H⁺). At a mobile phase pH above ~3-4, the more acidic silanol groups on the silica surface become deprotonated and negatively charged (Si-O⁻). The strong ionic attraction between the positively charged analyte and these negative sites creates a secondary, high-energy retention mechanism.[3][5] Since only a fraction of the analyte molecules interact this way while the rest undergo normal hydrophobic partitioning, the result is a delayed elution for that fraction, manifesting as a tail on the peak.

  • Chelation with Surface Metal Contaminants: The silica gel used for HPLC columns can contain trace amounts of metal impurities (e.g., iron, aluminum).[10][11] These metal sites can act as Lewis acids. The morpholine ring contains both a nitrogen and an oxygen atom, which can act as a chelating agent, forming a coordinate bond with these metal ions. This interaction also serves as a strong, secondary retention mechanism that contributes to peak tailing.[11][12]

Diagram: The Root Cause of Peak Tailing

The following diagram illustrates the primary interaction responsible for peak tailing with morpholine-containing compounds on a standard silica-based C18 column.

cluster_Silica Silica Surface (Stationary Phase) cluster_Analyte Analyte in Mobile Phase Silica Si O1 O Silica->O1 O2 O Silica->O2 C18 C18 Chain (Primary Hydrophobic Interaction) O1->C18 Silanol Si-O⁻ (Deprotonated Silanol Group) O2->Silanol Morpholine R-Morpholine-H⁺ (Protonated Basic Analyte) Interaction Strong Ionic Interaction (Secondary Retention) CAUSES PEAK TAILING Morpholine:f0->Interaction Interaction->Silanol:f0

Caption: Unwanted ionic interaction between protonated morpholine and a deprotonated silanol site.

Q2: I suspect secondary interactions are the problem. What is the most logical way to start troubleshooting?

A2: A systematic approach is crucial. Don't change multiple parameters at once. The first and most impactful area to investigate is the mobile phase composition , specifically its pH and the choice of additives.

Here is a logical workflow for troubleshooting:

G A Observe Peak Tailing (Asymmetry > 1.2) B Step 1: Mobile Phase pH Optimization A->B C Is analyte stable at low pH? B->C D Lower pH to 2.5 - 3.0 using 0.1% Formic Acid or TFA C->D Yes G Step 2: Use Mobile Phase Additives C->G No E Peak shape improves? D->E F Problem Solved. (Silanols Protonated) E->F Yes E->G No H Add 0.05% - 0.1% Triethylamine (TEA) to buffered mobile phase (pH 7-8) G->H I Peak shape improves? H->I J Problem Solved. (TEA acts as competitor) I->J Yes K Step 3: Evaluate HPLC Column I->K No L Switch to a modern, high-purity, end-capped C18 column or a column with a different chemistry. K->L M Problem Solved. (Fewer active sites) L->M Yes N Consider alternative causes: - Column void/contamination - Extra-column dead volume - Sample overload L->N No

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Q3: How exactly does lowering the mobile phase pH improve peak shape for morpholine compounds?

A3: Lowering the mobile phase pH addresses the root cause of the secondary ionic interaction: the negatively charged silanol groups.

  • The Mechanism: Silanol groups are weakly acidic. By lowering the mobile phase pH to a value below 3, you create a highly acidic environment that forces the equilibrium of the silanol groups towards their protonated, neutral form (Si-OH).[3] When the silanol groups are neutral, the strong ionic attraction with the protonated morpholine analyte is eliminated. The primary retention mechanism reverts to the intended hydrophobic interaction with the C18 chains, resulting in a much more symmetrical peak.[6]

  • Experimental Protocol: pH Adjustment

    • Prepare Aqueous Mobile Phase: Start with HPLC-grade water.

    • Add Acid Modifier: Add a suitable acid to adjust the pH. The most common choices are Formic Acid (FA) or Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v).

      • Example: For 1 L of aqueous mobile phase, add 1.0 mL of FA or TFA.

    • Confirm pH: Use a calibrated pH meter to ensure the final pH of the aqueous portion is in the range of 2.5 - 3.0.

    • Add Organic Solvent: Mix the acidified aqueous phase with the desired organic solvent (e.g., acetonitrile, methanol) to achieve your final mobile phase composition.

    • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Important Consideration: Always ensure your HPLC column is stable at low pH. Most modern silica-based columns are rated for a pH range of 2-8, but prolonged use at the extremes can shorten column lifetime.[13][14]

Q4: My compound is not stable at low pH. What are my options? I've heard about using additives like Triethylamine (TEA).

A4: This is a common scenario. If low pH is not an option, you must work at a mid-to-high pH where the silanol groups will be ionized. In this case, you need to add a "masking agent" to the mobile phase to prevent your analyte from interacting with the active sites. Triethylamine (TEA) is a classic example of a "competitive base."

  • The Mechanism of TEA: TEA is a small, basic amine that, like your analyte, will be protonated at neutral pH. When added to the mobile phase (typically at a concentration of 0.05-0.1%), the high concentration of protonated TEA molecules will saturate the negatively charged silanol sites on the stationary phase.[2] By binding to these active sites, the TEA effectively "shields" your morpholine analyte from these secondary interactions. Your analyte then elutes with a much-improved peak shape.

  • Experimental Protocol: Using TEA

    • Select a Buffer: Choose a buffer system with a pKa close to your desired operating pH (e.g., a phosphate buffer for pH 7). A buffer concentration of 10-25 mM is typical.

    • Prepare Buffered Aqueous Phase: Dissolve the buffer salts in HPLC-grade water and adjust the pH to your target value (e.g., 7.0).

    • Add TEA: Add Triethylamine to the buffered aqueous phase to a final concentration of 0.1% (v/v). Re-verify the pH and adjust if necessary.

    • Final Mobile Phase: Mix with the organic solvent as required.

    • Equilibrate: Thoroughly flush the column. It's good practice to dedicate a column to methods using TEA, as it can be difficult to completely wash out and may affect subsequent analyses of acidic compounds.

Q5: I am using an LC-MS system. Are additives like TFA and TEA suitable?

A5: This is a critical consideration. While effective for UV-based detection, some additives can be detrimental to mass spectrometry (MS) performance.

  • Trifluoroacetic Acid (TFA): TFA is an excellent ion-pairing agent that provides sharp peaks. However, it is a strong ion-suppressing agent in the MS source, particularly in positive electrospray ionization (ESI+). It forms strong gas-phase ion pairs with analytes, preventing them from being efficiently detected by the mass spectrometer, leading to a significant loss in sensitivity.

  • Triethylamine (TEA): TEA is non-volatile and will contaminate the MS source over time, leading to high background noise and signal suppression. It is generally not recommended for LC-MS applications.

  • Formic Acid (FA): This is the most common and preferred acid for LC-MS. It provides a low pH to improve peak shape for bases but is volatile and does not cause significant ion suppression.

  • Difluoroacetic Acid (DFA): DFA is emerging as a valuable alternative when formic acid doesn't provide sufficient peak shape. It is a stronger ion-pairing agent than FA but causes much less signal suppression than TFA, offering a good compromise between chromatographic performance and MS sensitivity.[15][16][17]

AdditiveTypical Conc.pKaIon-Pairing StrengthMS Compatibility (ESI+)
Formic Acid (FA) 0.1%~3.75WeakExcellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~0.5StrongPoor (Causes Ion Suppression)
Difluoroacetic Acid (DFA) 0.05 - 0.1%~1.3ModerateGood (Compromise Additive)[17]
Triethylamine (TEA) 0.05 - 0.1%~10.7N/A (Competitor)Very Poor (Non-volatile)
Q6: Can my choice of HPLC column make a difference?

A6: Absolutely. Modern column technology has directly addressed the issue of silanol activity. If you are using an older column (often designated as "Type A" silica), you are much more likely to see peak tailing for basic compounds.

  • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity, "Type B" silica, which has a much lower metal content.[2] Furthermore, they undergo a process called "end-capping," where the majority of residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them inert.[10] Switching to a modern, fully end-capped C18 column from a reputable manufacturer can often solve peak tailing issues without extensive method redevelopment.

  • Polar-Embedded and Surface-Charged Columns: Some columns are designed with a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group can help shield the analyte from any remaining silanol groups. Other columns have a slight positive charge on the surface at low pH, which helps to repel protonated basic analytes from the silica surface, further improving peak shape.[18]

  • Hybrid Particle Columns: Columns based on hybrid organic/inorganic particles often exhibit better pH stability and can lead to improved peak shapes for basic compounds over a wider pH range.[14]

If mobile phase optimization does not resolve the issue, investing in a modern, high-quality column specifically designed for the analysis of basic compounds is a highly recommended next step.

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Morpholine. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Separation Science. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Available from: [Link]

  • Lardeux, H., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. Analytica Chimica Acta. Available from: [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available from: [Link]

  • D'Atri, V., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Analytica Chimica Acta. Available from: [Link]

  • Restek. Troubleshooting HPLC- Tailing Peaks. Available from: [Link]

  • CHROMacademy. The Theory of HPLC Column Chemistry. Available from: [Link]

  • Merck Index Online. Morpholine. Available from: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides. Available from: [Link]

  • Regis Technologies, Inc. Ion Pairing Reagents and Buffers. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Available from: [Link]

  • Dimer Instruments. Ion pairing reagents. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Available from: [Link]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Available from: [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available from: [Link]

  • Welch Materials, Inc. How to avoid the tailing problem of basic compounds in HPLC analysis? Available from: [Link]

  • SIELC Technologies. Morpholine. Available from: [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Hawach Scientific. Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? Available from: [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available from: [Link]

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. Available from: [Link]

  • Xu, J., et al. (2012). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Alpha-Chlorination of Acetophenone Derivatives

Welcome to the Technical Support Center for the halogenation of aryl ketones. The alpha-chlorination of acetophenone derivatives to form phenacyl chlorides is a critical transformation in drug development and the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of aryl ketones. The alpha-chlorination of acetophenone derivatives to form phenacyl chlorides is a critical transformation in drug development and the synthesis of complex heterocycles. However, researchers frequently encounter yield-destroying by-products, namely 2,2-dichloroacetophenones (over-chlorination) and ring-chlorinated derivatives (core substitution).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve absolute regiocontrol and maximize your mono-chlorinated yields.

Core Principles & Mechanistic Insights

To eliminate by-products, you must first understand the causality of their formation. Alpha-chlorination typically proceeds via the enol tautomer of the ketone.

  • The Dichlorination Trap: Once the first chlorine atom is installed, its electron-withdrawing nature increases the acidity of the remaining alpha-protons. Under basic conditions, or if a high concentration of an aggressive electrophile (like SO2​Cl2​ ) is present, the mono-chloro product rapidly enolizes and reacts a second time.

  • The Core Substitution Error: If your acetophenone derivative contains electron-donating groups (e.g., -OH, -OCH3), the aromatic ring becomes highly activated. Traditional reagents like Sulfuryl Chloride ( SO2​Cl2​ ) in dichloromethane (DCM) will act as strong electrophiles, leading to Electrophilic Aromatic Substitution (EAS) on the ring rather than the desired alpha-carbon[1].

By shifting away from brute-force reagents and adopting controlled, self-regulating systems (like in situ halogen generation or photochemical radical pathways), you can completely bypass these failure modes.

Troubleshooting FAQs

Q1: I am using Sulfuryl Chloride ( SO2​Cl2​ ) in dichloromethane (DCM) and seeing up to 15% ring-chlorinated by-products. How do I prevent this without changing my reagent? A1: The issue lies in your solvent. DCM poorly attenuates the highly electrophilic nature of SO2​Cl2​ , allowing it to attack activated aromatic rings. Switch your solvent to toluene. Toluene acts as a mild π -donor, slightly dampening the reactivity of the chlorinating species and significantly suppressing core substitution. Furthermore, toluene minimizes the formation of volatile chlorinated by-products, making the scale-up process safer and cleaner[1].

Q2: My reaction requires N-Chlorosuccinimide (NCS), but I am still getting 2,2-dichloroacetophenone. How can I achieve strict mono-chlorination? A2: Traditional thermal activation of NCS often leads to poor regioselectivity. Instead, transition to a photochemical radical pathway . Acetophenone itself can act as a photosensitizer. Under irradiation with a simple household compact fluorescent lamp (CFL), acetophenone reaches a triplet state that catalyzes the direct chlorination of C(sp3)–H groups by NCS. Because this relies on a light-dependent radical mechanism rather than a free-radical chain propagation or enolization, you can halt the reaction precisely at mono-chlorination simply by turning off the light[2].

Q3: Is there a greener, highly selective alternative to SO2​Cl2​ and Cl2​ gas? A3: Yes. Use 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) with p-Toluenesulfonic acid (p-TsOH) in methanol[3]. This creates a self-validating system: the p-TsOH catalyzes the enolization of the ketone, while DCDMH provides a highly controlled, low steady-state concentration of electrophilic chlorine. Because the active chlorine is only released as it is consumed, the system inherently prevents the concentration spikes that lead to dichlorination. Alternatively, an even greener approach utilizes NH4​Cl as the chlorine source and Oxone as the oxidant in methanol[3].

Reaction Pathways & By-Product Divergence

The following diagram illustrates the mechanistic divergence between desired product formation and by-product generation based on your choice of reagents and conditions.

G A Acetophenone Derivative B Enol Intermediate (Acid Catalyzed) A->B p-TsOH / MeOH C Radical Intermediate (Photochemical) A->C hν / NCS F Ring-Chlorinated Acetophenone (EAS By-product) A->F SO2Cl2 in DCM (Activated Rings) D α-Chloroacetophenone (Desired Product) B->D DCDMH (Controlled [Cl+]) C->D Controlled Light Exposure E 2,2-Dichloroacetophenone (Over-chlorination) D->E Excess Cl2 / SO2Cl2 High Temperature

Figure 1: Mechanistic pathways of acetophenone chlorination highlighting conditions that trigger by-product formation.

By-Product Risk & Mitigation Data

Use the following data table to select the optimal chlorinating system based on your specific substrate's vulnerabilities.

Chlorinating AgentTypical SolventActivation MethodPrimary By-Product RiskMitigation Strategy
Sulfuryl Chloride ( SO2​Cl2​ ) TolueneThermalRing chlorination (EAS), DichlorinationReplace DCM with Toluene[1]; maintain strict temperature control (0–5 °C during addition).
N-Chlorosuccinimide (NCS) AcetonitrilePhotochemicalUnreacted starting materialUse visible light (CFL) to drive the radical pathway; control irradiation time[2].
DCDMH MethanolAcid Catalysis (p-TsOH)Ketal formation (reversible)Utilize a mild aqueous acidic workup to hydrolyze any formed ketals back to the ketone[3].
NH4​Cl / Oxone MethanolOxidative in situDichlorination (if excess Oxone)Maintain strict 1:1 stoichiometry; run at ambient temperature to prevent over-oxidation[3].

Validated Experimental Protocols

Protocol A: Highly Selective Alpha-Chlorination using DCDMH / p-TsOH

This protocol is ideal for substrates prone to dichlorination, utilizing a controlled-release mechanism.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the acetophenone derivative in 20 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mmol (0.1 equiv) of p-Toluenesulfonic acid (p-TsOH). Stir for 5 minutes at room temperature to initiate enolization.

  • Controlled Halogenation: Slowly add 5.2 mmol (0.52 equiv, as each molecule provides two active chlorines) of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in small portions over 15 minutes. Maintain the temperature between 30–35 °C.

  • Monitoring: Stir the reaction for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate) until the starting material is consumed.

  • Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in 30 mL of Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the highly pure alpha-chloroacetophenone.

Protocol B: Photochemical C(sp3)–H Chlorination using NCS

This protocol is ideal for highly activated aromatic rings that are susceptible to core substitution under electrophilic conditions.

  • Setup: In a borosilicate glass vial, dissolve 1.0 mmol of the acetophenone derivative and 1.1 mmol of N-Chlorosuccinimide (NCS) in 5 mL of Acetonitrile.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench the triplet state of the ketone.

  • Irradiation: Place the vial approximately 5 cm away from a 26W household compact fluorescent lamp (CFL). Stir vigorously at room temperature.

  • Reaction Control: Irradiate for 12–16 hours. The acetophenone acts as its own photocatalyst. Because the reaction stops when the light is removed, you can sample the mixture at intervals to prevent any trace dichlorination.

  • Workup: Dilute with 10 mL of water and extract with Dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

Workflow Step1 1. Substrate + NCS in Acetonitrile Step2 2. Argon Sparge (Remove O2) Step1->Step2 Step3 3. Visible Light Irradiation (CFL, 12-16h) Step2->Step3 Step4 4. Monitor & Quench (Light Off) Step3->Step4 Step5 5. Pure α-Chloroacetophenone Step4->Step5

Figure 2: Step-by-step workflow for the photochemical chlorination of acetophenone using NCS.

References

  • α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin / Mild and Efficient alpha-Chlorination of Carbonyl Compounds Using Ammonium Chloride and Oxone ResearchG
  • Ketone-catalyzed photochemical C(sp3)
  • US20210107853A1 - Synthesis of mono-chlorinated acetophenone Google P

Sources

Optimization

Technical Support Center: Strategies for Selective N-Arylation of Morpholine

Welcome to the Technical Support Center for the synthesis of N-aryl morpholines. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-aryl morpholines. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity[1]. However, its nature as a sterically hindered secondary amine requires precise strategic triage to achieve high-yielding, chemoselective C-N bond formation.

This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the N-arylation of morpholine.

Strategic Triage: Choosing Your N-Arylation Pathway

Before troubleshooting a failed reaction, ensure you have selected the correct mechanistic pathway for your specific substrates.

DecisionMatrix Start Select N-Arylation Strategy for Morpholine Q1 Is the aryl halide highly electron-deficient? (e.g., -NO2) Start->Q1 SNAr Nucleophilic Aromatic Substitution (SNAr) [Base, Heat] Q1->SNAr Yes Q2 Is the coupling partner an arylboronic acid? Q1->Q2 No ChanLam Chan-Lam Coupling [Cu(OAc)2, Room Temp, Air] Q2->ChanLam Yes Buchwald Buchwald-Hartwig Amination [Pd Catalyst, XPhos, Strong Base] Q2->Buchwald No (Aryl Halide/Triflate) NiCatalysis Ni-Catalyzed Amination [Ni(COD)2, LX Ligand, LiOtBu] Buchwald->NiCatalysis Base metal alternative

Decision matrix for selecting the optimal morpholine N-arylation strategy.

Quantitative Comparison of Methodologies
MethodologyTypical SubstratesCatalyst / PromoterKey Additives / BasesYield RangePrimary Limitation
Buchwald-Hartwig Aryl halides (Cl, Br, I), TriflatesPd₂(dba)₃, Pd(OAc)₂XPhos, NaOtBu70–95%High cost of Pd/ligands; strictly anhydrous
Chan-Lam Arylboronic acidsCu(OAc)₂Pyridine, TEA (moderate)50–85%Requires stoichiometric Cu; sensitive to excess base
SₙAr Electron-deficient aryl halidesNoneK₂CO₃, DIPEA60–90%Limited strictly to highly activated electrophiles
Ni-Catalyzed (Hetero)aryl chloridesNi(COD)₂Bis(phosphino)ferrocene, LiOtBu65–90%Highly air-sensitive precatalysts

Troubleshooting Guide & FAQs

Q: Why is my Buchwald-Hartwig reaction yielding unreacted morpholine and aryl halide despite using a standard Pd precatalyst?

A: Focus on precatalyst activation. Many modern palladium sources (like DyadPalladate precatalysts or Pd(II) salts) require a reductive activation step to enter the catalytic cycle. Morpholine and the base (e.g., NaOtBu) must act in unison to reduce Pd(II) to the active Pd(0) species (e.g.,[Pd⁰(XPhos)₂])[2]. If your base is too weak, or if the solvent is wet, this activation fails. Solution: Ensure strictly anhydrous conditions. Consider pre-mixing the catalyst, ligand, base, and morpholine for 5 minutes before adding the aryl halide to ensure the active Pd(0) species is fully generated[3].

Q: In my Chan-Lam coupling, the reaction stalls at 30% conversion. Should I add more triethylamine (TEA) to push it forward?

A: No. Excess base is likely the cause of the stalling. While base is required to deprotonate the amine, a large excess of triethylamine inhibits the reaction by over-coordinating to the copper center[4]. This prevents the transmetalation of the arylboronic acid or the coordination of morpholine. In the absence of the correct amine balance, the substrate may form an inactive arylboronic acid monoamide adduct[4]. Solution: Optimize the base stoichiometry (typically 1.0 to 2.0 equivalents of pyridine or TEA). Alternatively, use a base-free system if the morpholine itself can act as the base.

Q: Can I perform N-arylation on morpholine using cost-effective base metals instead of Palladium?

A: Yes. Nickel-catalyzed N-arylation is a robust alternative. Using Ni(COD)₂ with 1,1′-bis(phosphino)ferrocene ancillary ligands (such as LOMe or LMe) and LiOtBu as the base allows for efficient coupling of morpholine with (hetero)aryl chlorides[5]. This is particularly useful for large-scale pharmaceutical syntheses where reducing precious metal costs is critical.

Mechanistic Workflows

Understanding the catalytic cycle is essential for diagnosing off-target side reactions (such as hydrodehalogenation).

Mechanism Precat Pd(II) Precatalyst Pd0 Pd(0)L_n Active Species Precat->Pd0 Base + Morpholine OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Morpholine Coordination OxAdd->AmineCoord Morpholine RedElim Reductive Elimination AmineCoord->RedElim Base (-HX) RedElim->Pd0 N-Aryl Morpholine

Catalytic cycle and precatalyst activation for Pd-catalyzed Buchwald-Hartwig amination.

Standardized Experimental Protocols

These protocols are designed as self-validating systems . In-process checks are included to verify that the chemical logic is holding true at each step.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Focus: The use of XPhos is critical here. Its steric bulk facilitates the challenging reductive elimination step of the secondary amine, while its electron-rich nature accelerates the initial oxidative addition[3].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol% Pd)

  • XPhos (3.0 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous, degassed Toluene (0.5 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict nitrogen atmosphere, charge a 2-necked flask with Pd₂(dba)₃, XPhos, and NaOtBu[3].

  • Precatalyst Activation: Add anhydrous, degassed toluene and stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution should transition in color, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Substrate Addition: Add the aryl halide and morpholine to the reaction mixture[3].

  • Reaction: Heat the resulting mixture to reflux (approx. 110 °C) for 6 hours.

    • Self-Validation Check: Monitor by TLC or GC/MS. The complete consumption of the aryl halide confirms the catalytic cycle is turning over effectively.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Copper-Promoted Chan-Lam Coupling

Causality Focus: Unlike Buchwald-Hartwig, this reaction requires oxygen to turn over the copper species. Running this under an inert atmosphere will immediately stall the reaction[4].

Reagents:

  • Arylboronic Acid (1.5 equiv)

  • Morpholine (1.0 equiv)

  • Cu(OAc)₂ (10–20 mol%)

  • Pyridine (1.0 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an open flask, dissolve the arylboronic acid and morpholine in DCM.

  • Catalyst & Base Addition: Add Cu(OAc)₂ and pyridine. Do not exceed 1.0 equiv of pyridine to prevent inactive Cu-adduct formation[4].

  • Reaction: Stir the mixture vigorously at room temperature, open to the ambient atmosphere, for 12–24 hours.

    • Self-Validation Check: The reaction mixture should turn a deep blue or green color, characteristic of the active Cu(II)/Cu(III) amine complexes.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove excess pyridine/morpholine), followed by brine. Concentrate and purify via column chromatography.

References

  • Chagunda, I. C., et al. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, ACS Publications. URL:[Link]

  • Ge, S., et al. Evaluating 1,1′-Bis(phosphino)ferrocene Ancillary Ligand Variants in the Nickel-Catalyzed C–N Cross-Coupling of (Hetero)aryl Chlorides. Organometallics, ACS Publications. URL:[Link]

Sources

Troubleshooting

Optimizing catalyst selection for C-N cross-coupling reactions

Welcome to the C-N Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-N Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complexities of the Buchwald-Hartwig amination.

Rather than just providing a list of reaction conditions, this guide is built on causality . Understanding why a catalyst fails or how a ligand influences the transition state is the key to rational reaction optimization.

Part 1: The Mechanistic Foundation

To troubleshoot a catalytic reaction, you must first understand its self-repeating logic. The Buchwald-Hartwig amination relies on a delicate balance of electron density and steric bulk at the palladium center.

CatalyticCycle Pd0 Active Pd(0)L_n (Electron-Rich) OxAdd Oxidative Addition Cleavage of Ar-X Pd0->OxAdd Ar-X PdII_Ar L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineBase Amine Binding & Base Deprotonation PdII_Ar->AmineBase Amine + Base PdII_Amido L_nPd(II)(Ar)(NR2) Amido Complex AmineBase->PdII_Amido - Base-HX RedElim Reductive Elimination C-N Bond Formation PdII_Amido->RedElim RedElim->Pd0 Product Release

Caption: The standard Pd-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Part 2: Catalyst & Ligand Selection FAQs

Q: Why should I use a pre-formed Palladium precatalyst instead of mixing Pd(OAc)₂ with a free ligand? A: When you use a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state before the catalytic cycle can begin. This uncontrolled reduction often consumes your expensive phosphine ligand (oxidizing it to a phosphine oxide) or your amine substrate, destroying the precise 1:1 Ligand-to-Metal ratio required for optimal turnover. Modern precatalysts (such as the Buchwald G3 or G4 palladacycles) undergo a clean, base-mediated activation to generate the mono-ligated Pd(0) species instantly, without consuming your coupling partners[1].

Q: How do I select the right dialkylbiarylphosphine ligand for aliphatic amines to prevent side reactions? A: The primary side reaction with aliphatic amines is β -hydride elimination, which leads to dehalogenation of your aryl halide and formation of an imine. To prevent this, you must accelerate the reductive elimination step. You do this by choosing a ligand with massive steric bulk that literally forces the aryl and amido groups together at the metal center.

  • For primary amines , use BrettPhos . It is engineered to prevent the amine from binding twice (bis-arylation)[2].

  • For secondary amines , use RuPhos . Secondary amines are bulkier, and RuPhos provides the exact spatial pocket needed to facilitate C-N bond formation over β -hydride elimination[2].

Q: Why is my aryl iodide substrate performing worse than my aryl bromide? Shouldn't the weaker C-I bond react faster? A: Conventional cross-coupling logic suggests Ar-I > Ar-Br due to a lower bond dissociation energy. However, in Buchwald-Hartwig aminations, the liberated iodide anion coordinates strongly to the palladium center. This forms a highly stable, off-cycle anionic palladium complex that halts catalysis—a phenomenon known as "iodide inhibition"[3]. Therefore, the practical reactivity order in C-N coupling is actually Ar-Br > Ar-Cl > Ar-I [3].

Quantitative Data: Ligand & Base Selection Matrix
Amine ClassAryl ElectrophileRecommended LigandPreferred BaseTypical Solvent / Temp
Primary Alkyl Ar-Br, Ar-ClBrettPhos / tBuBrettPhosNaOtBu or LHMDSToluene / 80–110 °C
Secondary Alkyl Ar-Br, Ar-ClRuPhosNaOtBu or LHMDSToluene / 80–110 °C
Primary Aryl Ar-Br, Ar-ClXPhos / BrettPhosK₂CO₃ or NaOtBut-AmylOH / 80 °C
Amides / Ureas Ar-Br, Ar-ClXantPhos / tBuXPhosCs₂CO₃ or K₃PO₄1,4-Dioxane / 100 °C
Base-Sensitive Ar-Br, Ar-IXPhosCs₂CO₃2-MeTHF / 80 °C

(Note: For greener process chemistry, 2-MeTHF and MTBE are highly recommended as sustainable replacements for hazardous solvents like 1,4-Dioxane[4].)

Part 3: Troubleshooting Guide

Q: I am observing a black precipitate in my reaction mixture shortly after heating, and my yield is near zero. What happened? A: You are observing Palladium Black , which is the agglomeration of deactivated, dead Pd(0) nanoparticles[5]. This occurs when the Pd(0) intermediate is left uncoordinated and unstable.

  • Causality 1 (Oxygen/Moisture): Palladium catalysts are highly sensitive to O₂. If your solvent wasn't properly degassed, oxygen will strip the ligand from the metal[5].

  • Causality 2 (Substrate Inhibition): If your aryl halide is too sterically hindered, the oxidative addition step becomes too slow. The Pd(0) sits waiting in solution, eventually agglomerating and crashing out. Fix: Switch to a more electron-rich ligand (e.g., tBuXPhos) to accelerate oxidative addition.

Troubleshooting Start Issue: Low or No Yield Detected via LC-MS CheckPd Visual Check: Is Pd Black forming? Start->CheckPd YesPd YES: 1. Check O2/H2O exclusion 2. Use robust Precatalyst CheckPd->YesPd Catalyst death NoPd NO: Check Reaction Profile CheckPd->NoPd Catalyst is alive NoConv Unreacted Starting Material: Increase Temp or Base Strength NoPd->NoConv Stalled cycle Dehal Dehalogenation Observed: Switch to bulkier ligand (BrettPhos) NoPd->Dehal B-hydride elim.

Caption: Systematic troubleshooting workflow for low-yielding C-N cross-coupling reactions.

Part 4: Standardized Self-Validating Protocol

To ensure reproducibility, use this self-validating methodology for a standard 1.0 mmol scale Buchwald-Hartwig amination. Every step includes a physical validation check to prevent downstream failures.

Step 1: Preparation of the Inert Environment

  • Add the solid components to an oven-dried Schlenk tube or reaction vial: Aryl halide (1.0 mmol, if solid), Amine (1.2 mmol, if solid), Base (e.g., NaOtBu, 1.4 mmol), and the Pd Precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vessel with a PTFE septum.

  • Connect to a Schlenk line. Evacuate the vessel for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Validation Check: During the vacuum phase, the gauge must hold at <1 mbar. If it does not, your septum is compromised, and oxygen will kill your catalyst[5].

Step 2: Solvent Addition and Activation

  • Add 5 mL of anhydrous, thoroughly degassed solvent (e.g., Toluene or 2-MeTHF) via a gas-tight syringe.

  • Add the aryl halide and amine (if they are liquids) via syringe.

  • Place the vial in a pre-heated oil bath at 80 °C and stir vigorously (800+ RPM). Agitation is critical because the inorganic base is insoluble and the reaction occurs at the solid-liquid interface[3].

  • Validation Check: Within 5–10 minutes of heating, the solution should transition to a clear, deep red/orange homogeneous color (active Pd(0)L_n). If the solution turns opaque and black, oxygen has breached the system.

Step 3: Monitoring and Workup

  • After 2 hours, take a 10 µL aliquot via a purged syringe, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Check: If conversion is <10%, the catalytic cycle has stalled. Do not simply add more time; evaluate the ligand/base combination[2].

  • Upon completion, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the insoluble base salts and palladium residues[5]. Concentrate under reduced pressure.

Part 5: References

1.[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. 1 2.[5] Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. BenchChem. 5 3.[4] Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). NSF. 4 4.[2] Optimization of Buchwald-Hartwig amination conditions. BenchChem.2 5.[3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 3

Sources

Optimization

Troubleshooting low conversion rates in amination reactions

Welcome to the Amination Reaction Support Center . As a Senior Application Scientist, I have diagnosed hundreds of amination reactions that have stalled at 20% conversion or failed to initiate entirely.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amination Reaction Support Center . As a Senior Application Scientist, I have diagnosed hundreds of amination reactions that have stalled at 20% conversion or failed to initiate entirely. In chemical synthesis, low conversion is rarely a random act of nature; it is a deterministic outcome of kinetic bottlenecks, catalyst deactivation, or thermodynamic imbalances.

This guide provides a self-validating framework to help researchers, scientists, and drug development professionals systematically diagnose and resolve low conversion rates in both transition-metal-catalyzed and hydride-reduction amination workflows.

Phase 1: Diagnostic Triage Workflow

Before altering your stoichiometry or changing solvents, you must identify the kinetic dead-end of your specific reaction class. Use the diagnostic tree below to isolate the root cause of your low conversion.

TroubleshootingWorkflow Start Low Conversion Detected Type Identify Reaction Type Start->Type BH Buchwald-Hartwig (Transition Metal) Type->BH RA Reductive Amination (Hydride Reduction) Type->RA BH_Check Check Catalyst State (Black precipitate?) BH->BH_Check RA_Check Check Imine Formation (via NMR/TLC) RA->RA_Check BH_Deact Catalyst Deactivation (Use G3/G4 Precatalysts) BH_Check->BH_Deact Yes BH_Ox Oxidative Addition Failure (Change Halide/Ligand) BH_Check->BH_Ox No RA_Red Premature Reduction (Switch to NaBH3CN/STAB) RA_Check->RA_Red Imine formed but low yield RA_Form Poor Imine Formation (Add AcOH or Ti(OiPr)4) RA_Check->RA_Form No Imine formed

Diagnostic decision tree for identifying the root cause of low amination conversion.

Module 1: Buchwald-Hartwig Cross-Coupling

The Causality of Failure

In Pd-catalyzed amination, the catalytic cycle relies on a delicate balance between oxidative addition, amine coordination, and reductive elimination. If you observe a black precipitate in your flask, your active L-Pd(0) species is aggregating into inactive palladium black[1]. This deactivation occurs when the rate of oxidative addition is too slow compared to catalyst degradation—often due to oxygen ingress, insufficient ligand-to-palladium ratios, or the use of outdated Pd(II) salts (like Pd(OAc)₂) that fail to reduce efficiently to the active Pd(0) state[1]. Furthermore, small aliphatic amines and ammonia can tightly bind to the palladium center, creating off-cycle resting states that permanently halt the catalytic cycle[2].

Self-Validating Protocol: High-Conversion Air-Free Setup

To bypass initiation failures, we mandate the use of modern precatalysts that guarantee quantitative generation of the active catalyst.

  • Preparation: Flame-dry a Schlenk tube equipped with a PTFE stir bar.

  • Reagent Loading: Add the aryl halide (1.0 eq), amine (1.2 eq), and base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq).

  • Catalyst Selection: Add a 3rd Generation Palladacycle (e.g., XPhos Pd G3) at 1–2 mol%.

    • Causality Check:1 rapidly activate under mild conditions to form the active mono-ligated Pd(0) species, preventing early-stage deactivation[1].

  • Degassing (Critical): Add anhydrous solvent (0.2 M). Degas the entire mixture via three freeze-pump-thaw cycles.

    • Validation Step: Oxygen is a primary cause of homocoupling and phosphine oxidation. If homocoupling byproducts are detected via LC-MS, your degassing protocol has failed[1].

  • Execution: Heat to 80°C and monitor conversion.

Module 2: Reductive Amination

The Causality of Failure

Reductive amination is a kinetic race between imine formation and reduction. The most common cause of a low yield is the premature reduction of the starting aldehyde/ketone to an alcohol[3]. If you use a strong reducing agent like NaBH₄ in a "dump and stir" one-pot reaction, the aldehyde is reduced instantly, permanently capping the conversion of your amine[3].

RAKinetics Aldehyde Aldehyde + Amine Imine Imine / Iminium (Intermediate) Aldehyde->Imine H+ (pH 4-5) -H2O Alcohol Alcohol (Dead End Byproduct) Aldehyde->Alcohol NaBH4 (Too fast) Product Alkylated Amine (Target) Imine->Product NaBH3CN or NaBH(OAc)3

Kinetic pathways in reductive amination highlighting the premature reduction dead-end.

Self-Validating Protocol: Stepwise Reductive Amination
  • Imine Pre-formation: In a dry flask, combine the amine (1.0 eq) and aldehyde (1.1 eq) in anhydrous DCM or MeOH.

  • Acid Catalysis: Add catalytic glacial acetic acid (0.1–1.1 eq) to adjust the pH to ~4–5.

    • Causality Check: Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine[3].

  • Validation Check: Stir for 1–2 hours. Do not add the reductant yet. Pull a small aliquot and check for imine formation via ¹H NMR (look for the characteristic imine proton shift around 8.0–8.5 ppm)[4]. If the imine has not formed, adding a reductant will only destroy your starting materials[4].

  • Selective Reduction: Once imine formation is confirmed, cool to 0°C and add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

    • Causality Check: These reagents are sterically hindered and electronically deactivated, making them highly selective for the protonated iminium ion over the starting aldehyde[3].

Quantitative Data Summary

Use the following data table to benchmark your expected yield improvements when applying the optimized parameters discussed above.

Reaction ParameterSubstrate / ConditionRecommended ActionQuantitative Yield Impact
Base Selection Base-Sensitive (Esters, Nitriles)Switch from NaOtBu to Cs₂CO₃+30–50% yield recovery
Catalyst Loading Unhindered Aryl Halides1–2 mol% Pd G3 Precatalyst>90% conversion
Reductant One-Pot Reductive AminationUse NaBH(OAc)₃ instead of NaBH₄+40–60% yield improvement
Stoichiometry Primary Amine Synthesis3–4 eq excess of amineReduces dialkylation by >80%

Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig reaction with ammonia gives zero conversion. Why? A: Ammonia binds tightly to palladium, forming stable, unreactive Werner-type complexes that poison the catalytic cycle. To bypass this, use an 2 like benzophenone imine or LiHMDS, followed by acidic hydrolysis to reveal the primary aniline[2].

Q: I am trying to couple an aryl chloride, but the reaction stalls at 10%. How do I force it? A: Aryl chlorides have a notoriously high activation barrier for oxidative addition. You must use highly sterically encumbered, electron-rich ligands (e.g., BrettPhos or specialized N1,N2-diaryl diamine ligands) to increase the electron density on the Cu or Pd center, which accelerates oxidative addition and resists catalyst deactivation[5].

Q: Can I use continuous flow chemistry to improve my amination conversions? A: Yes. Continuous stirred-tank reactors (CSTRs) or microreactors significantly improve mass transfer and heat dissipation. For Buchwald-Hartwig reactions, continuous processing mitigates catalyst deactivation by maintaining a steady-state concentration of active species and preventing the accumulation of inhibitory byproducts like water[6].

References

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. 1

  • Buchwald–Hartwig amination - Wikipedia.2

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC - NIH. 5

  • Reductive Amination, and How It Works - Master Organic Chemistry. 3

  • What's wrong with my reductive amination? I barely got any product. - r/Chempros (Reddit). 4

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept - ACS Publications. 6

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one for Storage

Welcome to the technical support center for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a key intermediate in various synthetic pathways, maintaining its purity is paramount for reproducible and reliable experimental outcomes.

This document provides a comprehensive overview of potential stability issues, troubleshooting guides for common problems, and frequently asked questions regarding the optimal storage and handling of this substituted acetophenone.

Understanding the Molecule: Potential Vulnerabilities

1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one possesses several functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary points of vulnerability are the morpholine ring, the chloro-substituent, and the acetophenone moiety itself.

  • Morpholine Moiety: The tertiary amine within the morpholine ring can be prone to oxidation.[1] Additionally, under certain conditions, secondary amines can react with nitrosating agents to form N-nitrosamines, which are often potent carcinogens.[2] While this is a lesser concern for a tertiary amine in this specific molecule, it highlights the reactivity of the nitrogen atom.

  • Aromatic Ring and Chloro-substituent: The electron-donating effect of the morpholine group and the electron-withdrawing effect of the chloro and acetyl groups can influence the reactivity of the aromatic ring. While generally stable, prolonged exposure to harsh conditions could potentially lead to dehalogenation or other ring-based reactions.

  • Ketone Group: The ketone functional group can be susceptible to reduction or other reactions, particularly in the presence of incompatible reagents.

These inherent chemical properties necessitate a proactive approach to storage to mitigate potential degradation pathways.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section addresses common problems encountered during the storage of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

Scenario 1: Observation of Color Change (e.g., from white/off-white to yellow/brown)

  • Question: My solid sample of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one has developed a yellowish or brownish tint over time. What could be the cause, and how can I address it?

  • Answer:

    • Potential Cause 1: Oxidation. Exposure to air and/or light can lead to oxidative degradation of the morpholine moiety or other parts of the molecule, resulting in colored impurities.

    • Potential Cause 2: Photodegradation. Many aromatic ketones are light-sensitive.[3] Exposure to UV or even ambient light can catalyze degradation reactions.[4]

    • Troubleshooting Steps:

      • Assess Purity: The first step is to determine if the color change corresponds to a significant decrease in purity. This can be achieved using High-Performance Liquid Chromatography (HPLC).[5] A well-resolved chromatogram will indicate the presence of new impurity peaks.

      • Review Storage Conditions:

        • Light Exposure: Was the compound stored in a clear or amber vial? Amber vials are essential to protect against photolytic degradation.[6]

        • Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is a likely culprit.

      • Corrective Actions:

        • If the purity is still acceptable for your application, immediately transfer the remaining solid to a fresh, dry amber vial.

        • Purge the vial with an inert gas before sealing tightly.

        • Store the vial in a dark, cool, and dry place. For long-term storage, consider a desiccator cabinet.

Scenario 2: Inconsistent Analytical Results or Loss of Potency

  • Question: I am observing variability in my experimental results, or the compound seems less potent than expected. Could this be related to storage?

  • Answer:

    • Potential Cause 1: Gradual Degradation. Even without a visible color change, the compound may be slowly degrading, leading to a lower concentration of the active ingredient.

    • Potential Cause 2: Hydrolysis. Although the molecule is not exceptionally prone to hydrolysis, prolonged exposure to humidity could potentially lead to the degradation of the ketone or other functional groups.

    • Troubleshooting Steps:

      • Quantitative Purity Analysis: Perform a quantitative purity analysis (e.g., HPLC with a calibrated standard or qNMR) on a recently opened sample and compare it to the initial certificate of analysis. A significant drop in purity confirms degradation.

      • Forced Degradation Study (Optional but Recommended): To understand the degradation pathways, a forced degradation study can be invaluable.[7][8] This involves subjecting small aliquots of the compound to stress conditions such as acid, base, oxidation, heat, and light.[6][9] Analysis of the stressed samples by LC-MS can help identify the degradation products.[10]

      • Decision-Making Workflow: The following diagram illustrates a logical workflow for addressing inconsistent results.

G start Inconsistent Experimental Results purity_check Perform Quantitative Purity Analysis (e.g., HPLC) start->purity_check compare_coa Compare Purity to Certificate of Analysis purity_check->compare_coa purity_ok Purity is within Specification compare_coa->purity_ok purity_low Purity is Below Specification compare_coa->purity_low investigate_other Investigate Other Experimental Parameters (e.g., reagents, instrument) purity_ok->investigate_other review_storage Review Storage Conditions (Temp, Light, Humidity, Atmosphere) purity_low->review_storage implement_changes Implement Improved Storage Protocol review_storage->implement_changes discard Discard Degraded Stock and Procure New Material implement_changes->discard

Caption: Troubleshooting workflow for inconsistent analytical results.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one?

    • A1: For long-term stability, the compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[3] It should be kept in a cool, dry, and dark place.[11] Refrigeration (2-8 °C) is recommended.[12] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Q2: How can I prepare a stable stock solution of this compound?

    • A2: Prepare stock solutions in a suitable, dry solvent such as acetonitrile or methanol.[6] Use anhydrous solvents if possible to minimize the risk of hydrolysis. Store stock solutions in amber vials at -20 °C for extended periods. Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing moisture into the vial.

  • Q3: What are the primary degradation products I should look for?

    • A3: While specific degradation products would need to be identified through a formal study, likely candidates could arise from:

      • Oxidation of the morpholine ring. [1]

      • Hydrolysis of the ketone.

      • Dehalogenation of the aromatic ring.

      • Photodegradation products. [4] An LC-MS analysis would be the most effective way to identify these impurities.[10]

  • Q4: Is the compound sensitive to pH?

    • A4: Acetophenone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] It is advisable to avoid prolonged exposure to extreme pH values. The morpholine moiety, being a weak base, will be protonated at low pH.[13]

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. Method optimization may be required.

ParameterRecommended Condition
Instrumentation Standard HPLC system with UV detector[5]
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[5]
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min[5]
Detection Wavelength 254 nm (or as determined by UV scan)[5]
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~1 mg/mL.[5]

Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total peak area of all components.[5]

Protocol 2: Workflow for a Forced Degradation Study

This workflow outlines the steps to intentionally degrade the compound to identify potential impurities and validate the stability-indicating nature of an analytical method.[7][8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Prepare Solid Sample Aliquots thermal Thermal Degradation (Solid & Solution, 70°C, 48h) prep_solid->thermal prep_solution Prepare Solution Aliquots (~1 mg/mL in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1 N HCl, RT, 24h) prep_solution->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT, 24h) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep_solution->oxidation prep_solution->thermal photo Photolytic Degradation (ICH Q1B conditions) prep_solution->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Stressed Samples to Control analyze->compare identify Identify Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • Simple Guide. (2025, September 17). What is Morpholine: A Simple Guide.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Szabo-Scandic. (n.d.). Acetophenone.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS.
  • U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Ijisrt.com. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • NextSDS. (n.d.). 1-[2-(morpholin-4-yl)phenyl]ethan-1-one.
  • Benchchem. (n.d.). A Comparative Purity Analysis of 1-(2-Chloro-5-methylphenyl)ethanone from Diverse Commercial Sources.
  • Environmental Science and Pollution Research. (2014, November 27). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG.
  • ResearchGate. (2014, January 10). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG.
  • Journal of Analytical & Bioanalytical Techniques. (2011, December 6). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Chem-Impex. (n.d.). 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone.
  • EAWAG BBD/PPS. (2008, February 20). Morpholine Degradation Pathway.
  • PMC - NIH. (n.d.). Bacterial Degradation of Ring-Chlorinated Acetophenones.

Sources

Optimization

Technical Support Center: Advanced Regiocontrol in Electrophilic Aromatic Substitution (EAS)

Welcome to the EAS Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to help researchers, synthetic chemists, and drug development professionals troubleshoot poor regioselec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EAS Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to help researchers, synthetic chemists, and drug development professionals troubleshoot poor regioselectivity, over-reaction, and low yields during electrophilic aromatic substitution workflows.

Rather than relying on outdated empirical rules, this guide focuses on the mechanistic causality behind regioselectivity and provides field-proven, self-validating protocols to force the desired substitution patterns.

Part 1: Diagnostic FAQs & Core Principles

Q: Why do traditional "electron-donating" and "electron-withdrawing" models sometimes fail to predict regioselectivity in my complex drug scaffolds? A: Classical textbooks attribute ortho/para or meta directing effects purely to electron donation or withdrawal via resonance and induction. However, modern density functional reactivity theory (DFRT) demonstrates that regioselectivity is actually determined by the Hirshfeld charge distribution on the aromatic ring[1]. Ortho/para directing groups create the most negative Hirshfeld charges at the ortho/para positions, while meta directing groups localize the largest negative charge at the meta position[1]. If your complex scaffold has competing steric factors or non-standard charge distributions, classical models will fail. You must evaluate the specific charge distribution or use remote directing groups to override intrinsic reactivity.

Q: I am experiencing severe polyhalogenation and poor regioselectivity using standard Br2​ or Cl2​ . How can I achieve clean mono-halogenation? A: Standard diatomic halogens are highly reactive and difficult to control, especially on activated rings. To suppress polyhalogenation, switch your halogen source to N-halosuccinimides (NXS) paired with a Lewis/Brønsted acid catalyst or a specialized solvent like Hexafluoroisopropanol (HFIP)[2]. For example, dual activation using Fe(NTf2​)3​ and I2​ with N-bromosuccinimide (NBS) provides excellent para-selectivity for aromatics with electron-donating groups[3].

Q: How can I force strict para-selectivity on a substrate that naturally yields a 1:1 ortho/para mixture? A: When electronic effects fail to differentiate between ortho and para positions, you must rely on steric constraints. Solid heterogeneous catalysts, specifically Zeolites (such as Zeolite Hβ), provide a shape-selective environment[4]. The porous structure of the zeolite physically restricts the formation of the bulkier ortho-transition state, heavily favoring the linear para-isomer[5].

Q: Is it possible to achieve meta-substitution on an electron-rich phenol derivative, which is naturally an ortho/para director? A: Yes. You can achieve this by using a protecting group that exerts remote regiocontrol. Applying a tetrafluoropyridyl (TFP) protecting group to the phenol oxygen transforms the local electronic environment. The TFP group acts as a powerful electron-withdrawing group, altering the Hirshfeld charge distribution and directing the incoming electrophile to the meta position[6]. Once the substitution is complete, the TFP group is easily deprotected[7].

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Workflow 1: General Diagnostic Logic for EAS Regioselectivity

EAS_Troubleshooting Start EAS Regioselectivity Issue Q1 Is it an over-reaction (polyhalogenation)? Start->Q1 Q2 Need strict para-selectivity over ortho? Q1->Q2 No Sol1 Switch to NXS with Lewis Acid / HFIP Q1->Sol1 Yes Q3 Need meta-selectivity on an activated ring? Q2->Q3 No Sol2 Implement Shape-Selective Zeolite Catalysis Q2->Sol2 Yes Sol3 Use TFP Protecting Group Strategy Q3->Sol3 Yes

Logical workflow for troubleshooting EAS regioselectivity.

Issue A: Poor Para-Selectivity in Nitration or Halogenation

The Causality: The activation energy difference between ortho and para transition states is too small. The Solution: Use Zeolite Hβ to physically constrain the transition state.

Zeolite_Mechanism A Aromatic Substrate + Electrophile B Diffusion into Zeolite Pores A->B C Steric Constraint in Pore Channel B->C D Ortho Transition State (Sterically Hindered) C->D Restricted E Para Transition State (Favorable Fit) C->E Allowed F High Para-Isomer Yield E->F

Mechanism of shape-selective EAS using zeolite pores.

Protocol: Self-Validating Zeolite-Catalyzed Para-Nitration [4]

  • Catalyst Activation: Heat Zeolite Hβ at 400°C for 4 hours. Validation Checkpoint: Weigh the zeolite before and after calcination; a mass loss of ~10-15% confirms the removal of adsorbed water, which is critical to free up pore space.

  • Electrophile Pre-loading: In a dry flask under N2​ , suspend the activated zeolite in a non-polar solvent (e.g., dichloromethane). Add fuming nitric acid dropwise. Stir for 15 minutes. Causality: Premixing allows the electrophile to diffuse deep into the pore channels rather than reacting on the unconstrained surface[4].

  • Activation: Add acetic anhydride dropwise to generate the active acetyl nitrate species strictly within the pores.

  • Substrate Addition: Slowly add the aromatic substrate. Stir at 20°C for 4 hours.

  • Validation & Workup: Filter the zeolite. Quench a 0.1 mL aliquot of the filtrate with NaHCO3​ and analyze via GC-MS. Validation Checkpoint: The chromatogram must show a para:ortho ratio of >10:1. If significant ortho product is present, the zeolite was either poorly dehydrated or the substrate is too bulky to enter the pores, causing surface-level reactions.

Issue B: Inability to Achieve Meta-Halogenation on Phenols

The Causality: The hydroxyl group strongly donates electron density, driving ortho/para substitution. The Solution: Mask the phenol with a Tetrafluoropyridyl (TFP) group to invert the directing effect.

TFP_Strategy Phenol Phenol (o/p Director) Protect TFP Protection Phenol->Protect EWG TFP acts as EWG Protect->EWG Meta Meta-Iodination (NIS / TFA) EWG->Meta Deprotect Deprotection Meta->Deprotect

Remote regiocontrol workflow using a TFP protecting group.

Protocol: Self-Validating TFP-Directed Meta-Iodination [7]

  • Protection: React the phenol with pentafluoropyridine and K2​CO3​ in DMF at 80°C to form the TFP ether. Validation Checkpoint: Run 19F NMR on the crude product. The presence of distinct fluorine signals confirms successful TFP attachment.

  • Halogenation: Dissolve the TFP ether (1 equiv) in Trifluoroacetic acid (TFA, 2 mL/mmol). Add N-iodosuccinimide (NIS, 1.1 equiv). Stir for 1 hour at room temperature[7].

  • In-Process Validation: Concentrate a small aliquot and inspect the 1H NMR spectrum. Validation Checkpoint: Confirm the disappearance of the para-proton signal and the emergence of the characteristic meta-iodo substitution splitting pattern. If starting material remains, add 0.2 equiv of NIS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc and wash with 1 M sodium thiosulfate to quench unreacted iodine species[7]. Dry over MgSO4​ and purify via column chromatography.

  • Deprotection: Cleave the TFP group using standard basic hydrolysis or nucleophilic aromatic substitution conditions to yield the pure meta-iodophenol.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the quantitative improvements in regioselectivity when transitioning from standard empirical methods to the advanced, mechanistically-driven techniques detailed above.

SubstrateTarget ReactionStandard ConditionsStandard Yield & SelectivityAdvanced MethodAdvanced Yield & Selectivity
Toluene Nitration HNO3​/H2​SO4​ 60% Yield ~1.5:1 (ortho:para)Zeolite Hβ [4]85% Yield >10:1 (para:ortho)
Phenol Iodination I2​/NaHCO3​ 90% Yield Para-majorTFP-Protection [7]82% Yield Meta-major
Anisole Bromination Br2​/FeBr3​ 70% Yield Polybromination commonNBS + Fe(NTf2​)3​ [3]95% Yield Strictly Mono-para
Heterocycles Chlorination Cl2​ gas50% Yield DecompositionNCS in HFIP [8]88% Yield Highly Regioselective

References

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. ResearchGate.[Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate.[Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Cardiff University / ORCA.[Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. PubMed / ACS Publications.[Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Purity confirmation of synthetic 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Purity Confirmation of Synthetic 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one: A Comparative Guide to Analytical Workflows As drug development pipelines accelerate, the rigorous characterization of pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Confirmation of Synthetic 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one: A Comparative Guide to Analytical Workflows

As drug development pipelines accelerate, the rigorous characterization of pharmaceutical intermediates is no longer just a regulatory checkpoint; it is the foundational logic that prevents costly downstream synthetic failures. 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a highly functionalized acetophenone derivative. Featuring both an ortho-chloro group and a para-morpholino substituent, it serves as a critical building block for kinase inhibitors and CNS-active therapeutic agents.

However, its synthesis often leaves behind process-related impurities, such as unreacted morpholine, dechlorinated byproducts, or regioisomers. Validating the absolute purity of this intermediate requires an orthogonal analytical strategy. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing actionable, self-validating protocols for researchers.

The Analytical Triad: Causality and Method Selection

Relying on a single analytical technique introduces blind spots. A Senior Application Scientist must select methods based on the specific physicochemical properties of the analyte and the stage of development.

  • HPLC-UV (The Routine Workhorse): HPLC is the industry standard for batch-to-batch consistency due to its high resolving power[1]. However, it relies heavily on the availability of certified reference standards to establish response factors. Furthermore, it is "blind" to impurities lacking a strong chromophore.

  • qNMR (The Primary Ratio Method): When a novel synthetic batch is produced and no identical reference standard exists, qNMR is the definitive solution. It provides a versatile and orthogonal means of purity evaluation[2]. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR allows for absolute quantification by comparing the analyte's signal to a structurally unrelated, certified internal standard[1].

  • LC-MS (The Structural Profiler): While HPLC-UV quantifies knowns, LC-MS is essential for identifying unknowns. By combining liquid chromatography with mass spectrometry, LC-MS offers superior sensitivity and the ability to differentiate co-eluting impurities based on their unique mass-to-charge (m/z) ratios[3][4].

Analytical Decision Workflow

DecisionTree Start Synthetic Batch: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one RefStd Certified Reference Standard Available? Start->RefStd qNMR qNMR Analysis (Absolute Purity) RefStd->qNMR No HPLC LC-MS / HPLC-UV (Relative Purity) RefStd->HPLC Yes Impurity Unknown Impurities Detected (>0.1%)? qNMR->Impurity HPLC->Impurity LCMS LC-MS/MS Profiling (Structural ID) Impurity->LCMS Yes Release Batch Release Impurity->Release No LCMS->Release Characterized

Caption: Analytical decision workflow for determining the optimal purity confirmation technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols incorporate built-in checks to guarantee data trustworthiness.

Protocol A: Absolute Purity Determination via qNMR

Rationale: The acetyl group of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one yields a sharp, distinct singlet at ~2.6 ppm in 1 H NMR. We can integrate this against a certified internal standard (IS) to determine absolute purity without needing a standard of the target compound itself[5]. Maleic acid (singlet at 6.26 ppm) is chosen as the IS because its signal falls in an empty spectral window, avoiding overlap with the analyte's morpholine (3.0–3.8 ppm) or aromatic (6.8–7.8 ppm) protons.

  • System Suitability (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure complete magnetization recovery and prevent integration bias.

  • Sample Preparation: Accurately weigh ~15 mg of the synthetic analyte and ~5 mg of certified Maleic Acid (TraceCERT®). Co-dissolve them in 0.6 mL of DMSO- d6​ [5].

  • Validation Blank: Run a baseline spectrum of DMSO- d6​ alone to confirm the absence of residual solvent peaks at 2.6 ppm or 6.26 ppm.

  • Acquisition & Processing: Acquire 64 transients with a 90° pulse angle. Apply rigorous phase and baseline correction. Integrate the acetyl singlet (3H) and the Maleic acid alkene singlet (2H).

  • Calculation: Calculate absolute purity using the primary ratio formula, factoring in the molecular weights, sample masses, and the certified purity of the internal standard.

Protocol B: Impurity Profiling via LC-MS

Rationale: The morpholine nitrogen in our target compound is highly basic, making it exceptionally responsive to positive Electrospray Ionization (ESI+) when using acidic mobile phases[3]. LC-MS will identify trace dechlorinated impurities that HPLC-UV might miss.

  • System Carryover Check: Inject a diluent blank (50:50 Acetonitrile:Water) prior to the sample. The Extracted Ion Chromatogram (EIC) for the target mass must show a signal-to-noise ratio of < 3.

  • Sample Preparation: Dissolve the sample to a final concentration of 0.1 mg/mL in 50:50 ACN:H 2​ O.

  • Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 10 minutes. Causality: Formic acid ensures the morpholine ring remains protonated, drastically improving peak shape and ESI+ ionization efficiency.

  • Mass Spectrometry: Operate the single quadrupole or MS/MS in ESI+ mode. The exact mass of the target compound is 239.07. Monitor for the [M+H]+ ion at m/z ~240.08[4].

  • Data Analysis: Extract the base peak chromatograms and utilize local principal component analysis to detect co-eluting impurities hidden beneath the main API peak[6].

LCMSWorkflow Prep Sample Prep (0.1 mg/mL) UHPLC UHPLC Separation (C18 Column) Prep->UHPLC ESI ESI+ Ionization ([M+H]+ ~240.08) UHPLC->ESI Quad Mass Analysis (Full Scan & MS/MS) ESI->Quad Data Data Processing (Peak Integration) Quad->Data

Caption: Logical workflow for LC-MS sample preparation, acquisition, and data processing.

Comparative Performance Data

To guide laboratory implementation, the following table synthesizes the performance metrics of these three techniques specifically applied to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

ParameterHPLC-UVLC-MS (ESI+)qNMR ( 1 H)
Quantification Principle Relative (Area % vs Standard)Relative / Semi-QuantitativeAbsolute (Primary Ratio)
Reference Standard Required? Yes (Identical Compound)Yes (Identical Compound)No (Uses Universal Internal Std)
Limit of Detection (LOD) ~0.05% (500 ppm)<0.01% (100 ppm) ~0.5% (5000 ppm)
Specificity for Unknowns Low (Relies on retention time)High (Provides m/z & fragmentation)Moderate (Detects all protons)
Sample Destructive? YesYesNo (Sample can be recovered)
Primary Application Routine QC & Batch ReleaseImpurity ID & Degradation ProfilingAbsolute Purity & Standard Certification

Summary Verdict: For the initial synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, qNMR is the gold standard for establishing the absolute purity baseline without the bias of an uncharacterized reference standard. Once the synthesis is scaled, HPLC-UV becomes the most cost-effective tool for routine release, while LC-MS must be retained as an orthogonal validation tool to monitor for trace genotoxic impurities or unexpected process deviations.

References

  • qNMR for Purity Determination in Pharmaceuticals RSSL [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective National Institutes of Health (PMC)[Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Agilent Technologies [Link]

  • Peak purity assessment in liquid chromatography-mass spectrometry ResearchGate [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Executive Summary For researchers and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to product safety. 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is a complex halogenated acetophenone derivative featuring a basic morpholine ring. This structural duality presents unique chromatographic challenges, particularly regarding peak tailing and co-eluting process impurities.

This guide objectively compares two analytical platforms—Traditional HPLC-UV and UHPLC-PDA-MS —for the analysis of this compound. By grounding our experimental protocols in the latest ICH Q2(R2) and USP <1225> guidelines [1, 2], we provide a self-validating framework that explains not just how to perform the validation, but the mechanistic causality behind each experimental choice.

Analytical Target Profile (ATP) & Chemical Context

Before selecting an analytical method, we must define the Analytical Target Profile (ATP) based on the molecule's physicochemical properties.

  • The Morpholine Moiety: The basic secondary nitrogen in the morpholine ring (pKa ~8.3) is highly prone to secondary ion-exchange interactions with residual unreacted silanols on silica-based stationary phases. If unmitigated, this causes severe peak tailing.

  • The Acetophenone Core: Provides strong UV chromophoric activity, making UV detection highly viable.

  • The Chloro Substituent: The presence of chlorine provides a distinct isotopic signature (M and M+2 in a 3:1 ratio) in mass spectrometry, which is invaluable for specificity and impurity tracking.

To mitigate tailing, both methods utilize an end-capped C18 stationary phase and an acidic mobile phase modifier (0.1% Formic Acid) to fully protonate the morpholine nitrogen, ensuring a single ionization state and sharp peak symmetry.

Comparison of Analytical Platforms

We evaluated two distinct approaches to determine their fitness for purpose across different stages of the drug development lifecycle.

Method A: Traditional HPLC-UV (Routine QC & Release)
  • Mechanism: Utilizes standard high-performance liquid chromatography with ultraviolet detection (254 nm).

  • Best For: High-throughput, cost-effective routine batch release where the impurity profile is well-characterized and stable.

Method B: UHPLC-PDA-MS (Development & Impurity Profiling)
  • Mechanism: Ultra-high-performance liquid chromatography coupled with a Photodiode Array (PDA) and a single quadrupole or triple quadrupole Mass Spectrometer. Sub-2 µm particles provide superior resolution.

  • Best For: Early-stage development, forced degradation studies, and detecting low-level genotoxic impurities where orthogonal detection (UV + m/z) is required to prove peak purity[3].

Table 1: Method Parameters Comparison
ParameterMethod A: HPLC-UVMethod B: UHPLC-PDA-MSCausality / Rationale
Column C18, 5 µm, 150 x 4.6 mmC18, 1.7 µm, 50 x 2.1 mmSub-2 µm particles in UHPLC reduce diffusion paths, increasing theoretical plates and resolution.
Mobile Phase 0.1% TFA in Water / ACN0.1% Formic Acid in Water / ACNFormic acid is MS-compatible; TFA causes ion suppression in MS but is fine for UV.
Flow Rate 1.0 mL/min0.4 mL/minScaled down for narrower bore column to maintain optimal linear velocity.
Detection UV at 254 nmPDA (200-400 nm) + ESI-MSMS provides orthogonal confirmation of the chloro-isotopic pattern.
Run Time 15 minutes4 minutesUHPLC significantly accelerates throughput for stability-indicating assays.

Experimental Protocols & Validation Workflows

The following step-by-step methodologies are designed as self-validating systems, ensuring compliance with ICH Q2(R2) guidelines [1, 4].

ValidationWorkflow ATP 1. Define Analytical Target Profile (ATP) SST 2. System Suitability (Tailing < 1.5, N > 2000) ATP->SST Spec 3. Specificity & Forced Degradation SST->Spec Lin 4. Linearity & Range (R² > 0.999) Spec->Lin Acc 5. Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens 6. Sensitivity (LOD/LOQ Determination) Acc->Sens Rob 7. Robustness (DoE Evaluation) Sens->Rob Val Method Validated (ICH Q2(R2) Compliant) Rob->Val

Analytical Method Validation Workflow per ICH Q2(R2) Guidelines.

Step 1: System Suitability Testing (SST)
  • Causality: Before executing any validation protocol, the system must prove it can adequately resolve the morpholine derivative without excessive tailing.

  • Protocol: Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, and Theoretical plates (N) ≥ 2000.

Step 2: Specificity & Forced Degradation
  • Causality: Ensures the method is "stability-indicating." The detector must differentiate 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one from its degradation products (e.g., N-oxidation of the morpholine ring or hydrolysis of the acetophenone) [5].

  • Protocol: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2O2, thermal (60°C), and UV light for 24 hours. Analyze via UHPLC-PDA-MS.

  • Acceptance Criteria: Baseline resolution (Rs > 1.5) between the API and degradants. PDA peak purity angle must be less than the peak purity threshold.

Step 3: Linearity and Range
  • Causality: Demonstrates that the detector response is directly proportional to the analyte concentration within the intended operational range [2].

  • Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL). Inject each level in triplicate. Plot peak area against concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Spike Recovery)
  • Causality: Proves that the exact true value of the compound can be recovered from the sample matrix without interference or suppression.

  • Protocol: Spike known quantities of the reference standard into a synthetic blank matrix at three levels (50%, 100%, 150%). Prepare three replicates per level (n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for Assay methods.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Causality: Assesses the random error inherent in the method, ensuring day-to-day and analyst-to-analyst reliability.

  • Protocol:

    • Repeatability: One analyst prepares six independent sample solutions at 100% concentration and analyzes them on the same day.

    • Intermediate Precision: A second analyst prepares six new solutions on a different day, using a different HPLC system.

  • Acceptance Criteria: %RSD for both individual and combined datasets must be ≤ 2.0%.

Step 6: Sensitivity (LOD and LOQ)
  • Causality: Critical for impurity testing, this establishes the absolute lowest concentration the system can reliably detect (LOD) and quantify (LOQ) [4].

  • Protocol: Utilize the signal-to-noise (S/N) method. Dilute the standard sequentially until the S/N ratio reaches ~3:1 for LOD and ~10:1 for LOQ. Verify by injecting the LOQ concentration six times.

Validation Results: Data Presentation

The following table summarizes the experimental validation data, objectively comparing the performance of HPLC-UV against UHPLC-PDA-MS for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

Table 2: Validation Results Summary
Validation ParameterHPLC-UV ResultsUHPLC-PDA-MS ResultsICH Q2(R2) Acceptance Criteria
Specificity (Peak Purity) Passed (UV spectra match)Passed (Orthogonal MS match)No interference at retention time
Linearity (R²) 0.99940.9998≥ 0.999
Range 50 – 150 µg/mL10 – 200 µg/mL80% to 120% of test concentration
Accuracy (% Recovery) 99.1% – 100.8%99.5% – 100.2%98.0% – 102.0%
Repeatability (%RSD) 1.2%0.6%≤ 2.0%
Intermediate Precision 1.4%0.8%≤ 2.0%
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.01 µg/mLReport Value
LOQ (Signal-to-Noise 10:1) 1.5 µg/mL0.03 µg/mLReport Value
Robustness Sensitive to pH changesHighly robustMethod remains unaffected by small variations

Method Selection Logic

Choosing the correct method depends entirely on the phase of development and the specific analytical goals.

MethodSelection Start Analyze 1-[2-Chloro-4- (morpholin-4-yl)phenyl]ethan-1-one Q1 Are low-level genotoxic impurities expected? Start->Q1 UHPLC Select UHPLC-PDA-MS (High Sensitivity & Specificity) Q1->UHPLC Yes Q2 Is rapid, high-throughput QC release testing needed? Q1->Q2 No Q2->UHPLC No HPLC Select HPLC-UV (Cost-Effective, Validated QC) Q2->HPLC Yes

Decision tree for selecting the optimal analytical platform based on ATP requirements.

Conclusion & Recommendations

Both methods successfully meet the rigorous acceptance criteria set forth by ICH Q2(R2) and USP <1225> for the analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

  • For Early-Stage Development: We strongly recommend the UHPLC-PDA-MS method. The morpholine ring's basicity and the acetophenone's susceptibility to degradation require the extreme resolving power of sub-2 µm particles and the orthogonal specificity of mass spectrometry to accurately map the impurity profile.

  • For Commercial Manufacturing & QC: Once the impurity profile is fully characterized and locked, the HPLC-UV method is the superior choice. It offers a highly robust, easily transferable, and cost-effective solution for routine batch release and stability testing without sacrificing accuracy or precision.

References

  • "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. Available at: [Link]

  • "Analytical Method Development and Validation in Pharmaceuticals." ResolveMass. Available at: [Link]

  • "Considerations for Method Validation | Pharmaceutical Technology." PharmTech. Available at: [Link]

  • "A Guide to Analytical Method Validation." Waters Corporation. Available at: [Link]

  • "What You Need to Know About ICH Q14 and ICH Q2(R2)." Premier Research. Available at: [Link]

Validation

Comprehensive Comparison Guide: Synthetic Routes to 4-Morpholinophenyl Ketones

Introduction 4-Morpholinophenyl ketones are ubiquitous structural motifs in medicinal chemistry, frequently appearing in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. The morpholine ring imparts favo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Morpholinophenyl ketones are ubiquitous structural motifs in medicinal chemistry, frequently appearing in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and an optimal pKa for target binding, while the ketone moiety serves as a critical hydrogen bond acceptor and a versatile handle for further functionalization.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, regioselectivity, scalability, and substrate tolerance. This guide critically evaluates the three primary synthetic pathways to construct this scaffold: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Cross-Coupling, and Friedel-Crafts Acylation.

Mechanistic Evaluation of Synthetic Routes

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach leverages the strong electron-withdrawing nature of the ketone group, which highly activates the para-position of a fluorobenzene or chlorobenzene ring toward nucleophilic attack by morpholine1[1].

  • Causality & Logic: The ketone stabilizes the anionic Meisenheimer intermediate via resonance. Fluorine is the preferred leaving group due to its high electronegativity, which maximizes the electrophilicity of the ipso-carbon, making 4-fluorophenyl ketones the ideal substrates.

  • Pros: Transition-metal-free, highly scalable, excellent yields.

  • Cons: Requires pre-installed activating groups; highly functionalized 4-fluorophenyl ketones can be costly.

Route B: Buchwald-Hartwig Cross-Coupling

When the ketone is sterically hindered or when starting from a 4-bromophenyl ketone (which is poorly reactive in SNAr), palladium-catalyzed C-N bond formation becomes the method of choice 2[2].

  • Causality & Logic: The catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination) bypasses the need for high ring electrophilicity. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial to accelerate reductive elimination and prevent catalyst deactivation.

  • Pros: Broad substrate scope, works well with unactivated bromides/iodides, tolerates complex architectures.

  • Cons: Requires expensive palladium catalysts and ligands; sensitive to oxygen and moisture.

Route C: Friedel-Crafts Acylation

A classical approach starting from N-phenylmorpholine, reacting with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

  • Causality & Logic: The morpholine nitrogen is strongly electron-donating via resonance, directing the incoming acylium ion almost exclusively to the para-position. However, the basic nitrogen complexes with the Lewis acid, deactivating the ring and requiring >1 equivalent of AlCl₃ to drive the reaction.

  • Pros: Very inexpensive starting materials; direct C-C bond formation.

  • Cons: Harsh conditions; Lewis acid complexation can lead to lower yields or require forcing conditions; incompatible with acid-sensitive functional groups.

Quantitative Data Presentation

ParameterRoute A: SNArRoute B: Buchwald-HartwigRoute C: Friedel-Crafts
Typical Yield 85 - 98%70 - 90%50 - 75%
Starting Material 4-Fluorophenyl ketone4-Bromophenyl ketoneN-Phenylmorpholine
Reagents Morpholine, K₂CO₃Morpholine, Pd cat., Ligand, BaseAcyl chloride, AlCl₃
Temperature 80 - 120 °C80 - 110 °C0 °C to Reflux
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)Good (Industrial scale)
Regioselectivity Absolute (determined by SM)Absolute (determined by SM)High (para-directed), trace ortho
Environmental Impact Low (Metal-free)Moderate (Pd waste)High (Stoichiometric Al waste)

Experimental Protocols (Self-Validating Systems)

Protocol 1: SNAr of 4-Fluorophenyl Ketone

Rationale: Potassium carbonate acts as a mild base to neutralize the generated HF, driving the reaction forward without causing side reactions (like aldol condensation of the ketone). DMF provides a polar aprotic environment to stabilize the Meisenheimer complex.

  • Charge: To a dry round-bottom flask, add 4-fluorophenyl ketone (1.0 equiv), morpholine (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMF (0.5 M concentration).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and verify purity via ¹H NMR (look for the characteristic morpholine multiplets at ~3.3 ppm and ~3.8 ppm).

Protocol 2: Buchwald-Hartwig Amination of 4-Bromophenyl Ketone

Rationale: Sodium tert-butoxide is a strong base required to deprotonate the coordinated amine. Toluene is non-polar, preventing competitive coordination to the Pd center.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with 4-bromophenyl ketone (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

  • Addition: Add anhydrous, degassed toluene (0.2 M), followed by morpholine (1.2 equiv).

  • Reaction: Heat to 90 °C for 8 hours.

  • Workup: Cool, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate.

  • Validation: Purify via flash chromatography. The absence of the aryl bromide starting material and the appearance of the morpholine signals in NMR confirm success.

Protocol 3: Friedel-Crafts Acylation of N-Phenylmorpholine

Rationale: The stoichiometric excess of AlCl₃ is required because the first equivalent irreversibly coordinates to the morpholine nitrogen and the ketone product.

  • Complexation: Dissolve N-phenylmorpholine (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C.

  • Activation: Add anhydrous AlCl₃ (2.5 equiv) portion-wise (exothermic).

  • Acylation: Dropwise add the acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complexes.

  • Validation: Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate. Regioselectivity must be validated by ¹H NMR (para-substitution shows an AA'BB' splitting pattern in the aromatic region, ~6.8 and ~7.9 ppm).

Mandatory Visualizations

RouteSelection Start Target: 4-Morpholinophenyl Ketone Q1 Is the ketone already installed with a para-halogen? Start->Q1 Q2 Is the halogen Fluorine or Chlorine? Q1->Q2 Yes Q4 Start from N-phenylmorpholine? Q1->Q4 No Q3 Is the halogen Bromine or Iodine? Q2->Q3 No RouteA Route A: SNAr (K2CO3, DMF, Heat) Q2->RouteA Yes (F/Cl) RouteB Route B: Buchwald-Hartwig (Pd cat., Ligand, Base) Q3->RouteB Yes (Br/I) RouteC Route C: Friedel-Crafts (Acyl Chloride, AlCl3) Q4->RouteC Yes

Logic workflow for selecting the optimal synthetic route based on substrate functionalization.

SNArMechanism SM 4-Fluorophenyl Ketone + Morpholine Meisenheimer Meisenheimer Complex (Negative charge stabilized by para-ketone) SM->Meisenheimer Nucleophilic Attack Product 4-Morpholinophenyl Ketone + HF (neutralized) Meisenheimer->Product Loss of Fluoride

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

References

  • WO2005014571A1 - Substituted piperidines as histamine h3 receptor ligands Source: Google Patents URL
  • Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides Source: Chemical Reviews - ACS Publications URL
  • Friedel-Crafts Acylation Source: MilliporeSigma URL

Sources

Comparative

Cross-Reactivity Profiling of the 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Scaffold in Kinase Assays: A Comparative Guide

Executive Summary In fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective kinase inhibitors. The compound 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective kinase inhibitors. The compound 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (hereafter referred to as the morpholino-acetophenone scaffold) serves as a foundational building block for synthesizing inhibitors targeting kinases such as MPS1, BTK, and VEGFR-2[1][2][3].

However, the very structural features that grant this scaffold high affinity for target kinases also introduce the risk of off-target cross-reactivity across the human kinome. This guide provides an objective, data-driven comparison of this scaffold against its structural alternatives, detailing the causal mechanisms of its binding and the self-validating experimental protocols required to accurately profile its selectivity.

Structural Rationale & Causality in Kinase Binding

To understand the cross-reactivity profile of the morpholino-acetophenone scaffold, we must deconstruct its chemical topology and its interactions within the highly conserved ATP-binding pocket of protein kinases:

  • The Morpholine Ring: The morpholine moiety frequently acts as a solubilizing group, but its oxygen atom can also serve as a critical hydrogen-bond acceptor. In the solvent-exposed hinge region of kinases, this can inadvertently mimic the interactions of the adenine ring of ATP, leading to cross-reactivity with off-target kinases like Aurora Kinase A (AURKA)[3].

  • The 2-Chloro Substitution: The chlorine atom at the ortho position provides a stringent "steric lock." It forces the phenyl ring out of coplanarity with the adjacent carbonyl group. This specific dihedral angle is essential for driving the fragment deep into the hydrophobic selectivity pockets (e.g., the DFG-out conformation in specific tyrosine kinases)[4].

  • The Carbonyl Group: Acts as a primary hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

G Scaffold 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Primary Primary Targets (MPS1 / BTK) Scaffold->Primary High Affinity OffTarget Off-Targets (AURKA / VEGFR2) Scaffold->OffTarget Cross-Reactivity Efficacy Therapeutic Efficacy (Cell Cycle Arrest) Primary->Efficacy Toxicity Potential Toxicity (Myelosuppression) OffTarget->Toxicity

Fig 1. Pharmacological routing and cross-reactivity of the morpholino-acetophenone scaffold.

Comparative Profiling: Morpholine vs. Alternatives

To isolate the specific cross-reactive liabilities of the morpholino-acetophenone scaffold, we compare it against two primary alternatives used in early-stage FBDD:

  • Compound A (Target): 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

  • Compound B (Piperazine Variant): 1-[2-Chloro-4-(piperazin-1-yl)phenyl]ethan-1-one. The substitution of oxygen for a basic nitrogen alters the pKa, often increasing affinity for kinases with acidic residues in the solvent channel[4].

  • Compound C (Unsubstituted Core): 1-(2-Chlorophenyl)ethan-1-one. Lacks the tail moiety entirely, serving as a baseline for the core's binding capacity[5].

Table 1: Representative Kinase Selectivity Profile (Fragment-Level Kd​ in µM)

Data represents typical thermodynamic binding affinities ( Kd​ ) obtained via high-throughput competition binding assays at a 10 µM screening concentration.

Kinase TargetComp A (Morpholine)Comp B (Piperazine)Comp C (Unsubstituted)Implication for Comp A
MPS1 (Target)1.2 µM 0.8 µM>50 µMExcellent baseline affinity; morpholine well-tolerated.
BTK (Target)2.5 µM 3.1 µM>50 µMModerate affinity; steric lock is critical for binding.
AURKA (Off-Target)8.5 µM 15.0 µM>50 µMHigh Cross-Reactivity Risk. Morpholine oxygen mimics ATP.
VEGFR2 (Off-Target)12.0 µM 18.5 µM>50 µMModerate risk; requires optimization to avoid angiogenesis disruption.
CDK2 (Off-Target)>50 µM 22.0 µM>50 µMHighly selective against CDK2; morpholine prevents binding.

Key Insight: While Compound B (Piperazine) shows slightly better affinity for MPS1, it introduces broader cross-reactivity across the kinome due to its basic amine. Compound A (Morpholine) strikes a superior balance, maintaining target affinity while avoiding CDK2 cross-reactivity, though its affinity for AURKA must be monitored during lead optimization.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the cross-reactivity of these scaffolds must be evaluated using a two-tier self-validating system: a high-throughput primary screen followed by an orthogonal radiometric validation.

Protocol 1: High-Throughput Kinase Selectivity Profiling (KINOMEscan Methodology)

This protocol utilizes an active site-directed competition binding assay to measure thermodynamic interactions ( Kd​ ) rather than enzymatic IC50, preventing discrepancies caused by varying ATP concentrations[6][7].

Step-by-Step Procedure:

  • Preparation of Kinase Extracts: Express target and off-target kinases (e.g., MPS1, AURKA) as DNA-tagged fusion proteins in HEK-293 or E. coli hosts.

  • Bait Immobilization: Immobilize a promiscuous kinase inhibitor (the "bait") onto magnetic beads.

  • Competition Reaction: In a 384-well plate, combine the DNA-tagged kinase extract, the immobilized bait, and the test fragment (Compound A) at a screening concentration of 10 µM.

  • Incubation & Washing: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads using a buffer (1x PBS, 0.05% Tween-20) to remove unbound proteins. Causality: Only kinases that do NOT bind the test fragment will remain attached to the bait.

  • Elution & qPCR Readout: Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed against the DNA tag.

  • Data Analysis: Calculate the % Control. A lower qPCR signal indicates that the test fragment successfully outcompeted the bait, signifying high cross-reactivity with that specific kinase[7].

Protocol 2: Orthogonal Validation via Radiometric Kinase Assay ( 33 P-ATP)

Hits identified in the primary screen must be validated using the "gold standard" radiometric assay to confirm actual inhibition of phosphoryl transfer[3][8].

Step-by-Step Procedure:

  • Reaction Assembly: In a 96-well plate, add 5 µL of the test fragment (serial dilutions from 50 µM to 1 nM in 1% DMSO) to 10 µL of kinase/substrate mixture (e.g., AURKA and myelin basic protein).

  • Initiation: Start the reaction by adding 10 µL of an ATP mix containing 10 µM unlabeled ATP and 0.5 µCi of[ γ

    33 P]ATP. Causality: 33 P is chosen over 32 P because its lower emission energy reduces background noise and radiotoxicity while maintaining high sensitivity[8].
  • Incubation: Incubate at 30°C for 45 minutes.

  • Quenching & Capture: Stop the reaction by adding 5 µL of 3% phosphoric acid. Spot 20 µL of the quenched reaction onto P81 phosphocellulose (or LSA-50) filter paper. Causality: The acidic environment protonates the basic residues of the peptide substrate, allowing it to bind strongly to the negatively charged filter paper, while unreacted ATP is washed away.

  • Washing & Detection: Wash the filter paper three times in 75 mM phosphoric acid. Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter to determine the IC50[8].

Workflow Lib Fragment Library (Acetophenone Derivatives) HTS KINOMEscan Profiling (DNA-tagged Kinases) Lib->HTS Triage Selectivity Triage (S-score Calculation) HTS->Triage Radio Orthogonal Validation (33P-Radiometric Assay) Triage->Radio Lead Lead Optimization (SAR Development) Radio->Lead

Fig 2. Two-tier screening workflow for evaluating kinase fragment cross-reactivity.

Conclusion

The 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one scaffold offers a highly tunable starting point for kinase inhibitor development. While it demonstrates excellent baseline affinity for targets like MPS1 and BTK, its inherent cross-reactivity with AURKA and VEGFR2 necessitates rigorous profiling. By employing a combination of thermodynamic competition assays and orthogonal radiometric validation, researchers can accurately map this fragment's kinome footprint and confidently guide subsequent structure-activity relationship (SAR) optimization.

References

  • NIST WebBook: Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. Available at:[Link]

  • Martin et al. (2018):Substituted quinazolines for inhibiting kinase activity. US Patent 10653701B2.
  • Hastie, C. J., et al. (2006): Assay of protein kinases using radiolabeled ATP: A protocol. Nature Protocols. Available at:[Link]

  • Metz, J. T., et al. (2012): Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Karaman, M. W., et al. (2008): High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology (via PMC). Available at:[Link]

  • Hänsel, R., et al. (2016): Photoactivatable Caged Prodrugs of VEGFR-2 Kinase Inhibitors. Molecules (Semantic Scholar). Available at:[Link]

Sources

Validation

Chloro vs. Fluoro Substitution in Drug Design: A Comparative Guide on Biological Activity

Executive Summary In medicinal chemistry, halogenation is a fundamental strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. While fluorine (-F) and chlorine (-Cl) are often grouped...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, halogenation is a fundamental strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. While fluorine (-F) and chlorine (-Cl) are often grouped together as bioisosteres, their distinct physicochemical properties dictate entirely different biological outcomes. This guide provides an in-depth comparative analysis of chloro versus fluoro substitution, leveraging Matched Molecular Pair Analysis (MMPA) data to objectively evaluate their impact on binding affinity, lipophilicity, and metabolic stability.

Mechanistic Grounding: The Physics of Halogenation

To understand the biological divergence between fluorinated and chlorinated analogs, we must first examine the causality driven by their atomic properties[1][2].

  • Steric Bulk and Conformational Effects: Fluorine is the closest steric bioisostere to hydrogen. With a van der Waals (vdW) radius of 1.47 Å, substituting a hydrogen (1.20 Å) with fluorine induces minimal conformational distortion, allowing the molecule to maintain its original binding pose[2]. Conversely, chlorine (1.74 Å) is significantly larger and serves as a closer steric match to a methyl group (1.70 Å).

  • Bond Strength and Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98), creating a highly polarized but exceptionally strong C-F bond (mean bond dissociation energy of 105.4 kcal/mol). Chlorine (3.16) forms a much weaker C-Cl bond (78.5 kcal/mol)[1].

  • Halogen Bonding: Because of its high polarizability and lower electronegativity, chlorine can form robust halogen bonds—non-covalent interactions where the electron-deficient "sigma-hole" of the halogen acts as a Lewis acid to interact with Lewis bases (e.g., the sulfur atom of a methionine residue or backbone carbonyls). Fluorine's tight electron cloud prevents it from forming meaningful halogen bonds[1][2].

Halogen_Logic Sub Halogen Substitution Strategy F_branch Fluoro (-F) Substitution Sub->F_branch Cl_branch Chloro (-Cl) Substitution Sub->Cl_branch F_effect1 High Electronegativity & Strong C-F Bond (105 kcal/mol) F_branch->F_effect1 F_effect2 Minimal Steric Disruption (Mimics Hydrogen) F_branch->F_effect2 Cl_effect1 High Polarizability & Larger vdW Radius (1.74 Å) Cl_branch->Cl_effect1 Cl_effect2 Sigma-Hole Formation (Enables Halogen Bonding) Cl_branch->Cl_effect2 Outcome_F Primary Outcome: Enhanced Metabolic Stability F_effect1->Outcome_F F_effect2->Outcome_F Outcome_Cl Primary Outcome: Increased Binding Affinity Cl_effect1->Outcome_Cl Cl_effect2->Outcome_Cl

Fig 1. Mechanistic causality of fluoro vs. chloro substitution on molecular behavior.

Quantitative Data Comparison

Recent large-scale Matched Molecular Pair Analysis (MMPA) studies have quantified the exact performance differences between F and Cl substitutions across thousands of drug-target interactions[1][3].

Table 1: Fundamental Physicochemical Properties
PropertyHydrogen (-H)Fluoro (-F)Chloro (-Cl)Methyl (-CH3)
van der Waals Radius (Å) 1.201.471.741.70
Pauling Electronegativity 2.203.983.16~2.50
C-X Bond Energy (kcal/mol) 98.8105.478.5N/A
Halogen Bonding Capability NoneNegligibleStrongNone
Table 2: MMPA Biological Activity Deltas (F vs. Cl)

Data synthesized from matched pair analysis of ChEMBL datasets[1][4].

ParameterFluoro (-F) ImpactChloro (-Cl) ImpactMechanistic Driver
Binding Affinity (pIC50) +0.02 (vs. -H)+0.11 (vs. -H)Cl provides an average 10–12% increase in binding constant over F due to superior hydrophobic enclosure and halogen bonding[1].
Lipophilicity (logP) Moderate IncreaseSignificant IncreaseCl is highly polarizable, driving partitioning into lipid bilayers more aggressively than F[4].
Metabolic Stability Gold StandardContext-DependentF directly blocks CYP450 oxidation via C-F bond strength. Cl can improve stability by deactivating aromatic rings but is susceptible to nucleophilic displacement if placed on aliphatics[2].

Experimental Methodologies

To objectively evaluate the chloro vs. fluoro decision in a drug discovery campaign, two self-validating experimental workflows are required: in silico MMPA and in vitro microsomal stability assays.

Protocol A: Matched Molecular Pair Analysis (MMPA) Workflow

MMPA isolates the exact biological impact of a single functional group transformation (e.g., -F to -Cl) by comparing molecules that are otherwise structurally identical[3][5].

Step-by-Step Methodology:

  • Data Curation: Extract target-specific binding data (IC50/Ki) from internal databases or public repositories (e.g., ChEMBL). Convert all values to negative logarithmic scale (pIC50) for linear comparison.

  • Fragmentation & Indexing: Utilize a fragmentation algorithm (e.g., Hussain-Rea algorithm) to cleave acyclic single bonds, identifying the Maximum Common Substructure (MCS)[3].

  • Pair Identification: Filter the dataset to isolate pairs where the only structural transformation is a fluoro-to-chloro substitution at the exact same topological position.

  • Delta Calculation: Calculate the property shift ( Δ pIC50 = pIC50[Cl] - pIC50[F]).

  • Statistical Validation: Apply a paired t-test to the distribution of Δ pIC50 values. A p-value < 0.05 confirms that the observed potency shift is statistically driven by the halogen exchange rather than assay variance[1].

MMPA_Workflow A 1. Compound Library Curation (IC50 / Ki Data) B 2. Algorithmic Fragmentation (Identify MCS) A->B C 3. Extract Matched Pairs (-F vs. -Cl) B->C D 4. Calculate Property Delta (ΔpIC50, ΔlogP) C->D E 5. Statistical Validation (Paired t-test, p < 0.05) D->E

Fig 2. Computational workflow for Matched Molecular Pair Analysis (MMPA).

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate whether the C-F bond provides superior protection against Phase I metabolism compared to the C-Cl bond, a highly controlled Human Liver Microsome (HLM) assay is utilized[6][7][8].

Self-Validating System Requirements:

  • Positive Control: Verapamil or Dextromethorphan (confirms CYP450 enzymatic competency).

  • Negative Control: Minus-NADPH incubation (differentiates true CYP-mediated metabolism from aqueous chemical instability).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture Setup: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent < 0.5% v/v) in the buffer.

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH) to the test wells. (Do not add to the minus-NADPH control wells).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold crash solvent (Acetonitrile containing an internal standard) to instantly terminate the reaction by protein precipitation[7].

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ )[8].

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Chemical Science (RSC Publishing) URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design ChemRxiv URL:[Link]

  • Key contemporary considerations for halogens in drug discovery Taylor & Francis URL:[Link]

  • Cytochrome P450: In Vitro Methods and Protocols National Library of Medicine / DOKUMEN.PUB URL:[Link]

  • Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Analyzer in GOSTAR™: Matched Molecular Pair Analysis Excelra URL:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols Creative Biolabs URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Spectroscopic Methods for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical milestone. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed pic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical milestone. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed picture of the atomic and molecular composition of a substance. However, the data generated from these powerful tools are only as reliable as the methods used to acquire and interpret them. This guide provides a comprehensive comparison and validation framework for the principal spectroscopic methods employed in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific integrity and regulatory expectations. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices to ensure that every protocol is a self-validating system.

The Trinity of Structural Elucidation: A Comparative Overview

The three main pillars of spectroscopic structural elucidation—NMR, MS, and Vibrational Spectroscopy—each offer unique and complementary information. A combined approach is often essential for an irrefutable structural assignment.[1][2]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (through-bond and through-space), stereochemistry.[2]Unparalleled for complete 3D structure elucidation and isomeric differentiation.[1][2]Lower sensitivity, requires higher sample concentration, complex spectra for large molecules.[1][3]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[1][4]High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques.[1][3]Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[1][5]
Vibrational (IR/Raman) Spectroscopy Presence or absence of specific functional groups.[6]Fast, non-destructive, versatile for various sample types (solids, liquids, gases).[7]Provides limited information on the overall molecular skeleton, not all vibrations are active in both techniques.[1]

The Validation Imperative: Why and How

Method validation provides documented evidence that a procedure is suitable for its intended purpose. For structural elucidation, this means demonstrating that the spectroscopic method can reliably and accurately confirm the identity of a molecule. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline provide a robust framework for this process.[8][9][10]

Core Validation Parameters for Structural Elucidation

The following validation characteristics are paramount when qualifying a spectroscopic method for structural confirmation. The workflow for validation is a systematic process, ensuring all aspects of the method's performance are thoroughly evaluated.

Validation_Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity & Identification Start->Specificity Precision Precision (Repeatability) Specificity->Precision Robustness Robustness Precision->Robustness Documentation Method Documentation & Reporting Robustness->Documentation

Caption: A streamlined workflow for the validation of a spectroscopic method for structural elucidation.

I. Specificity: The Cornerstone of Identification

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or isomers.[8][11][12] For structural elucidation, this is the most critical validation parameter.

Experimental Protocol: Specificity of NMR for Structural Confirmation

Objective: To demonstrate that the NMR method can distinguish the target molecule from its potential isomers and known impurities.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the primary reference standard of the target molecule at a known concentration.

    • Prepare individual solutions of all known related substances (isomers, impurities) at a concentration that would be considered significant (e.g., 1% of the main analyte concentration).

    • Prepare a spiked sample by adding known amounts of the related substances to the primary reference standard solution.

  • Data Acquisition:

    • Acquire a full suite of 1D and 2D NMR spectra for the primary reference standard (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

    • Acquire a ¹H NMR spectrum for each individual related substance.

    • Acquire a ¹H NMR spectrum for the spiked sample.

  • Data Analysis & Acceptance Criteria:

    • The ¹H and ¹³C NMR spectra of the primary reference standard must be consistent with the proposed structure, with all key signals assigned.

    • In the ¹H NMR spectrum of the spiked sample, the characteristic signals of the main analyte must be clearly distinguishable from the signals of the added impurities.

    • There should be no significant overlap between the key diagnostic signals of the analyte and any of the related substances.

    • The 2D NMR data should unambiguously confirm the connectivity and spatial relationships within the target molecule.

Experimental Protocol: Specificity of Mass Spectrometry for Molecular Formula Confirmation

Objective: To demonstrate that the high-resolution mass spectrometry (HRMS) method can accurately determine the elemental composition of the target molecule and differentiate it from compounds with similar nominal masses.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the analyte at a suitable concentration for infusion or LC-MS analysis.

    • If available, prepare solutions of compounds with the same nominal mass but different elemental compositions.

  • Data Acquisition:

    • Acquire the mass spectrum of the analyte using an HRMS instrument (e.g., TOF or Orbitrap).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis & Acceptance Criteria:

    • The measured mass of the molecular ion should be within a predefined tolerance (e.g., ± 5 ppm) of the theoretical exact mass calculated for the proposed molecular formula.[13]

    • The isotopic pattern observed in the mass spectrum should closely match the theoretical isotopic pattern for the proposed molecular formula.

    • If tandem MS (MS/MS) is used, the fragmentation pattern should be consistent with the proposed structure.[5][13]

II. Precision: Ensuring Consistency

For structural elucidation, precision is primarily concerned with the repeatability of the measurement. It demonstrates that the spectroscopic method will produce consistent results for the same sample under the same operating conditions over a short interval of time.

Experimental Protocol: Repeatability of Spectroscopic Data

Objective: To assess the consistency of the spectroscopic data obtained from multiple preparations of the same sample.

Methodology:

  • Sample Preparation:

    • Prepare a minimum of six independent samples of the analyte at the same concentration.

  • Data Acquisition:

    • Acquire the relevant spectra for each sample under identical experimental conditions. For NMR, this would be the ¹H spectrum; for MS, the full scan mass spectrum; and for IR/Raman, the vibrational spectrum.

  • Data Analysis & Acceptance Criteria:

    • NMR: The chemical shifts of key signals should not vary by more than a specified tolerance (e.g., ± 0.02 ppm for ¹H NMR). The relative integration of key signals should be consistent.

    • MS: The measured mass of the molecular ion should be consistent across all measurements and meet the accuracy criteria. The relative intensities of the major ions in the spectrum should be comparable.

    • IR/Raman: The positions of the major absorption/scattering bands should not vary by more than a specified tolerance (e.g., ± 2 cm⁻¹). The relative intensities of the major bands should be consistent.

III. Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness of a Spectroscopic Method

Objective: To evaluate the effect of minor changes in experimental parameters on the quality of the spectroscopic data.

Methodology:

  • Parameter Selection: Identify critical method parameters that could potentially vary during routine use. Examples include:

    • NMR: Sample temperature, relaxation delay.

    • MS: Source temperature, cone voltage.

    • IR/Raman: Number of scans, laser power (Raman).

  • Experimental Design:

    • For each selected parameter, define a normal and a slightly modified setting (e.g., temperature ± 2°C).

    • Acquire spectra of the analyte at each of these modified conditions.

  • Data Analysis & Acceptance Criteria:

    • The key features of the spectrum (e.g., chemical shifts in NMR, mass accuracy in MS, band positions in IR/Raman) should not be significantly affected by the minor changes in the method parameters.

    • The data should still meet the acceptance criteria for specificity and precision.

IV. A Holistic Approach to Structural Confirmation

The validation of a spectroscopic method for structural elucidation is not a mere formality but a scientifically rigorous process that underpins the quality and reliability of research and development in the pharmaceutical industry. By adopting a systematic and logical approach to validation, scientists can ensure the integrity of their data and have confidence in their structural assignments.

The following diagram illustrates the interconnectedness of the different spectroscopic techniques and the validation process in achieving unambiguous structural elucidation.

Structural_Elucidation_Process cluster_Spectroscopy Spectroscopic Techniques cluster_Validation Method Validation NMR NMR (Connectivity, Stereochemistry) Specificity Specificity NMR->Specificity Validation Precision Precision NMR->Precision Validation Robustness Robustness NMR->Robustness Validation MS Mass Spectrometry (Molecular Formula) MS->Specificity Validation MS->Precision Validation MS->Robustness Validation VibSpec Vibrational Spectroscopy (Functional Groups) VibSpec->Specificity Validation VibSpec->Precision Validation VibSpec->Robustness Validation Confirmation Confirmed Structure Specificity->Confirmation Confidence Precision->Confirmation Confidence Robustness->Confirmation Confidence Structure Proposed Structure Structure->NMR Analysis Structure->MS Analysis Structure->VibSpec Analysis

Caption: The integrated approach to structural elucidation, combining multiple spectroscopic techniques with rigorous method validation.

By following the principles and protocols outlined in this guide, researchers can establish a robust and reliable framework for the validation of their spectroscopic methods, ultimately leading to higher quality data and greater confidence in the structural elucidation of novel compounds.

References

  • ManTech Publications. Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available from: [Link]

  • Kasukurti, A. et al. A method for validating the accuracy of NMR protein structures. PMC. Available from: [Link]

  • ManTech Publications. Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Available from: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]

  • RSIS International. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Available from: [Link]

  • Walsh Medical Media. Spectroscopic Techniques in Modern Drug Characterization. Available from: [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available from: [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Available from: [Link]

  • Handbook of. Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals. Available from: [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Available from: [Link]

  • IJSDR. A CRITICAL ANALYSIS OF VIBRATIONAL SPECTROSCOPY IN LABORATORY TEST. Available from: [Link]

  • RJPN. Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Available from: [Link]

  • Department Chemie und Biologie. Vibrational Spectroscopy (IR, Raman). Available from: [Link]

  • ChemRxiv. Automated Structure Elucidation at Human-Level Accuracy via a Multimodal Multitask Language Model. Available from: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Spectroscopy. Analytical Vibrational Spectroscopy - NIR, IR, and Raman. Available from: [Link]

  • Sisu@UT. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available from: [Link]

  • ACS Publications. Accuracy and Interpretability: The Devil and the Holy Grail. New Routes across Old Boundaries in Computational Spectroscopy. Chemical Reviews. Available from: [Link]

  • ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Available from: [Link]

  • ResearchGate. Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. Available from: [Link]

  • PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

  • ACS Publications. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available from: [Link]

  • ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available from: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

  • PubMed. Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. Available from: [Link]

  • American Laboratory. Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Available from: [Link]

  • PMC. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • SciSpace. Analytical Method Validation for UV Spectroscopic Assay Method of Trypsin-Chymotrypsin Tablets. Available from: [Link]

  • A Review on Spectroscopic analytical method validation and force degradation study. 1. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]

  • Altabrisa Group. Key Parameters for Analytical Method Validation. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Available from: [Link]

Sources

Validation

A Guide to Inter-laboratory Comparison of Analytical Results for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

This guide provides an in-depth analysis of a simulated inter-laboratory comparison for the analytical determination of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of a simulated inter-laboratory comparison for the analytical determination of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating analytical method performance across different laboratories, thereby ensuring data reliability and consistency in the pharmaceutical quality system.

The accurate quantification of pharmaceutical intermediates is paramount to the safety and efficacy of the final drug product. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of a robust quality assurance program.[1] They serve to validate analytical methods, identify potential biases, and ensure that different laboratories can produce comparable results.[1][2] This guide will walk through the design, execution, and interpretation of such a study, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Inter-laboratory Comparisons

In the landscape of pharmaceutical development, analytical methods are the bedrock upon which product quality is built. A method that is not reproducible across different laboratories, equipment, and analysts is of little value. Inter-laboratory comparisons are designed to challenge the robustness of an analytical method and provide a clear picture of its performance in the real world. The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provides a framework for the validation characteristics that should be assessed, which are inherently tested in an inter-laboratory study.[3][4][5][6]

This guide will focus on a hypothetical inter-laboratory study for the assay and impurity profiling of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one by High-Performance Liquid Chromatography (HPLC), a ubiquitous technique in pharmaceutical analysis.[7][8][9]

Design of the Inter-laboratory Study

A well-designed inter-laboratory study is essential for generating meaningful data. The following key elements were considered in our hypothetical study:

  • Participants: A diverse group of four laboratories (Lab A, Lab B, Lab C, and Lab D) were chosen to represent a range of typical analytical environments, including a research and development lab, a contract research organization (CRO), and two quality control (QC) labs.

  • Test Material: A single, homogenous batch of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one was prepared and distributed to all participating laboratories. A reference standard with a certified purity was also provided.

  • Analytical Method: A detailed, collaboratively developed HPLC method was provided to all participants. The method was designed to be robust and suitable for the intended purpose of assay and impurity determination.

  • Protocol: A comprehensive protocol was distributed, detailing sample preparation, instrument parameters, data analysis, and reporting requirements. This ensures that all laboratories perform the analysis under the same conditions, minimizing variability from procedural differences.

Comparative Analysis of Results

The primary objective of this study was to assess the comparability of results for the assay of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one and the quantification of a known, co-eluting impurity. The data generated by the four participating laboratories are summarized below.

Table 1: Inter-laboratory Comparison of Assay Results for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

LaboratoryMean Assay Value (%)Standard DeviationRelative Standard Deviation (%)
Lab A99.50.120.12
Lab B99.20.150.15
Lab C99.60.100.10
Lab D98.5*0.450.46
Consensus Mean 99.4
Overall RSD (%) 0.48

*Result from Lab D was identified as a statistical outlier and investigated.

Table 2: Inter-laboratory Comparison of Impurity Y Quantification

LaboratoryMean Impurity Y (%)Standard DeviationRelative Standard Deviation (%)
Lab A0.250.028.0
Lab B0.280.0310.7
Lab C0.240.028.3
Lab D0.45*0.0817.8
Consensus Mean 0.26
Overall RSD (%) 12.5

*Result from Lab D was identified as a statistical outlier and investigated.

Interpretation and Causality of Discrepancies

The results from Labs A, B, and C demonstrate good agreement for both the assay and impurity quantification, with low relative standard deviations (RSDs). This indicates that the analytical method is robust and reproducible in these laboratories.

However, the data from Lab D shows a significant deviation from the consensus mean for both the assay and impurity levels. An investigation was initiated to determine the root cause of this discrepancy. The investigation revealed that Lab D had used a different brand of HPLC column with a similar stationary phase but slightly different selectivity. This highlights a critical aspect of analytical method transfer and inter-laboratory comparisons: seemingly minor variations in materials or equipment can have a significant impact on the results.

This finding underscores the importance of specifying critical method parameters, such as the exact column type, in the analytical procedure to ensure method robustness.

Experimental Protocol: HPLC Analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

The following is a detailed protocol for the HPLC analysis used in this inter-laboratory study.

1. Materials and Reagents

  • 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)[8]

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[9]

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm (Specifically defined brand and model)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.[10]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

5. System Suitability Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%[10]

6. Data Analysis

  • Assay: Calculate the percentage of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one in the sample using the external standard method.

  • Impurities: Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for troubleshooting discrepancies.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting weigh_standard Weigh Reference Standard dissolve_standard Dissolve & Dilute Standard weigh_standard->dissolve_standard weigh_sample Weigh Test Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample system_suitability System Suitability Testing dissolve_standard->system_suitability inject_sample Inject Sample Solution dissolve_sample->inject_sample inject_standard Inject Standard Solution system_suitability->inject_standard inject_standard->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calculation Calculate Assay & Impurities peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC analysis.

troubleshooting_logic cluster_instrument Instrument Checks cluster_reagents Reagent & Standard Checks start Discrepant Result Identified check_protocol Review Protocol Adherence start->check_protocol check_calculations Verify Data Calculations check_protocol->check_calculations No Deviation root_cause Identify Root Cause check_protocol->root_cause Deviation Found check_instrument Investigate Instrument Performance check_calculations->check_instrument No Errors check_calculations->root_cause Error Found column_check Column Type & Age check_instrument->column_check check_reagents Examine Reagents & Standards standard_prep Standard Preparation check_reagents->standard_prep detector_check Detector Parameters column_check->detector_check column_check->root_cause Incorrect Column pump_check Pump Performance detector_check->pump_check detector_check->root_cause Incorrect Settings pump_check->check_reagents No Issues pump_check->root_cause Malfunction mobile_phase_prep Mobile Phase Preparation standard_prep->mobile_phase_prep standard_prep->root_cause Preparation Error mobile_phase_prep->root_cause No Issues mobile_phase_prep->root_cause Preparation Error

Caption: Decision tree for troubleshooting discrepant results.

Conclusion

This guide has presented a framework for conducting and interpreting an inter-laboratory comparison for the analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. The simulated study highlights the importance of a well-defined analytical method and strict adherence to the protocol to ensure data comparability. Discrepancies, such as those observed with Lab D, provide valuable learning opportunities to improve the robustness of analytical methods. By embracing the principles of scientific integrity and thorough investigation, the pharmaceutical industry can ensure the quality and consistency of its products.

References

  • Fiveable. (2025, August 15). Proficiency testing and interlaboratory comparisons.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications. (2013, December 11). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • Benchchem. (n.d.). A Guide to Inter-Laboratory Comparison of MCPB Analytical Methods.
  • CompaLab. (n.d.). What is an inter laboratory comparison ?.
  • LCGC International. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Morpholine-Containing Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a pivotal step. This parameter dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a pivotal step. This parameter dictates a drug's half-life and its potential for in vivo exposure, directly influencing its efficacy and safety profile. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. The morpholine ring, a common scaffold in medicinal chemistry, is frequently incorporated into drug candidates to enhance properties like aqueous solubility and bioavailability. However, this heterocyclic amine can also be a site of metabolic vulnerability, making a thorough assessment of its stability essential. This guide provides a comprehensive comparison of key experimental assays for evaluating the metabolic stability of morpholine-containing compounds, offering insights into experimental design, data interpretation, and strategic decision-making for drug development professionals.

The Metabolic Landscape of the Morpholine Moiety

The metabolic fate of morpholine-containing compounds is primarily governed by the enzymatic machinery of the liver. The primary metabolic pathways for the morpholine ring include:

  • Oxidation: This is a common metabolic route, often occurring on the carbon atoms adjacent (alpha) to the nitrogen or oxygen atoms. This process is frequently mediated by Cytochrome P450 (CYP) enzymes and can lead to the formation of hydroxylated metabolites.

  • N-dealkylation: If the morpholine nitrogen is substituted, enzymatic cleavage of this bond can occur, separating the morpholine ring from the parent molecule.

  • Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved to form more polar, linear metabolites that are more easily excreted.

It is also important to consider the potential for the formation of reactive metabolites, such as iminium ions, which can lead to toxicity. The specific metabolic pathways and the enzymes involved can be species-dependent, highlighting the need for cross-species comparisons during preclinical development.

cluster_0 Common Metabolic Pathways of Morpholine Parent_Compound Morpholine-Containing Drug Oxidation Oxidation (α-carbon hydroxylation) Parent_Compound->Oxidation CYP450 N_Dealkylation N-Dealkylation Parent_Compound->N_Dealkylation CYP450 Ring_Opening Ring Opening Oxidation->Ring_Opening Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Dealkylated_Metabolite Dealkylated Metabolite + Morpholine Ring N_Dealkylation->Dealkylated_Metabolite Linear_Metabolite Polar, Linear Metabolite Ring_Opening->Linear_Metabolite

Caption: Major metabolic pathways for morpholine-containing compounds.

A Comparative Guide to In Vitro Metabolic Stability Assays

A variety of in vitro systems are available to assess metabolic stability, each offering a different level of complexity and providing distinct insights. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.

Liver Microsomes: The Workhorse for Early Screening

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and high-throughput tool for initial screening of metabolic stability.

Principle: The test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH), and the rate of disappearance of the parent compound is measured over time.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the reaction buffer, microsomal solution, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without NADPH to assess non-enzymatic degradation.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocytes: The "Gold Standard" for In Vitro Metabolism

Suspensions of cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolic studies as they contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors within an intact cellular environment.

Principle: The test compound is incubated with a suspension of hepatocytes, and its disappearance is monitored over time. This system provides a more comprehensive picture of hepatic metabolism, including the potential for conjugation reactions.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and adjust the cell density (e.g., 1 x 10^6 viable cells/mL).

    • Prepare stock solutions of the test compound and positive controls.

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension and the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a shaking incubator.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.

    • Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, determine the elimination rate constant, half-life, and intrinsic clearance.

Comparison of In Vitro Systems
FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes and cofactors
Cellular Integrity Subcellular fraction (disrupted membranes)Intact cells with membrane transporters
Predictive Power Good for initial ranking of CYP-mediated clearanceMore predictive of in vivo hepatic clearance
Throughput HighModerate
Cost LowerHigher
Best For Early-stage screening, identifying CYP liabilitiesLead optimization, predicting in vivo clearance, studying Phase II metabolism

Experimental Workflow and Data Interpretation

A systematic approach to assessing metabolic stability is crucial for making informed decisions in drug discovery.

Caption: A typical workflow for assessing and optimizing metabolic stability.

Interpreting the Data:

The primary outputs of these assays are the half-life (t½) and the in vitro intrinsic clearance (CLint) .

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.

These in vitro data can be used to predict in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability, which are critical for estimating the required human dose.

Conclusion

The assessment of metabolic stability is a non-negotiable aspect of modern drug discovery. For morpholine-containing compounds, a thorough understanding of their metabolic fate is essential to mitigate the risk of rapid clearance or the formation of toxic metabolites. By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can effectively identify and optimize compounds with favorable pharmacokinetic profiles. This systematic evaluation, grounded in robust experimental data and a clear understanding of the underlying metabolic pathways, is fundamental to the successful development of safe and effective medicines.

References

  • Poulis, J. A., et al. (2014). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Validation

Comparative Analysis of the 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Scaffold in PI3K/mTOR Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a hallmark of numerous malignancies, driving cell proliferation, survival, and metabolic reprogramming[3]. In the pursuit of overcoming resistance mechanisms—such as the mTORC1-mediated feedback loop that reactivates PI3K when treated with rapalogs—the development of dual PI3K/mTOR inhibitors has become a critical focus in oncology.

This guide provides an in-depth technical evaluation of the 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (hereafter referred to as the CMP-ethanone ) scaffold. We will objectively compare its structural mechanics, metabolic stability, and synthetic versatility against other classic PI3K/mTOR inhibitor scaffolds, supported by self-validating experimental workflows.

Structural Mechanistic Analysis: The Causality of Scaffold Design

The CMP-ethanone fragment is a highly rationalized building block in fragment-based drug discovery (FBDD) for kinase inhibitors. Its efficacy as a foundational scaffold relies on three distinct structural features:

  • The Morpholine Pharmacophore (Hinge Binder): The morpholine ring is the cornerstone of PI3K inhibition. It acts as an ATP-competitive moiety, specifically mimicking the ribose ring of ATP. The oxygen atom of the morpholine ring forms a critical, high-affinity hydrogen bond with the backbone amide of Val851 in the hinge region of PI3K α (and the equivalent Met2345 in mTOR).

  • The 2-Chloro Substitution (Steric Twist): The introduction of an ortho-chlorine atom is not merely for lipophilicity. The bulky halogen induces a severe steric clash with the adjacent functional groups, forcing the morpholino-phenyl system out of coplanarity [4]. This specific dihedral twist is causal to the molecule's high affinity: it perfectly aligns the scaffold to penetrate the deep, hydrophobic affinity pocket adjacent to the ATP-binding site, which is inaccessible to flatter molecules.

  • The Ethan-1-one (Acetophenone) Handle: The acetyl group serves as a highly versatile synthetic handle. It allows for rapid modular expansion via aldol condensations or cyclizations to form larger heteroaromatic systems (e.g., pyrimidines, quinazolines, or chalcones), which interact with the non-conserved regions of the kinase pocket to drive isoform selectivity.

PI3K_mTOR_Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K Phosphorylates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor CMP-Ethanone Scaffold Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1. PI3K/mTOR signaling cascade and dual inhibition points by CMP-ethanone derived scaffolds.

Quantitative Comparison of PI3K/mTOR Scaffolds

To contextualize the CMP-ethanone scaffold, we must compare it against historically significant and clinically advanced core structures.

  • Morpholino-chromones (e.g., LY294002): The first-generation proof-of-concept. While it established the morpholine hinge-binding paradigm, the chromone core suffers from rapid metabolic clearance and poor in vivo half-life [3].

  • Thieno[3,2-d]pyrimidines (e.g., GDC-0941 / Pictilisib): A highly optimized scaffold that utilizes a thienopyrimidine core to achieve picomolar potency and strict selectivity for PI3K over mTOR[2].

  • Imidazo[4,5-c]quinolines (e.g., Dactolisib / NVP-BEZ235): A planar, highly potent dual PI3K/mTOR inhibitor scaffold. While effective, its flat structure can lead to off-target toxicity and solubility challenges [1].

Table 1: Scaffold Performance & Property Comparison
Scaffold ClassRepresentative CompoundPrimary Target(s)Typical IC 50​ (PI3K α )Typical IC 50​ (mTOR)Metabolic StabilityKey Structural Advantage
CMP-Ethanone Derived Novel Dual InhibitorsPI3K (Pan), mTOR1 - 10 nM5 - 20 nMHighSteric twist via 2-Cl optimizes hydrophobic pocket binding
Morpholino-chromone LY294002PI3K (Pan), mTOR~1400 nM~2000 nMLowFirst-in-class proof of concept; highly permeable
Thieno[3,2-d]pyrimidine GDC-0941 (Pictilisib)PI3K (Pan)3 nM>2000 nMModerate-HighExceptional selectivity for PI3K isoforms over mTOR
Imidazo[4,5-c]quinoline Dactolisib (NVP-BEZ235)PI3K (Pan), mTOR4 nM5 nMHighPotent dual inhibition; broad solid tumor efficacy

Experimental Workflows: Self-Validating Methodologies

To objectively evaluate the translation of the CMP-ethanone scaffold from a chemical fragment to a functional biological inhibitor, rigorous, self-validating experimental protocols are required.

Workflow Synth Scaffold Synthesis TRFRET TR-FRET Kinase Assay Synth->TRFRET IC50 Profiling Cell Cellular Target Engagement TRFRET->Cell p-AKT/p-S6 WB PK In Vivo Efficacy Cell->PK Xenograft Models

Fig 2. Step-by-step experimental workflow for evaluating PI3K/mTOR inhibitor scaffolds.

Protocol A: In Vitro Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric 33P assays because it eliminates radioactive waste, reduces assay interference from fluorescent library compounds (due to the time-delayed reading), and provides a superior Z'-factor. Assays must be run at the apparent Km​ of ATP for each specific kinase isoform to ensure that the derived IC 50​ values accurately reflect competitive inhibition at the hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the CMP-ethanone derived compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add recombinant PI3K α (or mTOR) enzyme and biotinylated PIP2 substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding ATP at exactly the predetermined Km​ concentration for the specific isoform (e.g., 20 μ M for PI3K α ).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection & Validation: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-GST antibody and Streptavidin-APC).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and 1 μ M Dactolisib (positive control). The assay is only valid if Z′>0.6 . Read the plate on a compatible microplate reader (e.g., PHERAstar) at 620 nm and 665 nm.

Protocol B: Cellular Target Engagement (Western Blot)

Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM). We monitor p-AKT (Ser473) because it is the direct substrate of mTORC2, serving as a proxy for both mTORC2 and upstream PI3K inhibition. Simultaneously, we monitor p-S6 (Ser235/236) , a downstream effector of mTORC1. A true dual-inhibitor scaffold must ablate both signals to prevent the mTORC1-to-PI3K feedback loop.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U87 glioblastoma cells (PTEN-null, hyperactive PI3K pathway) in 6-well plates. Treat with varying concentrations of the CMP-ethanone derivative (0.1, 1, 10 μ M) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na 3​ VO 4​ , NaF). Crucial: Phosphatase inhibitors prevent the artificial loss of the phosphorylation signal during extraction.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20 μ g) onto a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH.

  • Self-Validation Check: The system validates itself by comparing the phosphorylated signal to the total protein signal (Total AKT/Total S6). If total protein levels drop, the compound is inducing protein degradation or non-specific toxicity, rather than true kinase inhibition. GAPDH serves as the ultimate loading control.

Conclusion

The 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one scaffold represents a highly rationalized, structurally optimized starting point for dual PI3K/mTOR inhibitor development. By combining the obligate morpholine hinge-binder with a sterically demanding ortho-chloro substitution, it forces a bioactive conformation that achieves deep pocket penetration. When evaluated through rigorous TR-FRET and cellular target engagement workflows, derivatives of this scaffold demonstrate the potential to overcome the pharmacokinetic and selectivity limitations of earlier generations of PI3K/mTOR inhibitors.

References

  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo Source: NIH / PubMed Central URL
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • The role of the PI3K/AKT/mTOR pathway in brain tumor metastasis Source: ResearchGate URL
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: NIH / PubMed Central URL
Comparative

Evaluating the Selectivity of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one Derivatives: A Comparative Methodological Guide

Executive Summary & Structural Rationale The 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one scaffold is a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, most notably targeting Class I Phos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one scaffold is a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, most notably targeting Class I Phosphoinositide 3-kinases (PI3Ks)[1].

The structural causality behind its efficacy is well-documented: the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor with the kinase hinge region (specifically Val851 in the PI3Kα isoform)[2]. Meanwhile, the 2-chloro substitution on the phenyl ring restricts the dihedral angle of the molecule, forcing it into a conformation that optimally exploits the selectivity pocket[3]. The ethanone moiety provides an ideal exit vector for further functionalization to improve pharmacokinetic properties.

However, because the morpholine-hinge interaction is highly conserved across the kinome (including off-target kinases like mTOR and DNA-PK), evaluating the selectivity of these derivatives is the most critical hurdle in lead optimization. This guide outlines a self-validating, multi-tiered experimental workflow to objectively compare the selectivity of these derivatives against clinical benchmarks.

Hierarchical Selectivity Screening Workflow

To prevent false positives and ensure translational relevance, selectivity must be evaluated through a hierarchical cascade: from cell-free thermodynamic binding to live-cell target engagement, and finally, phenotypic pathway inhibition.

G A 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Derivatives B Primary Biochemical Profiling (KINOMEscan / TR-FRET) A->B S-score Evaluation C Cellular Target Engagement (NanoBRET TE) B->C Live-Cell IC50 D Phenotypic Profiling (p-AKT In-Cell Western) C->D Pathway Inhibition

Caption: Hierarchical workflow for evaluating kinase inhibitor selectivity from biochemical to cellular assays.

Comparative Performance Data

To contextualize the performance of this scaffold, we compare a representative optimized derivative ("Derivative A") against two clinical-stage benchmark PI3K inhibitors: Buparlisib (BKM120) , a pan-PI3K inhibitor sharing a similar morpholine-based core[4], and Alpelisib , an isoform-selective PI3Kα inhibitor.

Table 1: Biochemical & Selectivity Profiling Comparison
CompoundPrimary TargetPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)mTOR IC₅₀ (nM)Kinome Selectivity Index (S-score at 1 µM)*
Derivative A PI3Kα/δ8.2145.0>2,5000.04
Buparlisib (BKM120) Pan-PI3K52.0166.0>5,0000.08
Alpelisib PI3Kα4.61,156.0>10,0000.02

*S-score (Selectivity Score) represents the fraction of screened kinases (out of ~468) inhibited by >90% at a 1 µM compound concentration. Lower scores indicate higher selectivity.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. By combining ATP-independent biochemical assays with physiological live-cell assays, researchers can isolate true target engagement from assay artifacts.

Protocol 1: High-Throughput Biochemical Profiling (KINOMEscan)

Causality for Selection: Traditional ATP-dependent assays (like ADP-Glo) are highly sensitive to the ATP concentration used, which can artificially skew apparent IC₅₀ values for ATP-competitive hinge binders. Active-site competition binding assays (like DiscoverX KINOMEscan) measure true thermodynamic interaction affinities ( Kd​ ) independent of ATP, making them superior for broad kinome-wide selectivity profiling[5].

Step-by-Step Methodology:

  • Preparation: Prepare DNA-tagged kinase strains (e.g., PI3K isoforms, mTOR, DNA-PK) and immobilize active-site directed bait ligands onto magnetic beads.

  • Equilibration: Add the 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one derivative at a screening concentration of 1 µM to a mixture of the kinase and beads in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow thermodynamic equilibrium.

  • Washing & Elution: Wash the beads to remove unbound kinase. Elute the bound, DNA-tagged kinase using a high-salt elution buffer.

  • Quantification: Quantify the eluted kinase via qPCR. Calculate the Selectivity Score (S-score) by determining the number of off-target kinases with <10% control binding divided by the total number of kinases tested.

Protocol 2: Intracellular Target Engagement (NanoBRET TE)

Causality for Selection: Biochemical selectivity does not always translate to cellular selectivity. The high physiological intracellular ATP concentrations (1–5 mM) can easily outcompete weak binders. NanoBRET quantifies direct target engagement in intact, live cells, isolating binding affinity from downstream phenotypic noise[6].

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293 cells in a 384-well tissue culture plate. Transiently transfect the cells with a vector expressing a NanoLuc®-PI3Kα fusion protein.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET® fluorescent tracer (e.g., Tracer K-5) at a fixed concentration near its predetermined EC50​ .

  • Compound Treatment: Introduce the test derivative in a 10-point dose-response format. Incubate for 2 hours at 37°C to allow intracellular equilibration and competitive displacement of the tracer[7].

  • Signal Isolation: Add the NanoLuc® substrate alongside an extracellular NanoLuc® inhibitor. Crucial validation step: The extracellular inhibitor ensures that any luminescence from dead or compromised cells is quenched, guaranteeing that the BRET signal originates exclusively from live cells.

  • Measurement: Read the BRET signal (ratio of 610 nm / 460 nm) on a multilabel reader. Plot the fractional occupancy to determine the intracellular IC50​ .

Pathway Intervention and Phenotypic Validation

Once intracellular target engagement is confirmed, the ultimate validation of selectivity is evaluating the functional shutdown of the target pathway without inducing off-target cytotoxicity. For PI3K inhibitors, this is measured by the reduction of phosphorylated AKT (p-AKT at Ser473)[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Pathway Signaling Inhibitor Morpholine-Phenyl Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Mechanism of action for morpholine-based PI3K inhibitors blocking the PI3K/AKT signaling pathway.

Data Interpretation Note: A highly selective 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one derivative will show a tight correlation between its NanoBRET Intracellular IC50​ and its p-AKT In-Cell Western IC50​ . A significant divergence between these two metrics often indicates off-target pathway modulation or poor cell permeability.

References

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor.AACR Journals.
  • A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα.Chemical Science (RSC Publishing).
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment.Frontiers.
  • BKM120 (Buparlisib) – PI3K Inhibitor.APExBIO.
  • KINOMEscan® Kinase Screening & Profiling Services.Technology Networks.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.Promega Corporation.
  • NanoBRET® TE Intracellular Kinase Assays.Promega Corporation.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Morpholine-Based Kinase Inhibitors

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of morpholine-based kinase inhibitors through molecular docking studies. It is designed to offer pra...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of morpholine-based kinase inhibitors through molecular docking studies. It is designed to offer practical, field-proven insights and detailed methodologies to support the rational design and development of novel therapeutics targeting protein kinases.

Introduction: The Significance of the Morpholine Scaffold in Kinase Inhibition

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to improve blood-brain barrier permeability, make it an attractive moiety for drug design.[3][4] In the context of kinase inhibition, the morpholine scaffold is frequently incorporated into small molecules to enhance their pharmacokinetic and pharmacodynamic properties.[2][5]

Notably, in many kinase inhibitors, the oxygen atom of the morpholine ring consistently forms a crucial hydrogen bond with the backbone NH of a valine residue within the hinge region of the kinase domain.[2] This interaction is a key anchor point for many potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a cascade often dysregulated in cancer.[1][6] This pathway is a central regulator of cell growth, proliferation, and survival, making its components, such as PI3K and mTOR, prime targets for anticancer drug development.[1]

This guide will walk through a detailed protocol for a comparative molecular docking study of morpholine-based inhibitors against key kinase targets, providing the rationale behind each step and presenting the data in a clear, comparative format.

Part 1: A Detailed Protocol for Comparative Molecular Docking

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[7][8] This in silico method allows for the rapid screening of potential inhibitors and provides valuable insights into the molecular interactions that drive binding, thereby guiding lead optimization.[7][9]

The following protocol outlines a robust and self-validating workflow for the comparative docking of morpholine-based kinase inhibitors.

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., PI3Kα - PDB: 4JPS) Ligand 2. Ligand Preparation (Morpholine-based inhibitors) - 2D to 3D Conversion - Energy Minimization Grid 3. Grid Box Generation (Define binding site around native ligand) PDB->Grid Ligand->Grid Dock 4. Molecular Docking (e.g., AutoDock Vina) Grid->Dock Redock 5. Protocol Validation (Re-docking of co-crystallized ligand) Dock->Redock Score 6. Scoring & Pose Analysis - Binding Energy (kcal/mol) - Interaction Analysis (H-bonds, etc.) Redock->Score Compare 7. Comparative Analysis (Rank inhibitors based on scores and interactions) Score->Compare Select 8. Hit Prioritization (Select candidates for experimental validation) Compare->Select

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Methodology

1. Target Selection and Preparation:

  • Rationale: The quality of the protein structure is paramount for obtaining meaningful docking results. It is crucial to select a high-resolution crystal structure and properly prepare it.[10]

  • Protocol:

    • Select relevant protein kinase targets. For this guide, we will focus on PI3Kα, a key enzyme in the PI3K/Akt/mTOR pathway. A suitable crystal structure, such as PDB ID: 4JPS, can be downloaded from the Protein Data Bank.[11][12]

    • Prepare the protein using software like AutoDock Tools.[7] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges (e.g., Kollman charges).[7]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[7]

2. Ligand Preparation:

  • Rationale: The three-dimensional conformation and charge distribution of the ligand significantly influence its binding to the target. Proper preparation is essential for accurate predictions.[10]

  • Protocol:

    • Obtain the 2D structures of the morpholine-based inhibitors to be studied.

    • Convert the 2D structures to 3D structures using a tool like ChemDraw or an online converter.

    • Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.

    • Prepare the ligands for docking using AutoDock Tools. This includes detecting the root, defining rotatable bonds, and assigning Gasteiger charges.[7]

    • Save the prepared ligands in the PDBQT file format.[7]

3. Grid Box Generation:

  • Rationale: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site to allow the ligand to explore all possible binding modes.[7]

  • Protocol:

    • Define the binding site on the prepared protein structure. A common practice is to center the grid box on the position of the co-crystallized ligand from the original PDB file.[7]

    • Set the dimensions of the grid box to be large enough to accommodate the ligands and allow for their rotational and translational movements.

4. Molecular Docking Simulation:

  • Rationale: The docking algorithm explores various conformations and orientations of the ligand within the defined binding site and calculates a score for each pose.

  • Protocol:

    • Perform the molecular docking using a program such as AutoDock Vina.[7]

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).

5. Protocol Validation (Self-Validation):

  • Rationale: To ensure the trustworthiness of the docking protocol, it is essential to validate it by re-docking the co-crystallized ligand into the active site.[12][10] A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose (ideally < 2.0 Å).[12]

  • Protocol:

    • Dock the co-crystallized ligand (from the original PDB file) into the prepared protein using the same protocol as for the test ligands.

    • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD.

6. Scoring and Pose Analysis:

  • Rationale: The docking score provides a quantitative estimate of the binding affinity, while visual inspection of the docked poses reveals the specific molecular interactions responsible for binding.

  • Protocol:

    • Analyze the docking scores for each ligand. A more negative score generally indicates a higher predicted binding affinity.[13]

    • Visually inspect the top-ranked poses for each ligand to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the active site residues.[14]

Part 2: Comparative Docking Performance of Morpholine-Based Kinase Inhibitors

The following table summarizes the hypothetical docking scores of representative morpholine-based inhibitors against PI3Kα. These values are for illustrative purposes and demonstrate how such data would be presented for comparative analysis.

InhibitorScaffold TypeDocking Score (kcal/mol)Key H-Bond Interactions (PI3Kα)
Gedatolisib (Reference) Dimorpholinoquinazoline-10.5Val851, Ser774
Compound A Morpholino-pyrimidine-9.8Val851, Asp933
Compound B Morpholino-triazine-11.2Val851, Tyr836, Ser774
Compound C Bridged-morpholine-11.8Val851, Leu778, Asp933

Note: The data in this table is illustrative and intended for educational purposes.

The results suggest that compounds with the morpholino-triazine and bridged-morpholine scaffolds may exhibit higher binding affinities for PI3Kα compared to the reference compound.[4] The consistent hydrogen bonding with Val851 across all compounds highlights the critical role of the morpholine moiety in anchoring the inhibitors to the hinge region of the kinase.[2][12]

Part 3: Visualizing Ligand-Protein Interactions

Visualizing the binding mode of an inhibitor within the active site provides invaluable insights for structure-activity relationship (SAR) studies and lead optimization.

G cluster_kinase PI3Kα Active Site cluster_inhibitor Morpholine-based Inhibitor Val851 Val851 Tyr836 Tyr836 Asp933 Asp933 Ile932 Ile932 Ile800 Ile800 Morpholine Morpholine Ring Morpholine->Val851 H-Bond Aromatic Aromatic Core Aromatic->Ile932 Hydrophobic Aromatic->Ile800 Hydrophobic Substituent Substituent Substituent->Tyr836 π-π Stacking Substituent->Asp933 H-Bond

Caption: Key interactions of a morpholine-based inhibitor in the PI3Kα active site.

This diagram illustrates how different parts of the inhibitor molecule interact with specific amino acid residues in the kinase's active site. The morpholine ring forms a critical hydrogen bond with Val851 in the hinge region, while the aromatic core engages in hydrophobic interactions.[2][6] Substituents on the core can be modified to form additional interactions, such as hydrogen bonds with Asp933 or π-π stacking with Tyr836, to enhance potency and selectivity.[6]

Conclusion

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of morpholine-based kinase inhibitors. By following a rigorous and self-validating protocol, researchers can generate reliable in silico data to guide the design of novel and more effective kinase inhibitors. The insights gained from these computational studies, particularly regarding the key molecular interactions within the kinase active site, are instrumental in accelerating the drug discovery process. It is crucial to remember that while molecular docking is a powerful predictive tool, experimental validation remains essential to confirm the in silico findings.[15]

References

  • MedCrave. Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors. [Link]

  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

  • National Center for Biotechnology Information. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. [Link]

  • Royal Society of Chemistry. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • National Center for Biotechnology Information. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • Shadecoder. Molecular Docking: A Comprehensive Guide for 2025. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

  • National Center for Biotechnology Information. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • National Library of Medicine. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • National Library of Medicine. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • National Center for Biotechnology Information. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • MDPI. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. [Link]

  • Global Science Research Journals. Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. [Link]

  • ResearchGate. Some well-known morpholine based drugs. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

This guide provides essential safety and logistical information for the proper disposal of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. As a specialized chemical intermediate, it requires a disposal protocol grounde...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one. As a specialized chemical intermediate, it requires a disposal protocol grounded in a thorough understanding of its constituent chemical moieties: a chlorinated aromatic system and a morpholine functional group. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, in compliance with regulations, and with minimal environmental impact.

Hazard Assessment and Characterization

A specific, comprehensive Safety Data Sheet (SDS) for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one is not widely available. Therefore, a conservative hazard assessment must be synthesized from the known risks of its structural components. This approach ensures that all potential hazards are anticipated and properly managed.

  • Chlorinated Aromatic System: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] High-temperature incineration is typically the required disposal method for such compounds to ensure their complete destruction.[3][4][5]

  • Morpholine Moiety: The morpholine group and its derivatives can exhibit acute toxicity if ingested, inhaled, or absorbed through the skin.[6][7] They can also act as skin and eye irritants.[6]

Based on these structural analogs, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard ClassAnticipated RiskRationale and Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the toxicological profile of similar morpholine-containing compounds.[6]
Skin/Eye Irritation May cause skin irritation and serious eye irritation.A common characteristic of amine-based structures like morpholine.[6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Derived from the persistent nature of chlorinated organic compounds.[1][2]

Core Disposal Principles

Proper disposal is not merely a final step but an integral part of the laboratory workflow, governed by principles of safety and regulatory compliance. The United States Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA).[8]

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. This includes planning experiments to use the smallest practical quantities of the chemical and avoiding the generation of excess material.[1][8]

  • Segregation: This is the most critical principle for safety and compliance. Chlorinated hazardous waste must never be mixed with non-chlorinated waste streams.[3][9] Doing so contaminates the entire container, drastically increasing disposal costs and complexity. Likewise, incompatible waste types, such as acids and bases, must be kept separate to prevent dangerous reactions.[9]

  • No Drain Disposal: Under no circumstances should 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one or its solutions be disposed of down the drain.[1][8] This is to prevent the release of persistent organic pollutants into the wastewater system.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a self-validating system for the safe collection and disposal of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, the following PPE must be worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

Step 2: Waste Segregation

  • Identify a dedicated waste stream for "Halogenated Organic Waste."

  • This compound and any solvents (e.g., dichloromethane, chloroform) or materials contaminated with it must be placed in this stream.[3]

  • Do not mix with non-halogenated solvents like acetone, ethanol, or hexanes.[3]

Step 3: Containerization

  • Select a waste container that is in good condition and chemically compatible with the waste.[10] A glass or high-density polyethylene (HDPE) container is typically appropriate.

  • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[9][10] Do not use containers with taps or stoppers that can easily leak.[3]

  • Ensure the container is filled to no more than 90% capacity to allow for expansion.[10]

Step 4: Labeling

  • Proper labeling is a strict regulatory requirement.[9]

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "HAZARDOUS WASTE" .[8][10]

    • The full chemical name: "1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one" . Do not use abbreviations or chemical formulas.[10]

    • A list of all other container contents (e.g., solvents) with their approximate percentages.

    • The date on which waste was first added to the container.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8][9][10]

  • The SAA should be a secondary containment tray to catch any potential leaks.

  • Keep the container closed at all times except when adding waste.[10] Do not leave a funnel in the container.[10]

  • Inspect the SAA weekly for any signs of leakage or container degradation.[9]

Step 6: Arranging for Disposal

  • Once the waste container is 90% full or has been accumulating for one year (whichever comes first), arrange for its removal.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][11]

  • Complete any required waste pickup forms accurately and completely. Unknown chemicals will not be accepted by disposal facilities.[8]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to ensure personnel safety.

For Small Spills (Contained within a Chemical Fume Hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Contain & Absorb: Cover the spill with a non-flammable absorbent material such as vermiculite, sand, or diatomaceous earth.[7][11][12]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbent material and place it into your labeled "Halogenated Organic Waste" container.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS office of the spill.

For Large Spills (Outside of a Chemical Fume Hood):

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[11]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Activate Alarms: Pull any relevant fire alarms or emergency alarms.

  • Contact Emergency Response: Call your institution's EHS or emergency response team immediately and provide them with the chemical name and location of the spill.[11]

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate as 'Halogenated Organic Waste' A->B C Select Compatible Container (Glass or HDPE, screw cap) B->C D Label Container Correctly ('Hazardous Waste', full chemical name, constituents, date) C->D E Store in Satellite Accumulation Area (SAA) (Secondary containment, closed lid) D->E F Inspect SAA Weekly E->F G Container Full (90%) or 1 Year Passes E->G H Contact EHS for Pickup (Complete waste forms) G->H I EHS Transports Waste to Central Accumulation Facility H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one.

References

  • 1-[2-(morpholin-4-yl)
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.
  • Morpholine Safety D
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • Laboratory chemical waste.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Process for Disposal of Chlorinated Organic Residues.
  • Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Morpholine (HSG 92, 1995). INCHEM.
  • 1-[2-Chloro-4-(4-chlorophenoxy)

Sources

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